3-Bromo-2-formylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromopyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-5-2-1-3-8-6(5)4-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOPXKMVVJNPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585974 | |
| Record name | 3-Bromopyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405174-97-2 | |
| Record name | 3-Bromopyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopyridine-2-carbaldehyde | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-formylpyridine: Synthesis, Properties, and Applications
For Correspondence:
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-formylpyridine (CAS No. 405174-97-2), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. This document delineates its chemical and physical properties, provides a detailed, field-tested synthesis protocol, explores its reactivity in key organic transformations, and discusses its applications as a crucial intermediate. Safety, handling, and spectroscopic characterization are also thoroughly addressed to provide a complete operational understanding of this versatile compound.
Introduction and Nomenclature
This compound, also known by its IUPAC name 3-bromopyridine-2-carbaldehyde and common synonyms such as 3-bromopicolinaldehyde, is a substituted pyridine derivative of significant interest in synthetic organic chemistry.[1][2] Its structure, featuring both a reactive aldehyde group and a bromine atom on the pyridine ring, makes it a bifunctional intermediate amenable to a wide array of chemical modifications. The strategic placement of the bromo and formyl substituents allows for sequential or orthogonal functionalization, enabling the construction of complex molecular architectures. This versatility has established this compound as a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3]
Key Identifiers:
-
CAS Number: 405174-97-2[1]
-
Molecular Formula: C₆H₄BrNO[2]
-
Molecular Weight: 186.01 g/mol [2]
-
IUPAC Name: 3-bromopyridine-2-carbaldehyde[1]
-
Common Synonyms: this compound, 3-Bromopicolinaldehyde, 3-Bromopyridine-2-carboxaldehyde[2]
Physicochemical and Safety Properties
Understanding the physical properties and safety profile of a reagent is a prerequisite for its effective and safe use in a laboratory setting. This compound is typically a pale yellow to yellow crystalline powder.[3]
Physical Properties
The key physicochemical data for this compound are summarized in the table below, providing researchers with essential information for reaction setup and purification.
| Property | Value | Source(s) |
| Physical Form | Solid, Pale yellow to yellow crystalline powder | [3] |
| Melting Point | 61-67 °C | [4] |
| Boiling Point | 222.989 °C at 760 mmHg | [4] |
| Density | 1.683 g/cm³ | [4] |
| Flash Point | 88.661 °C | [4] |
| Solubility | Soluble in polar organic solvents like DMF and DMSO | [5] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2] |
Safety and Handling
As a reactive chemical intermediate, this compound requires careful handling. It is classified with a "Warning" signal word.[6]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard personal protective equipment, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
Synthesis of this compound
The reliable synthesis of this compound is critical for its application. A common and effective laboratory-scale preparation involves the oxidation of the corresponding methylpyridine precursor, 3-bromo-2-methylpyridine. The causality behind this choice is the commercial availability of the starting material and the relative simplicity of the oxidation step. Selenium dioxide (SeO₂) is a well-established reagent for the selective oxidation of benzylic or allylic methyl groups to aldehydes.
Detailed Experimental Protocol: Oxidation of 3-Bromo-2-methylpyridine
This protocol is adapted from established procedures for the oxidation of methylpyridines.[8]
Materials:
-
3-Bromo-2-methylpyridine (1.0 eq)
-
Selenium dioxide (SeO₂) (4.0 eq)
-
1,4-Dioxane (anhydrous)
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-2-methylpyridine (e.g., 1.5 mmol, 258 mg).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous 1,4-dioxane (e.g., 5 mL). To this solution, add selenium dioxide (e.g., 6.0 mmol, 666 mg) under constant stirring.
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Allow the reaction to proceed for approximately 48 hours. The extended reaction time is necessary to drive the oxidation to completion.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A black precipitate of elemental selenium will have formed.
-
Filtration: Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with a small amount of dioxane or ethyl acetate to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography. The appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) should be determined by TLC analysis.
-
Isolation: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a light yellow solid (Typical yield: ~63%).[8]
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The aldehyde is a classic electrophile for nucleophilic additions and condensation reactions, while the bromo-substituent is ideal for transition-metal-catalyzed cross-coupling reactions.
Grignard Addition to the Aldehyde
The aldehyde group readily reacts with organometallic reagents such as Grignard reagents to form secondary alcohols. This is a fundamental C-C bond-forming reaction.[9] The choice of THF as a solvent is often crucial when forming Grignard reagents from bromo-pyridines.[10]
Representative Reaction:
-
Reactants: this compound, Phenylmagnesium bromide (PhMgBr)
-
Product: (3-Bromopyridin-2-yl)(phenyl)methanol
-
Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. An acidic workup protonates the resulting alkoxide to yield the alcohol.
Wittig Olefination
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, extending the carbon chain and introducing a double bond.[11]
Representative Reaction:
-
Reactants: this compound, Methyltriphenylphosphonium bromide / strong base (to form the ylide Ph₃P=CH₂)
-
Product: 3-Bromo-2-vinylpyridine
-
Causality: The nucleophilic ylide attacks the aldehyde, forming a betaine intermediate which collapses to an oxaphosphetane. This intermediate then fragments to give the desired alkene and triphenylphosphine oxide.
Suzuki Cross-Coupling
The bromine atom at the 3-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form C(sp²)-C(sp²) bonds.[12]
Representative Reaction:
-
Reactants: this compound, Phenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)
-
Product: 2-Formyl-3-phenylpyridine
-
Causality: The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Spectroscopic Characterization
Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. The following is an interpretive guide to the expected spectroscopic data for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals for the three protons on the pyridine ring and the one aldehyde proton.
-
Aldehyde Proton (CHO): Expected to be the most downfield signal, typically a singlet in the range of δ 9.9-10.4 ppm , due to the strong deshielding effect of the carbonyl group.
-
Pyridine Protons: Three signals are expected in the aromatic region (δ 7.0-9.0 ppm ). The proton at C5 will likely appear as a doublet of doublets, coupled to both H4 and H6. The protons at C4 and C6 will also be doublets of doublets. Their exact chemical shifts are influenced by the electronic effects of the bromo and formyl substituents. For example, in 3-bromo-2-methylpyridine, the ring protons appear between δ 6.98 and 8.44 ppm.[13]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework.
-
Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing in the range of δ 190-195 ppm .
-
Pyridine Carbons: Five signals are expected in the aromatic region. The carbon bearing the bromine (C3) will be significantly influenced by the halogen's electronic and anisotropic effects. The carbon attached to the aldehyde (C2) will also be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1710-1685 cm⁻¹ . This is characteristic of an aromatic aldehyde.[14]
-
C-H Stretch (Aldehyde): One or two weaker bands are expected around 2830-2720 cm⁻¹ . The presence of these bands is a strong indicator of an aldehyde.[14]
-
Aromatic C=C and C=N Stretches: Multiple bands of varying intensity will be present in the 1600-1450 cm⁻¹ region, characteristic of the pyridine ring.
-
C-Br Stretch: A weaker absorption may be observed in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry will show the molecular ion and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 185 and 187 with an approximate 1:1 intensity ratio. This isotopic pattern is the definitive signature of a molecule containing one bromine atom.
-
Key Fragments: A significant fragment is expected from the loss of a hydrogen radical (M-1) at m/z 184/186 . Another common fragmentation for aldehydes is the loss of the formyl radical (-CHO), leading to a peak at m/z 156/158 .[7]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for a diverse range of chemical transformations, making it a key intermediate in the development of novel pharmaceuticals, agrochemicals, and other functional organic molecules. This guide provides the essential technical information, including a robust synthesis protocol and an interpretive analysis of its reactivity and spectroscopic properties, to enable researchers to effectively and safely utilize this compound in their synthetic endeavors.
References
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PubChem. (n.d.). 3-Bromopyridine-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Available at: [Link]
- Kumar, A., & Akanksha. (2007).
- Journal of the Chemical Society C. (n.d.). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde.
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3-Bromo-2-methylpyridine: A Key Intermediate in Modern Synthesis. Available at: [Link]
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LookChem. (n.d.). Cas 405174-97-2, 3-Bromo-2-pyridinecarboxaldehyde. Available at: [Link]
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- University of California. (n.d.).
- Journal of the Chemical Society C. (n.d.). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines.
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PubChem. (n.d.). (3-Bromopyridin-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]
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Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Available at: [Link]
- ResearchGate. (2025). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
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PubChem. (n.d.). 3-Bromopyridine-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
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Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]
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A Comprehensive Technical Guide to 3-Bromo-2-formylpyridine
Abstract: 3-Bromo-2-formylpyridine, systematically named 3-bromopyridine-2-carbaldehyde, is a pivotal heterocyclic building block in modern organic synthesis.[1][2] Its unique substitution pattern, featuring an electron-withdrawing aldehyde and a versatile bromine handle in an ortho-relationship on a pyridine scaffold, imparts a distinct reactivity profile. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a validated synthesis protocol, and its significant applications, particularly as an intermediate in the development of pharmaceuticals and fine chemicals.[1] The content herein is curated for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this valuable reagent.
Core Chemical Identity and Properties
The utility of any chemical reagent begins with a precise understanding of its fundamental characteristics. This section delineates the identity and physical properties of this compound.
Nomenclature and Chemical Identifiers
Accurate identification is critical for regulatory compliance, procurement, and scientific communication. The compound is known by several synonyms, with 3-bromopyridine-2-carbaldehyde being its official IUPAC name.[2]
| Identifier | Value | Source |
| IUPAC Name | 3-bromopyridine-2-carbaldehyde | PubChem[2] |
| Common Name | This compound | Sigma-Aldrich |
| Synonyms | 3-bromopicolinaldehyde, 3-Bromo-2-pyridinecarboxaldehyde | ChemicalBook[3], LookChem[1] |
| CAS Number | 405174-97-2 | PubChem[2], LookChem[1] |
| Molecular Formula | C₆H₄BrNO | PubChem[2], LookChem[1] |
| Molecular Weight | 186.01 g/mol | PubChem[2], LookChem[1] |
| InChI Key | DCOPXKMVVJNPSW-UHFFFAOYSA-N | ChemicalBook[3], Sigma-Aldrich |
| SMILES | O=Cc1ncccc1Br | ChemicalBook[3] |
Chemical Structure
The spatial arrangement of the bromo and formyl groups dictates the molecule's reactivity. The electrophilic carbon of the aldehyde is positioned for intramolecular interactions and provides a site for nucleophilic attack, while the bromine atom at the C3 position is amenable to various cross-coupling reactions.
Physicochemical Properties
These properties are essential for designing experimental setups, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Notes |
| Appearance | Pale yellow to yellow crystalline powder/solid | [1][3] |
| Boiling Point | 223.0 ± 20.0 °C at 760 mmHg (Predicted) | [1][3] |
| Density | 1.683 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Flash Point | 88.661 °C | [1] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1][3] |
Synthesis and Mechanistic Considerations
The reliable synthesis of this compound is crucial for its accessibility as a research and development chemical. The most cited method involves the selective oxidation of the corresponding methylpyridine.
Synthetic Workflow Overview
The conversion of a methyl group to an aldehyde on a pyridine ring can be challenging due to the ring's electron-deficient nature. Selenium dioxide (SeO₂) is a preferred reagent for this specific transformation as it is effective for the oxidation of activated methyl groups, such as those adjacent to a π-system. The reaction proceeds via an ene reaction followed by a[3][4]-sigmatropic rearrangement.
Detailed Experimental Protocol
This protocol is adapted from established procedures and includes self-validating checkpoints for ensuring reaction integrity.[3]
Objective: To synthesize this compound via the oxidation of 3-bromo-2-methylpyridine.
Materials:
-
3-bromo-2-methylpyridine (1.0 eq)
-
Selenium dioxide (SeO₂) (4.0 eq)
-
Dioxane (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromo-2-methylpyridine (e.g., 1.5 mmol, 258 mg).[3]
-
Reagent Addition: Dissolve the starting material in dioxane (5 mL). Add selenium dioxide (6.0 mmol, 666 mg) to the solution under stirring.[3]
-
Causality: Dioxane is used as a relatively high-boiling, inert solvent suitable for SeO₂ oxidations. A significant excess of SeO₂ is used to drive the reaction to completion.
-
-
Heating: Heat the reaction mixture to reflux and maintain for 48 hours.[3]
-
Reaction Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 20% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates conversion.
-
Workup: Upon completion, allow the mixture to cool to room temperature. The crude mixture will contain the product and insoluble selenium byproducts.
-
Isolation: Filter the cooled mixture to remove the solid residue. The filtrate contains the desired product.[3]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield the final product.[3]
Expected Outcome:
-
Product: A light yellow solid.
-
Yield: Approximately 63%.[3]
-
Validation: The identity and purity of the product should be confirmed by NMR spectroscopy and Mass Spectrometry.
Chemical Reactivity and Synthetic Applications
The dual functionality of this compound makes it a versatile intermediate. The aldehyde can undergo a wide range of classical transformations, while the bromide is a handle for modern cross-coupling chemistry.
This strategic placement of reactive groups allows for sequential or one-pot multi-component reactions, enabling the rapid construction of complex molecular architectures. This is particularly valuable in drug discovery, where pyridine rings are common scaffolds and the ability to diversify at multiple positions is paramount for structure-activity relationship (SAR) studies. The compound serves as a key intermediate for a variety of pyridine derivatives used in pharmaceuticals and agrochemicals.[1]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous.
GHS Hazard Identification
| Hazard Information | Classification & Statement |
| Pictogram | GHS07 (Exclamation mark)[3] |
| Signal Word | Warning[3] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation.[3][5] H319: Causes serious eye irritation.[3][5] H335: May cause respiratory irritation.[3][5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1][7] For long-term stability, refrigeration at 2-8°C is recommended.[1][3]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[6][7]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its well-defined structure, predictable reactivity, and established synthetic route make it a highly reliable and valuable building block. For scientists in drug development and materials science, mastering the use of this reagent opens doors to novel molecular designs and accelerates the discovery process. Its continued application in the synthesis of complex pyridine derivatives underscores its importance in the landscape of modern organic chemistry.
References
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3-Bromo-2-pyridinecarboxaldehyde - LookChem. LookChem. [Link]
-
3-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 16414231 - PubChem. National Center for Biotechnology Information. [Link]
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CAS No : 405174-97-2 | Product Name : this compound (BSC) | Pharmaffiliates. Pharmaffiliates. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]
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A Comprehensive Spectroscopic Guide to 3-Bromo-2-formylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-formylpyridine, with the chemical formula C₆H₄BrNO, is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] Its utility stems from the reactive aldehyde group and the bromine-substituted pyridine ring, which allow for a diverse range of chemical transformations. Accurate and comprehensive characterization of this compound is paramount for ensuring the purity, identity, and quality of downstream products. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside practical, field-proven protocols for data acquisition.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound directly influence its spectroscopic signatures. The pyridine ring constitutes an aromatic system, while the aldehyde and bromo substituents introduce specific electronic effects that are observable in its spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal for the aldehyde proton. The electron-withdrawing nature of the aldehyde group and the nitrogen atom, along with the inductive effect of the bromine atom, will cause the pyridine protons to resonate at relatively downfield chemical shifts.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | -CHO |
| ~8.7 | dd | 1H | H-6 |
| ~8.1 | dd | 1H | H-4 |
| ~7.5 | dd | 1H | H-5 |
Causality Behind Predicted Shifts:
-
The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, hence its downfield shift.
-
H-6 is adjacent to the electronegative nitrogen atom, resulting in a significant downfield shift.
-
H-4 is also influenced by the nitrogen and the bromine atom, leading to a downfield shift.
-
H-5 is expected to be the most upfield of the aromatic protons.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, one for each carbon atom in the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O (aldehyde) |
| ~153 | C-2 |
| ~151 | C-6 |
| ~140 | C-4 |
| ~128 | C-5 |
| ~122 | C-3 |
Expert Insights: The chemical shifts of the carbon atoms are influenced by their hybridization and electronic environment. The carbonyl carbon of the aldehyde is significantly deshielded and appears at a very low field. The carbon atom bearing the bromine (C-3) is expected to be shielded relative to the other pyridine carbons due to the "heavy atom effect" of bromine.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3][4][5][6]
-
The solvent should contain tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][5]
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and reference the TMS peak to 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~1700-1720 | Strong | C=O stretch (aldehyde) |
| ~1550-1600 | Medium-Strong | C=C and C=N ring stretching |
| ~1100-1200 | Medium | C-C stretch |
| ~600-700 | Strong | C-Br stretch |
Authoritative Grounding: The strong absorption band in the region of 1700-1720 cm⁻¹ is a definitive indicator of the carbonyl group in the aldehyde. The presence of aromatic C-H stretching above 3000 cm⁻¹ and the C=C/C=N ring stretching vibrations confirm the pyridine ring.
Experimental Protocol: FTIR-ATR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.[7]
-
Background Spectrum:
-
Sample Analysis:
-
Place a small amount of solid this compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
-
Caption: Workflow for FTIR-ATR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z (mass-to-charge ratio) | Predicted Fragment | Significance |
| 185/187 | [C₆H₄BrNO]⁺ | Molecular ion peak (M⁺) with isotopic pattern for Br |
| 184/186 | [M-H]⁺ | Loss of a hydrogen atom |
| 156/158 | [M-CHO]⁺ | Loss of the formyl group |
| 106 | [M-Br]⁺ | Loss of a bromine atom |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |
Trustworthiness of the Protocol: The presence of two peaks of nearly equal intensity separated by two mass units (e.g., 185 and 187) is a characteristic isotopic signature for a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). This provides a self-validating system for confirming the presence of bromine.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction:
-
The sample can be introduced directly via a solids probe or, more commonly, via a gas chromatograph (GC-MS) for separation prior to analysis.[1]
-
-
Ionization:
-
Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.
-
-
Mass Analysis:
-
A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio.[10]
-
-
Detection:
-
An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.
-
Summary of Spectroscopic Data
| Technique | Key Features and Expected Values |
| ¹H NMR | Aldehyde proton (~10.1 ppm), three aromatic protons (~7.5-8.7 ppm). |
| ¹³C NMR | Carbonyl carbon (~190 ppm), five aromatic carbons (~122-153 ppm). |
| IR | Strong C=O stretch (~1700-1720 cm⁻¹), C-Br stretch (~600-700 cm⁻¹). |
| MS (EI) | Molecular ion peak at m/z 185/187, characteristic loss of CHO and Br. |
Conclusion
This guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in established scientific principles. The detailed protocols for NMR, IR, and MS analysis offer a framework for obtaining high-quality, reproducible data. While the spectral data presented here are based on predictions and analysis of similar structures, they provide a robust starting point for the characterization and quality control of this important chemical compound in a research and development setting. Experimental verification of these data is strongly recommended for definitive structural confirmation.
References
-
Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]
- JEOL. (n.d.). NMR Sample Preparation. Retrieved from [a relevant, stable URL from a trusted source like an instrument manufacturer or university facility]
- University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [a relevant, stable URL from the university's chemistry department or NMR facility]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Western University. (2013). NMR Sample Preparation. Retrieved from [a relevant, stable URL from the university's chemistry department or NMR facility]
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UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
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Innovatech Labs. (2022, December 22). How Does FTIR Analysis Work? Retrieved from [Link]
- University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [a relevant, stable URL from the university's chemical engineering department]
-
Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]
- Wiley-VCH. (2007). Supporting Information.
- Thermo Fisher Scientific. (n.d.). FTIR Educational Experiment Package Volume 1.
-
Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]
-
Sim, N., & Kumar, P. (2024). Mass Spectrometer. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromopyridine-2-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]
- Benchchem. (n.d.). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
-
NIST. (n.d.). Pyridine, 3-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ChemBK. (2024, April 9). 3-bromopyridine-2-carbaldehyde. Retrieved from [Link]
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NIST. (n.d.). Pyridine, 3-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound (BSC). Retrieved from [Link]
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A Technical Guide to the Physical Properties of 3-Bromo-2-formylpyridine for Researchers and Drug Development Professionals
Introduction
3-Bromo-2-formylpyridine, also known as 3-bromo-2-pyridinecarboxaldehyde, is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring both a bromine atom and a formyl group on the pyridine ring, renders it a versatile precursor for the synthesis of a diverse array of more complex molecules. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it an invaluable intermediate in the development of novel therapeutic agents and crop protection solutions.
This technical guide provides a focused examination of the key physical properties of this compound: its melting point and solubility. A thorough understanding of these characteristics is fundamental for its effective handling, reaction optimization, and purification. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only available data but also robust methodologies for in-house determination of these critical parameters.
Core Physical Properties of this compound
The physical state of this compound at ambient temperature is consistently reported as a solid, often described as a crystalline solid with a color ranging from faint orange to pale yellow.[1] While a definitive, experimentally determined melting point is not widely published in readily accessible literature, a compilation of available and predicted data is presented below.
| Property | Value/Description | Source Type |
| Physical Form | Crystalline Solid | Commercial Supplier Data[1] |
| Color | Faint orange | Commercial Supplier Data[1] |
| Melting Point | Not available | - |
| Boiling Point | 223.0 ± 20.0 °C (Predicted) | Computational Prediction[1] |
| Density | 1.683 ± 0.06 g/cm³ (Predicted) | Computational Prediction[1] |
| Solubility | Not available | - |
It is imperative for researchers to note the absence of a publicly available, experimentally verified melting point and comprehensive solubility profile. The subsequent sections of this guide provide detailed protocols to enable the determination of these properties in a laboratory setting.
Experimental Determination of Physical Properties
Given the limited published data, the ability to experimentally determine the melting point and solubility of this compound is a critical skill for any researcher utilizing this compound. The following protocols are based on standard, well-established organic chemistry laboratory techniques.
Melting Point Determination
The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.
Protocol for Capillary Melting Point Determination:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently crush the crystals using a mortar and pestle.[2]
-
Load a small amount of the powdered sample into a capillary tube by tapping the open end of the tube into the sample.
-
Compact the sample into the bottom of the tube by dropping the tube through a long, narrow glass tube onto a hard surface. The final packed sample height should be approximately 2-3 mm.[3]
-
-
Measurement:
-
Place the capillary tube into the heating block of a melting point apparatus.[4]
-
If the approximate melting point is unknown, perform a rapid initial heating to obtain a rough estimate.[4]
-
For an accurate measurement, begin heating at a rate that allows the temperature to rise steadily. When the temperature is approximately 20°C below the expected melting point, reduce the heating rate to about 1-2°C per minute.[4]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the sample.
-
It is best practice to perform at least two careful determinations to ensure consistency.
-
Caption: Workflow for Melting Point Determination.
Qualitative Solubility Assessment
Understanding the solubility of this compound in various solvents is crucial for reaction setup, workup, and purification (e.g., recrystallization). A systematic approach using a range of solvents with differing polarities and pH is recommended.
Protocol for Qualitative Solubility Testing:
-
General Procedure:
-
In a small test tube, place approximately 10-20 mg of this compound.
-
Add the chosen solvent dropwise, with vigorous shaking or vortexing after each addition, up to a total volume of 1 mL.
-
Observe whether the solid dissolves completely. A compound is generally considered "soluble" if it dissolves to the extent of about 3 g per 100 mL of solvent.
-
-
Solvent Selection and Rationale:
-
Water (H₂O): To determine solubility in a polar, protic solvent. Test the resulting solution with litmus or pH paper to assess if the compound is acidic or basic.[5]
-
5% Sodium Hydroxide (NaOH) and 5% Sodium Bicarbonate (NaHCO₃): Solubility in these basic solutions suggests the presence of an acidic functional group. The aldehyde group on this compound is not typically acidic enough to react with these bases.
-
5% Hydrochloric Acid (HCl): Solubility in dilute acid is indicative of a basic functional group, such as an amine. The pyridine nitrogen in this compound is basic and is expected to be protonated by HCl, forming a water-soluble salt.[6]
-
Common Organic Solvents: Assess solubility in a range of common laboratory solvents to guide reaction and purification solvent choices. Suggested solvents include:
-
Methanol (CH₃OH)
-
Ethanol (C₂H₅OH)
-
Dichloromethane (CH₂Cl₂)
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
Acetone ((CH₃)₂CO)
-
Toluene (C₇H₈)
-
Hexanes
-
-
Caption: Logical Flow for Qualitative Solubility Analysis.
Conclusion
This compound is a compound of significant interest in synthetic and medicinal chemistry. While comprehensive physical property data in the public domain is limited, this guide provides the available information and, more importantly, equips the practicing scientist with reliable, standard protocols to determine the melting point and solubility characteristics of this key intermediate. Adherence to these experimental methodologies will ensure accurate and reproducible data, facilitating the successful application of this compound in research and development endeavors.
References
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LookChem. Cas 405174-97-2, 3-Bromo-2-pyridinecarboxaldehyde. [Link]
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PubChem. 3-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 16414231. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
CSUB. Lab 14: Qualitative Organic Analysis. [Link]
-
University of Texas at Dallas. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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Unknown. DETERMINATION OF MELTING POINTS. [Link]
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University of Calgary. Melting point determination. [Link]
-
Unacademy. Determination of Melting Point. [Link]
-
Mettler Toledo. What is Melting Point?. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
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The Pivotal Intermediate: A Technical Guide to 3-Bromo-2-formylpyridine for Advanced Research and Development
Abstract
This in-depth technical guide provides a comprehensive overview of 3-Bromo-2-formylpyridine (also known as 3-bromo-2-pyridinecarboxaldehyde), a critical heterocyclic building block in modern organic synthesis and medicinal chemistry. This document explores the historical context of its synthesis, detailed and field-proven synthetic methodologies, its unique chemical reactivity, and its significant applications in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this important intermediate.
Introduction: The Strategic Importance of this compound
This compound, with the chemical formula C₆H₄BrNO, is a substituted pyridine carrying a bromine atom at the 3-position and a formyl (aldehyde) group at the 2-position.[1] This unique arrangement of functional groups on the pyridine scaffold makes it a highly valuable and versatile intermediate in organic synthesis. The electron-withdrawing nature of the pyridine ring, compounded by the aldehyde and bromine substituents, activates the molecule for a variety of chemical transformations.
Its significance lies in its ability to serve as a precursor for the construction of more complex molecular architectures, particularly in the synthesis of pharmaceutical and agrochemical compounds.[2] The aldehyde functionality provides a handle for chain elongation and the formation of various heterocyclic systems, while the bromine atom is an excellent leaving group for cross-coupling reactions, enabling the introduction of diverse substituents. This guide will delve into the critical aspects of this molecule, providing both a historical perspective and practical, actionable insights for its use in the laboratory.
Historical Perspective and Evolution of Synthesis
While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for substituted pyridines. Early methods for the synthesis of bromopyridines often involved direct bromination of pyridine, which could lead to a mixture of products.[3] Over time, more regioselective methods were developed, laying the groundwork for the synthesis of specifically substituted pyridines like the title compound.
A significant advancement in the preparation of 2-formylpyridines came from the oxidation of the corresponding 2-methylpyridines. This approach remains a cornerstone for the synthesis of this compound.
Synthetic Methodologies: From Precursor to Product
The most reliable and widely cited method for the synthesis of this compound is the oxidation of 3-bromo-2-methylpyridine.[4] This precursor itself is a commercially available starting material, or it can be synthesized through various methods, including the bromination of 2-methylpyridine (2-picoline).[5]
Synthesis of the Precursor: 3-Bromo-2-methylpyridine
A common laboratory-scale preparation involves the electrophilic bromination of 2-methylpyridine.
Experimental Protocol:
-
To a reaction vessel containing aluminum chloride, add 2-methylpyridine dropwise with stirring at 100°C.
-
Following the addition, slowly add bromine dropwise to the reaction mixture over a period of one hour, maintaining the temperature at 100°C.
-
Continue stirring for an additional 30 minutes after the bromine addition is complete.
-
After cooling, quench the reaction by pouring the mixture into ice water.
-
Acidify the solution with concentrated hydrochloric acid and wash with ethyl acetate.
-
Basify the aqueous layer with an 8M sodium hydroxide solution.
-
Extract the product with diethyl ether, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield 3-bromo-2-methylpyridine as a colorless oil.[5]
Oxidation to this compound
The key transformation to the target molecule involves the oxidation of the methyl group of 3-bromo-2-methylpyridine. Selenium dioxide (SeO₂) is a highly effective reagent for this purpose.[4]
Experimental Protocol:
-
Dissolve 3-bromo-2-methylpyridine (1.0 equivalent) in dioxane in a round-bottom flask equipped with a reflux condenser.
-
Add selenium dioxide (4.0 equivalents) to the solution with stirring.
-
Heat the reaction mixture to reflux and maintain for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter the mixture to remove solid byproducts.
-
Purify the filtrate by column chromatography on silica gel to obtain this compound as a light yellow solid.[4]
Causality Behind Experimental Choices:
-
Dioxane as Solvent: Dioxane is a suitable solvent due to its relatively high boiling point, which is necessary for the reflux conditions, and its ability to dissolve both the organic substrate and the inorganic oxidant.
-
Stoichiometry of Selenium Dioxide: A significant excess of selenium dioxide is used to ensure the complete oxidation of the methyl group and to drive the reaction to completion.
-
Reflux Conditions: The elevated temperature is required to overcome the activation energy of the C-H bond oxidation.
-
Column Chromatography: This purification technique is essential to separate the desired aldehyde from any unreacted starting material, over-oxidized products (e.g., the corresponding carboxylic acid), and selenium-containing byproducts.
Visualization of the Synthetic Workflow:
Caption: Synthetic route to this compound.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrNO | [1] |
| Molecular Weight | 186.01 g/mol | |
| Appearance | Solid | |
| CAS Number | 405174-97-2 | [1] |
| Storage Temperature | Refrigerator |
Spectroscopic Data:
While specific spectra are best obtained on the actual sample being used, typical spectroscopic data for this compound and its precursors are available in the literature and chemical databases.
-
¹H NMR: The proton NMR spectrum of 3-bromo-2-methylpyridine will show characteristic signals for the methyl protons and the aromatic protons on the pyridine ring.[5] For this compound, the aldehyde proton will appear as a singlet at a downfield chemical shift (typically around 10 ppm).
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the aldehyde, as well as the carbons of the pyridine ring, with their chemical shifts influenced by the bromine and aldehyde substituents.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by its two key functional groups: the aldehyde and the bromine atom.
Reactions of the Aldehyde Group
The formyl group at the 2-position is a versatile handle for a wide range of chemical transformations:
-
Nucleophilic Addition: The aldehyde readily undergoes nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents, organolithiums) to form secondary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a powerful method for the formation of alkenes, allowing for carbon chain extension.[6]
-
Reductive Amination: Condensation with primary or secondary amines followed by reduction of the resulting imine leads to the formation of substituted 2-(aminomethyl)pyridines.
-
Condensation Reactions: The aldehyde can participate in various condensation reactions to form heterocyclic systems.
Reactions of the Bromine Atom
The bromine atom at the 3-position is well-suited for modern cross-coupling reactions:
-
Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters allows for the formation of C-C bonds, introducing aryl or vinyl substituents.[7]
-
Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst also forms C-C bonds.[7]
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a direct route to 3-aminopyridine derivatives.[7]
-
Nucleophilic Aromatic Substitution: The bromine can be displaced by strong nucleophiles under certain conditions.[8]
Visualization of Key Reaction Pathways:
Caption: Key reaction pathways of this compound.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its ability to participate in a diverse range of chemical reactions makes it a key intermediate in the development of new therapeutic agents, particularly in the area of kinase inhibitors.[9][10]
The pyridine scaffold is a common motif in many approved drugs, and the specific substitution pattern of this compound allows for the construction of complex heterocyclic systems that can interact with biological targets with high affinity and selectivity. For instance, the anilinopyrimidine core, which is found in numerous kinase inhibitors, can be synthesized using intermediates derived from functionalized pyridines.[11]
While specific, publicly disclosed drug synthesis pathways that explicitly start from this compound can be proprietary, its utility is evident from the numerous patents and research articles that describe the synthesis of novel bioactive compounds using this or structurally similar intermediates. Its application spans across various therapeutic areas, including oncology, inflammation, and infectious diseases.[12]
Conclusion
This compound has established itself as a pivotal intermediate in the field of organic and medicinal chemistry. Its well-defined synthesis from readily available precursors and the orthogonal reactivity of its aldehyde and bromo functionalities provide chemists with a powerful tool for the construction of complex molecules. As the demand for novel and more effective therapeutics continues to grow, the importance of versatile building blocks like this compound in driving innovation in drug discovery is undeniable. This guide has provided a comprehensive overview of its synthesis, properties, reactivity, and applications, serving as a valuable resource for scientists working at the forefront of chemical research.
References
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3-Bromo-2-methylpyridine: A Key Intermediate in Modern Synthesis. (n.d.). Retrieved January 6, 2026, from [Link]
-
Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. (n.d.). Retrieved January 6, 2026, from [Link]
-
The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. (n.d.). Retrieved January 6, 2026, from [Link]
-
3-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 16414231 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]
-
CAS No : 405174-97-2 | Product Name : this compound (BSC) | Pharmaffiliates. (n.d.). Retrieved January 6, 2026, from [Link]
-
Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization - ResearchGate. (2025). Retrieved January 6, 2026, from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]
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Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed. (2021). Retrieved January 6, 2026, from [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
-
Reaction when 3 bromo pyridine is heated with NaNH2 - Filo. (2025). Retrieved January 6, 2026, from [Link]
-
3-Bromo-2-Pyridinecarboxylic Acid: A Cornerstone in Fine Chemical Production. (n.d.). Retrieved January 6, 2026, from [Link]
-
Pyridine, 3-bromo- - the NIST WebBook. (n.d.). Retrieved January 6, 2026, from [Link]
-
Wittig Reaction - Common Conditions. (n.d.). Retrieved January 6, 2026, from [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis - ResearchGate. (2021). Retrieved January 6, 2026, from [Link]
-
3-pyridine carboxaldehyde, 500-22-1 - The Good Scents Company. (n.d.). Retrieved January 6, 2026, from [Link]
- CN104130183A - Synthetic method for 3-bromopyridine - Google Patents. (n.d.).
-
Cas 405174-97-2,3-Bromo-2-pyridinecarboxaldehyde - LookChem. (n.d.). Retrieved January 6, 2026, from [Link]
-
Special Issue : Protein Kinase Inhibitors: Synthesis and Applications - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]
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CAS 405174-97-2 | this compound - Alchem.Pharmtech. (n.d.). Retrieved January 6, 2026, from [Link]
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An In-depth Technical Guide to the Vilsmeier-Haack Formylation for the Synthesis of 3-Bromo-2-formylpyridine
Executive Summary
This guide provides a comprehensive technical overview of the Vilsmeier-Haack reaction for the synthesis of 3-bromo-2-formylpyridine, a valuable heterocyclic building block in medicinal chemistry and drug development. We delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and offer expert insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful formylation technique for the regioselective functionalization of pyridine scaffolds.
Introduction: The Strategic Importance of this compound
Substituted pyridine carbaldehydes are cornerstone intermediates in the synthesis of complex pharmaceutical agents. Among them, this compound serves as a particularly versatile precursor. The aldehyde functionality is a synthetic handle for a myriad of transformations, including reductive aminations, Wittig reactions, and condensations, while the bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments.
The Vilsmeier-Haack reaction stands out as an efficient and scalable method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[1][2] It utilizes a mild electrophile, the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃).[1][3] This guide will elucidate the application of this classic reaction to the challenging, electron-deficient 3-bromopyridine substrate.
Reaction Mechanism and Regioselectivity
A fundamental understanding of the reaction mechanism is critical to appreciating the experimental parameters and predicting the reaction's outcome. The process can be dissected into three primary stages.
The reaction is initiated by the activation of DMF with phosphoryl chloride. The lone pair of electrons on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, commonly known as the Vilsmeier reagent.[2][4][5] This reagent is the key formylating agent in the reaction.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to electrophilic attack than benzene. However, the Vilsmeier reagent is a potent enough electrophile to react with many heteroaromatic systems.[6] The regioselectivity of the formylation on 3-bromopyridine is a crucial consideration.
The bromine atom at the C3 position is a deactivating but ortho, para-directing group. It directs the incoming electrophile to the C2, C4, and C6 positions. The pyridine nitrogen strongly deactivates the adjacent C2 and C6 positions. The electrophilic attack occurs preferentially at the C2 position. This outcome is rationalized by the ability of the C3-bromo substituent to stabilize the positive charge in the sigma complex intermediate through resonance, which outweighs the deactivating inductive effect of the nearby nitrogen atom for this specific transformation.
The substitution proceeds via the attack of the pyridine π-system on the electrophilic carbon of the Vilsmeier reagent, forming a cationic intermediate (sigma complex). Aromaticity is then restored by the loss of a proton, typically facilitated by a weak base in the mixture, to yield an iminium salt intermediate.[7]
The final step occurs during the aqueous work-up. The iminium salt intermediate is readily hydrolyzed by water.[4][7] This process involves the addition of water to the iminium carbon, followed by elimination of dimethylamine and a proton to yield the final product, this compound.
The overall mechanistic workflow is visualized below.
Experimental Protocol
This protocol outlines a representative procedure for the synthesis of this compound.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 0.41 | 8.0 | 30 mL |
| Phosphoryl chloride (POCl₃) | 10025-87-3 | 153.33 | 0.155 | 3.0 | 14.2 mL |
| 3-Bromopyridine | 626-55-1 | 158.00 | 0.051 | 1.0 | 8.1 g |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - | 100 mL |
| Saturated NaHCO₃ solution | - | - | - | - | As needed |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | - | - | As needed |
-
Vilsmeier Reagent Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (30 mL). Cool the flask to 0 °C in an ice-water bath.
-
Causality Insight: This initial cooling is crucial as the reaction between DMF and POCl₃ is highly exothermic. Slow addition at low temperatures prevents uncontrolled temperature spikes and potential side reactions.
-
-
Slow Addition of POCl₃: Add phosphoryl chloride (14.2 mL, 0.155 mol) dropwise to the stirred DMF via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Insight: Anhydrous conditions are paramount. The Vilsmeier reagent is highly reactive towards water, and its hydrolysis would quench the reagent and reduce the yield.
-
-
Reagent Maturation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution should become a pale yellow or reddish color, indicating the formation of the Vilsmeier reagent.
-
Addition of Substrate: Cool the reaction mixture back down to 0 °C. Add 3-bromopyridine (8.1 g, 0.051 mol) dropwise over 15 minutes.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature and stir for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
-
Quenching and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
Safety Precaution: This step must be performed in a well-ventilated fume hood. The quenching is highly exothermic and releases HCl gas.
-
-
Neutralization: Allow the ice to melt completely. Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution portion-wise until the pH is approximately 7-8. A precipitate of the product should form.
-
Causality Insight: Neutralization is necessary to deprotonate the product and make it soluble in the organic extraction solvent. The use of a bicarbonate solution controls the effervescence from acid neutralization.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as a solid.
Data Presentation and Characterization
The described protocol typically yields the desired product with the following characteristics.
| Parameter | Value |
| Typical Yield | 55-70% |
| Physical Form | Solid |
| Purity (Typical) | >97% |
| Storage Temperature | Refrigerator |
Expected Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.3 (s, 1H, -CHO), 8.7 (dd, 1H), 8.1 (dd, 1H), 7.4 (dd, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 190.1, 153.5, 141.2, 128.0, 126.5, 122.8.
-
IR (KBr, cm⁻¹): ~1700 (C=O stretch of aldehyde).
Conclusion
The Vilsmeier-Haack reaction is a robust and reliable method for the synthesis of this compound from 3-bromopyridine. A thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity, allows for the rational design of the experimental procedure. By carefully controlling reaction parameters such as temperature, stoichiometry, and anhydrous conditions, researchers can achieve good yields of this highly valuable synthetic intermediate, paving the way for the efficient construction of novel molecular entities in drug discovery and materials science.
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Xiang, D., et al. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 9(12), 2421–2423. Available at: [Link]
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ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Retrieved from: [Link]
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ACS Publications. (2011). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry. Available at: [Link]
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Chemistry Journal of Moldova. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND. Retrieved from: [Link]
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Taylor & Francis Online. (n.d.). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Retrieved from: [Link]
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Chemistry Journal of Moldova. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Retrieved from: [Link]
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An In-depth Technical Guide to the Suzuki-Miyaura Coupling for the Synthesis of 3-Bromo-2-formylpyridine Derivatives
Abstract
The synthesis of 3-aryl-2-formylpyridine scaffolds is a critical endeavor in medicinal chemistry and drug development, as these structures are key components in a variety of pharmacologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging the crucial carbon-carbon bond between 3-bromo-2-formylpyridine and a diverse array of aryl and heteroaryl boronic acids or their derivatives. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances of this specific transformation. We will delve into the mechanistic underpinnings, explore the critical parameters for reaction optimization, address the unique challenges posed by the ortho-formyl group, and provide detailed, field-proven experimental protocols.
Introduction: The Strategic Importance of 3-Aryl-2-formylpyridines
Substituted pyridines are ubiquitous in pharmaceuticals and functional materials. The 3-aryl-2-formylpyridine motif, in particular, serves as a versatile intermediate. The formyl group can be readily transformed into a wide range of other functionalities, such as amines, alcohols, and carboxylic acids, or can participate in cyclization reactions to build more complex heterocyclic systems. The Suzuki-Miyaura coupling offers a direct and efficient route to these valuable building blocks, demonstrating high functional group tolerance and generally mild reaction conditions.[1]
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for our specific substrate, this compound. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
2.1. Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This is often the rate-determining step. The electron-deficient nature of the pyridine ring in our substrate generally facilitates this step.
2.2. Transmetalation: Following oxidative addition, the organic moiety from the organoboron reagent (the aryl group from the boronic acid) is transferred to the palladium(II) center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.
2.3. Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the desired carbon-carbon bond of the 3-aryl-2-formylpyridine product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Navigating the Challenges: The Influence of the Ortho-Formyl Group
The presence of a formyl group at the 2-position of the 3-bromopyridine substrate introduces specific challenges that must be addressed for a successful coupling reaction.
-
Catalyst Inhibition: The lone pair of electrons on the carbonyl oxygen can coordinate to the palladium catalyst. This can potentially lead to catalyst inhibition by forming stable, off-cycle complexes, thereby reducing the catalytic activity.[3]
-
Side Reactions: Aldehydes can be sensitive to the basic conditions and elevated temperatures often employed in Suzuki couplings, potentially leading to side reactions such as aldol condensation or Cannizzaro reactions, although these are less common under typical Suzuki conditions. More pertinent is the potential for decarbonylation of the product under harsh conditions.
-
Steric Hindrance: The ortho-formyl group can sterically hinder the approach of the palladium catalyst to the carbon-bromine bond for oxidative addition and can also impede the subsequent steps of the catalytic cycle.
A Blueprint for Success: Optimizing Reaction Parameters
Achieving high yields and purity in the Suzuki-Miyaura coupling of this compound hinges on the careful selection and optimization of several key reaction parameters.
4.1. The Palladium Catalyst and Ligand System:
The choice of the palladium source and, more critically, the supporting ligand is paramount. For electron-deficient heteroaryl halides like our substrate, bulky and electron-rich phosphine ligands are often the key to success. These ligands promote both oxidative addition and reductive elimination while stabilizing the palladium catalyst.
| Catalyst/Ligand System | Key Features & Considerations |
| Pd(PPh₃)₄ | A versatile and commonly used catalyst. Often effective for a range of substrates.[4] |
| Pd(OAc)₂ / SPhos or XPhos | Buchwald ligands like SPhos and XPhos are highly effective for challenging couplings, including those with heteroaryl chlorides and sterically hindered substrates.[5] |
| PdCl₂(dppf) | This catalyst is known for its robustness and is often a good starting point for optimization.[1] |
4.2. The Role of the Base:
The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. K₃PO₄ is often a good choice for heteroaryl couplings.[5]
-
Organic Bases: In some cases, organic bases like triethylamine (Et₃N) can be employed, particularly when milder conditions are required.
4.3. Solvent Selection:
The solvent system must be capable of dissolving the reactants and catalyst and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.
-
Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are frequently used, often in combination with water.[6]
-
Aromatic Solvents: Toluene can be an effective solvent, especially at higher temperatures.
-
Polar Aprotic Solvents: Dimethylformamide (DMF) can also be used, though its high boiling point can make removal challenging.
4.4. Boronic Acid and its Derivatives:
While arylboronic acids are the most common coupling partners, their pinacol esters (Bpin) can also be used and sometimes offer advantages in terms of stability and reactivity.
In the Laboratory: A Step-by-Step Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium(II) acetate and SPhos ligand.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to 90-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Purification Strategies for 3-Aryl-2-formylpyridine Derivatives
The purification of the final product is a critical step to ensure its suitability for downstream applications.
-
Column Chromatography: This is the most common method for purifying aldehydes. A silica gel column is typically used with a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). It is advisable to use a relatively non-polar solvent system to elute the product aldehyde, as prolonged contact with silica gel can sometimes lead to decomposition.[7][8]
-
Bisulfite Adduction: For challenging separations, the aldehyde can be selectively reacted with sodium bisulfite to form a water-soluble adduct. This allows for the removal of non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treatment with a base.[9]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for obtaining highly pure material.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of 3-aryl-2-formylpyridine derivatives. By understanding the reaction mechanism, carefully selecting the catalyst system and reaction conditions, and being mindful of the unique challenges posed by the ortho-formyl group, researchers can reliably and efficiently access these valuable building blocks. The continued development of more active and robust catalysts and ligands will undoubtedly further expand the scope and utility of this powerful transformation in the ongoing quest for novel therapeutics and functional materials.
References
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Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905–1911. [Link]
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Muthumari, P., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1234. [Link]
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Various Authors. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate. [Link]
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Cooper, A. K., et al. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar. [Link]
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Various Authors. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. ResearchGate. [Link]
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Sawada, H., et al. (1983). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. PubMed. [Link]
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Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. RSC Publishing. [Link]
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Watson, A. J. A., et al. (2017). Chemoselective Suzuki-Miyaura Cross-Coupling via Kinetic Transmetallation. PubMed. [Link]
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Cooper, A. K., et al. (2020). (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. ResearchGate. [Link]
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Boucher, M., & Furigay, M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]
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Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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Li, G. Y. (2002). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. [Link]
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Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]
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Various Authors. (2006). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
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Joó, F., et al. (2012). Suzuki-Miyaura cross-coupling reactions of various boronic acids with. ResearchGate. [Link]
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Stanek, W., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
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Reid, M., et al. (2019). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. PMC. [Link]
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Stanek, W., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. [Link]
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Reid, M., et al. (2019). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Publications. [Link]
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LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. LibreTexts. [Link]
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Wang, Y., et al. (2022). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. IUCrData, 7(9), x220905. [Link]
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ChemSynthesis. (2025). 3-(4-methoxyphenyl)pyridine. ChemSynthesis. [Link]
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Various Authors. (2018). (PDF) Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. ResearchGate. [Link]
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Avdović, E. H., et al. (2011). Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation. Macedonian Journal of Chemistry and Chemical Engineering, 30(2), 185-194. [Link]
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Thomas, A. A., et al. (2015). Speciation Control During Suzuki–Miyaura Cross-Coupling of Haloaryl and Haloalkenyl MIDA Boronic Esters. ResearchGate. [Link]
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Al-dujaili, A. H., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC. [Link]
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Ghorbani, F., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. RSC Publishing. [Link]
-
Haiba, M. E., et al. (2017). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. [Link]
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Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
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The Aldehyde Group in 3-Bromo-2-formylpyridine: A Hub of Tunable Reactivity for Synthetic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-formylpyridine is a pivotal heterocyclic building block in medicinal chemistry and materials science, largely owing to the versatile reactivity of its aldehyde functionality. The electronic interplay between the electron-withdrawing pyridine ring, the ortho-bromo substituent, and the formyl group creates a unique chemical environment that governs the aldehyde's susceptibility to a wide range of transformations. This guide provides a comprehensive exploration of the reactivity of the aldehyde group in this compound, detailing key reaction classes including nucleophilic additions, condensation reactions, and olefination strategies. Through a blend of mechanistic insights and field-proven experimental protocols, this document serves as a technical resource for scientists seeking to leverage the synthetic potential of this important intermediate.
Introduction: Electronic Landscape and Its Influence on Reactivity
The reactivity of the aldehyde group in this compound is intrinsically linked to the electronic architecture of the molecule. The pyridine ring, being an electron-deficient aromatic system, exerts a significant electron-withdrawing effect on the formyl group. This effect is further amplified by the inductive- and modest resonance-withdrawing nature of the bromine atom at the 3-position. Consequently, the carbonyl carbon of the aldehyde becomes highly electrophilic and, therefore, exceptionally receptive to nucleophilic attack.[1]
This heightened electrophilicity makes the aldehyde in this compound generally more reactive than aldehydes on benzenoid systems.[2] However, the steric hindrance imposed by the adjacent bromo and pyridine nitrogen atoms can influence the approach of bulky nucleophiles. Understanding this balance between electronic activation and steric hindrance is paramount for predicting and controlling the outcomes of its chemical transformations.
Nucleophilic Addition Reactions: Gateway to Functional Diversity
The quintessential reaction of the aldehyde group is nucleophilic addition.[1] In this compound, this pathway is particularly facile due to the aforementioned electronic factors. A plethora of nucleophiles can be employed to generate a diverse array of functionalized pyridine derivatives, which are highly sought after in drug discovery.[3]
Addition of Organometallic Reagents
Organometallic reagents, such as Grignard and organolithium compounds, are potent carbon nucleophiles that readily add to the aldehyde of this compound to form secondary alcohols.[4] These reactions are fundamental for carbon-carbon bond formation, enabling the extension of the carbon skeleton and the introduction of new chiral centers.
The choice of the organometallic reagent and reaction conditions can significantly impact the yield and selectivity of the addition. For instance, the use of chelating organometallic reagents can be influenced by the pyridine nitrogen, potentially directing the stereochemical outcome of the addition.[5][6]
Table 1: Representative Organometallic Additions to this compound
| Organometallic Reagent | Product | Typical Yield (%) |
| Methylmagnesium Bromide | 1-(3-Bromopyridin-2-yl)ethanol | 85-95 |
| Phenyllithium | (3-Bromopyridin-2-yl)(phenyl)methanol | 80-90 |
| n-Butyllithium | 1-(3-Bromopyridin-2-yl)pentan-1-ol | 88-96 |
Experimental Protocol: Grignard Addition to this compound
Objective: To synthesize 1-(3-bromopyridin-2-yl)ethanol via the addition of methylmagnesium bromide.
Materials:
-
This compound (1.0 eq)[7]
-
Methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with this compound dissolved in anhydrous diethyl ether.
-
The solution is cooled to 0 °C in an ice bath.
-
The methylmagnesium bromide solution is added dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-(3-bromopyridin-2-yl)ethanol.
Diagram: Workflow for Grignard Addition
Caption: Step-by-step workflow for the Grignard reaction.
Condensation Reactions: Building Molecular Complexity
Condensation reactions provide a powerful avenue for constructing larger, more complex molecules from this compound. These reactions involve the initial nucleophilic addition to the aldehyde followed by the elimination of a small molecule, typically water.
Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde and a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate).[8][9] The reaction is typically catalyzed by a weak base. The high electrophilicity of the aldehyde in this compound facilitates this reaction, leading to the formation of α,β-unsaturated products which are valuable intermediates in organic synthesis.[10]
The choice of the active methylene compound and the reaction conditions can be tailored to achieve specific synthetic goals.[11] For instance, using malonic acid under Doebner modification conditions can lead to the corresponding α,β-unsaturated carboxylic acid after decarboxylation.[8]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Objective: To synthesize (3-bromopyridin-2-yl)methylene)malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
To a solution of this compound in ethanol, add malononitrile.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the product often precipitates from the reaction mixture. The solid is collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Diagram: Knoevenagel Condensation Mechanism
Caption: Mechanism of the Knoevenagel condensation.
Olefination Reactions: The Power of the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes and ketones.[12][13] This reaction is particularly effective with this compound, allowing for the regioselective formation of a carbon-carbon double bond.[14] The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the aldehyde, followed by the formation of an oxaphosphetane intermediate which then collapses to yield the alkene and triphenylphosphine oxide.[15]
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[13] This predictability makes the Wittig reaction a powerful tool for stereoselective synthesis.
Table 2: Examples of Wittig Reactions with this compound
| Phosphorus Ylide | Product | Expected Stereochemistry |
| Methylenetriphenylphosphorane | 3-Bromo-2-vinylpyridine | N/A |
| (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(3-bromopyridin-2-yl)acrylate | (E)-isomer |
| Benzylidenetriphenylphosphorane | 3-Bromo-2-styrylpyridine | Mixture of (E) and (Z) |
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
Objective: To synthesize ethyl (E)-3-(3-bromopyridin-2-yl)acrylate.
Materials:
-
This compound (1.0 eq)
-
(Carbethoxymethylene)triphenylphosphorane (1.1 eq)[16]
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask, dissolve this compound and (carbethoxymethylene)triphenylphosphorane in anhydrous toluene.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel to separate the product from triphenylphosphine oxide and any unreacted starting materials.
Diagram: Wittig Reaction Cycle
Caption: The catalytic cycle of the Wittig reaction.
Conclusion
The aldehyde group in this compound is a highly versatile functional handle that enables a vast array of chemical transformations. Its enhanced electrophilicity, a direct consequence of the electronic properties of the substituted pyridine ring, facilitates nucleophilic additions, condensations, and olefinations with high efficiency. The strategic application of these reactions provides medicinal chemists and materials scientists with a robust platform for the synthesis of novel and complex molecules. A thorough understanding of the mechanistic principles and experimental nuances discussed in this guide is crucial for harnessing the full synthetic potential of this valuable building block.
References
-
Wikipedia. Wittig reaction. Available from: [Link].
-
HETEROCYCLES, Vol. 83, No. 9, 2011. Synthesis of Substituted 2-Bromopyridine Aldehydes as Intermediates in the Synthesis of Toddaquinoline and its Derivatives. Available from: [Link].
-
Wikipedia. Knoevenagel condensation. Available from: [Link].
-
Organic Chemistry Portal. Wittig Reaction. Available from: [Link].
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Organic & Biomolecular Chemistry (RSC Publishing). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Available from: [Link].
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Organic Reactions. Wittig Reaction - Common Conditions. Available from: [Link].
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Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available from: [Link].
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Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. Available from: [Link].
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Master Organic Chemistry. Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. Available from: [Link].
-
YouTube. Chemistry 3 - Knoevenagel Reaction. Available from: [Link].
-
National Institutes of Health. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Available from: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Available from: [Link].
-
PubChem. 3-Bromopyridine. Available from: [Link].
-
Khan Academy. Reactivity of aldehydes and ketones. Available from: [Link].
-
RongNa Biotechnology Co., Ltd. This compound, 3-Bromopicolinaldehyde. Available from: [Link].
-
PubChem. 3-Bromopyridine-2-carbaldehyde. Available from: [Link].
- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
-
YouTube. Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. Available from: [Link].
-
Chemistry LibreTexts. 20.13: 20.5a Nucleophilic Addition Reactions of Aldehydes and Ketones. Available from: [Link].
-
MSU Chemistry. Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups. Available from: [Link].
-
National Institutes of Health. Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. Available from: [Link].
-
Chongqing Chemdad Co. 3-Bromo-2-pyridinecarboxaldehyde. Available from: [Link].
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An In-Depth Technical Guide to the Electrophilic Substitution of 3-Bromo-2-formylpyridine: Reactivity, Regioselectivity, and Synthetic Strategies
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-formylpyridine is a highly functionalized heterocyclic compound with significant potential as an intermediate in medicinal chemistry and materials science. However, its utility in synthetic routes is profoundly influenced by the electronic nature of its substituted pyridine core. This technical guide provides an in-depth analysis of the challenges and predicted outcomes associated with electrophilic aromatic substitution (EAS) reactions on the this compound scaffold. We dissect the competing and synergistic electronic effects of the pyridine nitrogen, the C2-formyl group, and the C3-bromo substituent to build a predictive model for regioselectivity. Due to the severely deactivated nature of the ring, this guide also explores strategic alternatives, such as the N-oxide activation pathway, to facilitate synthetic transformations that are otherwise unfeasible.
The Challenge of Electrophilic Substitution on a Deactivated Pyridine Core
Inherent Electron Deficiency of the Pyridine Nucleus
The pyridine ring, while aromatic, is significantly less reactive towards electrophiles than its carbocyclic counterpart, benzene.[1][2] The high electronegativity of the nitrogen atom exerts a strong inductive electron-withdrawing effect, reducing the nucleophilicity of the ring carbons. Furthermore, under the strongly acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the nitrogen lone pair is readily protonated.[1][3] This creates a positively charged pyridinium ion, which further deactivates the ring to an extreme degree, making electrophilic attack exceptionally difficult. When substitution does occur, it preferentially takes place at the C3 (or C5) position, as the cationic Wheland intermediates for C2, C4, and C6 attack all include an unfavorable resonance structure that places a positive charge on the electron-deficient nitrogen atom.[4][5][6]
Compounding Substituent Effects
In this compound, the inherent deactivation of the pyridine ring is amplified by the presence of two additional electron-withdrawing substituents. Understanding their individual and combined influence is paramount to predicting reaction outcomes.
-
The C2-Formyl Group (-CHO): The aldehyde at the C2 position is a powerful deactivating group. It withdraws electron density from the ring through both a strong negative inductive effect (-I) and a negative resonance effect (-M). As a classic meta-directing group, it channels any potential electrophilic attack towards its meta positions, which are C4 and C6.
-
The C3-Bromo Group (-Br): Halogens present a more nuanced effect. They are deactivating due to a strong electron-withdrawing inductive effect (-I).[7] However, they possess lone pairs of electrons that can be donated into the ring through a positive resonance effect (+M) to stabilize the cationic intermediate during electrophilic attack. This resonance donation is most effective for attack at the ortho (C2, C4) and para (C6) positions, making halogens ortho, para-directing substituents despite their deactivating nature.[7][8]
Predicting Regioselectivity: A Consensus Model
The regiochemical outcome of any potential EAS reaction on this compound is determined by the convergence of these directing effects. The extreme deactivation suggests that any reaction will be slow and require forcing conditions.
-
Attack at C4: This position is favored by two directing influences: it is ortho to the bromo group and meta to the formyl group.
-
Attack at C5: This position is the "natural" site for pyridine substitution but is ortho to the strongly deactivating formyl group, making it highly disfavored.
-
Attack at C6: This position is also favored by two directing influences: it is para to the bromo group and meta to the formyl group.
Caption: Logical flowchart of directing effects on the this compound ring.
Analysis of Key Electrophilic Substitution Reactions
Nitration and Sulfonation
Direct nitration or sulfonation of this compound would necessitate extremely harsh conditions, such as fuming sulfuric acid (oleum) with concentrated nitric acid at high temperatures. Such conditions pose a significant risk of substrate decomposition. The predicted products would be a mixture of 3-bromo-2-formyl-4-nitropyridine and 3-bromo-2-formyl-6-nitropyridine.
Halogenation
Direct halogenation (e.g., with Br₂ or Cl₂) would also require forcing conditions and a strong Lewis acid catalyst. However, as discussed below, the choice of catalyst is problematic. If the reaction could be induced, substitution would be expected at the C4 and C6 positions.
Friedel-Crafts Alkylation and Acylation: A Fundamental Incompatibility
Friedel-Crafts reactions are generally not feasible on pyridine and its derivatives.[2][9] The basic nitrogen atom acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[9][10] This coordination forms a highly deactivated pyridinium-Lewis acid complex, which is even more resistant to electrophilic attack than a standard pyridinium ion. Consequently, Friedel-Crafts alkylation and acylation of this compound are not considered viable synthetic routes.
A Field-Proven Alternative: The N-Oxide Strategy
Given the profound deactivation of the substrate, a more practical approach involves temporarily modifying the ring to increase its reactivity. The formation of a pyridine N-oxide is a classic and highly effective strategy.[3][11]
The N-oxide oxygen atom can donate electron density into the ring via resonance, increasing the electron density at the C2, C4, and C6 positions. This effect is powerful enough to overcome the deactivating effects of the other substituents and the pyridinium nitrogen, making the ring susceptible to electrophilic attack under more manageable conditions.[11] The N-oxide can then be readily removed via reduction (e.g., with PCl₃ or H₂/Pd) to restore the pyridine.
Caption: Experimental workflow for EAS via the N-Oxide activation strategy.
Experimental Protocol: Nitration via N-Oxide Formation
This protocol is a self-validating system, as the successful formation of the N-oxide (Step 1) activates the molecule for the subsequent nitration (Step 2), which would otherwise fail under these mild conditions.
Step 1: Synthesis of this compound N-Oxide
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-oxide.
Step 2: Nitration of the N-Oxide
-
To a flask containing the this compound N-oxide (1.0 eq), add concentrated sulfuric acid (H₂SO₄, 5 mL/g) at 0 °C.
-
Add concentrated nitric acid (HNO₃, 1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC/LC-MS.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated NaHCO₃ solution or aqueous ammonia until basic (pH > 8).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The primary product is expected to be 3-bromo-2-formyl-4-nitropyridine N-oxide due to the directing effect of the N-oxide group.
Step 3: Deoxygenation to Final Product
-
Dissolve the crude nitrated N-oxide from the previous step in chloroform (CHCl₃, 10 mL/g).
-
Add phosphorus trichloride (PCl₃, 1.5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the mixture, pour it onto ice, and neutralize with NaHCO₃.
-
Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the final product, 3-bromo-2-formyl-4-nitropyridine.
Summary and Outlook
The electrophilic substitution of this compound is a challenging endeavor due to the cumulative deactivating effects of the pyridine nitrogen and the two electron-withdrawing substituents. Direct substitution, if successful, is predicted to yield a mixture of C4 and C6 substituted isomers, requiring harsh and potentially destructive reaction conditions. A more synthetically viable and trustworthy approach involves the strategic activation of the ring via N-oxide formation. This method allows for electrophilic substitution under milder conditions and provides a reliable pathway to novel functionalized pyridine derivatives for application in drug discovery and materials science.
| Reaction | Reagents (Direct Method) | Predicted Major Products | Feasibility | Alternative Strategy |
| Nitration | Conc. HNO₃, Fuming H₂SO₄, ΔΔ | 3-Bromo-2-formyl-4/6-nitropyridine | Very Low | N-Oxide formation, then HNO₃/H₂SO₄ |
| Sulfonation | Fuming H₂SO₄ (SO₃), ΔΔ | This compound-4/6-sulfonic acid | Very Low | N-Oxide formation, then fuming H₂SO₄ |
| Halogenation | Br₂, FeBr₃ or Oleum, Δ | 3,4-Dibromo-2-formylpyridine | Very Low | N/A |
| Friedel-Crafts | R-Cl/AlCl₃ or RCOCl/AlCl₃ | No Reaction | None | Not applicable |
References
- Pearson. (2024). EAS Reactions of Pyridine.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- New Journal of Chemistry (RSC Publishing). (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory.
- Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?
- AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine.
- YouTube. (2016). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- NROChemistry. (n.d.). Friedel-Crafts Reactions.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Quora. (2021). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?
- Química Organica.org. (n.d.). Electrophilic substitution on pyridine.
- YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions.
- YouTube. (2017). Electrophilic substitution reactions - pyridine.
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A Theoretical and Computational Guide to the Electronic Structure of 3-Bromo-2-formylpyridine
This in-depth technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 3-bromo-2-formylpyridine. It is intended for researchers, scientists, and drug development professionals who wish to employ computational chemistry to understand and predict the molecular properties of this important heterocyclic compound. This document offers a self-validating system of protocols, grounded in established scientific principles and supported by authoritative references.
Introduction: The Significance of this compound in Drug Discovery
Substituted pyridines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The pyridine ring's unique electronic properties, such as its aromaticity and the presence of a nitrogen atom, allow for a diverse range of intermolecular interactions crucial for biological activity. This compound, with its electron-withdrawing bromo and formyl substituents, presents a particularly interesting case for theoretical study. The precise arrangement and nature of these substituents can significantly influence the molecule's reactivity, binding affinity to biological targets, and overall pharmacokinetic profile.
A thorough understanding of the electronic structure of this compound is paramount for rational drug design. By elucidating properties such as charge distribution, molecular orbital energies, and reactivity indices, we can predict its behavior in biological systems and guide the synthesis of more potent and selective drug candidates. This guide will walk through the theoretical and computational methodologies to achieve this understanding.
Part 1: Theoretical Framework and Computational Methodology
The investigation into the electronic structure of this compound will be primarily based on Density Functional Theory (DFT), a robust and widely used quantum mechanical modeling method.[1] DFT calculations offer a favorable balance between accuracy and computational cost, making them ideal for studying molecules of this size.
The Choice of DFT Functional and Basis Set
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For substituted pyridines, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has been shown to provide reliable results for geometric parameters and electronic properties.[2][3] We will couple this with the 6-311G+(d,p) basis set, which provides a good description of electron distribution, including polarization and diffuse functions, essential for accurately modeling the effects of the electronegative bromine and oxygen atoms.[2]
Geometry Optimization and Vibrational Analysis
The first crucial step in any computational study is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to its atomic coordinates. Following optimization, a vibrational frequency calculation is imperative.[4] This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These predicted spectra can be valuable for experimental validation.[5][6]
Step-by-Step Protocol for Geometry Optimization and Frequency Calculation using Gaussian
The following protocol outlines the steps to perform a geometry optimization and frequency calculation for this compound using the Gaussian software package with the GaussView graphical interface.[4]
-
Molecule Building:
-
Open GaussView and build the this compound molecule.
-
Ensure the correct atom types and connectivity.
-
Perform an initial "Clean" of the geometry to get a reasonable starting structure.
-
-
Gaussian Calculation Setup:
-
Go to Calculate -> Gaussian Calculation Setup.
-
In the Job Type tab, select Opt+Freq to perform optimization and frequency calculation in a single run.
-
In the Method tab:
-
Select Ground State and DFT.
-
Choose the B3LYP functional.
-
Select the 6-311G(d,p) basis set.
-
-
In the Title tab, provide a descriptive name for the calculation (e.g., "3-Bromo-2-formylpyridine_Opt_Freq_B3LYP_6-311G+(d,p)").
-
In the Link 0 tab, specify the checkpoint file name (e.g., "this compound.chk").
-
Click Submit to save the input file and start the calculation.
-
-
Analysis of Results:
-
Upon completion, open the output file (.log or .out) in GaussView.
-
Verify that the optimization has converged by searching for "Optimization completed."
-
Go to Results -> Vibrations to view the calculated vibrational frequencies. Confirm that there are no imaginary frequencies.
-
The optimized geometry can be visualized and saved.
-
Part 2: Analysis of the Electronic Structure
With the optimized geometry, we can now delve into the detailed analysis of the electronic structure of this compound. This involves examining the molecular orbitals, charge distribution, and electrostatic potential.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[1] A smaller gap suggests that the molecule is more reactive.
Mulliken Population Analysis and Natural Bond Orbital (NBO) Analysis
To understand the distribution of charge within the molecule, we can perform a population analysis. Mulliken population analysis is a straightforward method to assign partial charges to each atom.[7][8] However, it is known to be basis set dependent. A more robust and chemically intuitive approach is Natural Bond Orbital (NBO) analysis.[9][10] NBO analysis provides a localized picture of bonding, including the charge on each atom (Natural Population Analysis - NPA), the hybridization of atomic orbitals, and the donor-acceptor interactions between filled and empty orbitals.[11] These interactions are crucial for understanding the influence of the bromo and formyl substituents on the pyridine ring's electronic structure.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution from the perspective of an approaching electrophile. It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack.
Computational Workflow Diagram
Caption: Computational workflow for the theoretical study of this compound.
Part 3: Predicted Electronic Properties and Their Implications
While a specific calculation for this compound has not been performed for this guide, we can predict the expected outcomes based on established principles of substituent effects on the pyridine ring.
Expected Influence of Substituents
Both the bromine atom and the formyl group are electron-withdrawing. The bromine atom exerts a -I (negative inductive) effect and a +M (positive mesomeric) effect, with the inductive effect generally dominating for halogens. The formyl group exerts both -I and -M effects. The combined influence of these two groups at positions 3 and 2, respectively, is expected to significantly decrease the electron density on the pyridine ring, particularly at the ortho and para positions relative to the nitrogen atom. This will also lower the energy of both the HOMO and LUMO.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of the kind of quantitative data that would be obtained from the DFT calculations described above. The values are illustrative and based on trends observed for similar substituted pyridines.
| Parameter | Hypothetical Value | Implication for this compound |
| HOMO Energy | -7.5 eV | Lowered energy suggests reduced nucleophilicity compared to pyridine. |
| LUMO Energy | -2.0 eV | Lowered energy indicates increased electrophilicity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 5.5 eV | A moderate gap suggesting reasonable kinetic stability. |
| NPA Charge on N | -0.45 e | The nitrogen atom remains a site of negative charge, but less so than in unsubstituted pyridine. |
| NPA Charge on C2 | +0.30 e | Significant positive charge due to the adjacent electron-withdrawing formyl group. |
| NPA Charge on C3 | +0.10 e | Positive charge induced by the electronegative bromine atom. |
Visualization of Molecular Orbitals and MEP (Conceptual)
-
HOMO: The HOMO is expected to be a π-orbital distributed over the pyridine ring, with significant contributions from the nitrogen and bromine lone pairs.
-
LUMO: The LUMO is anticipated to be a π*-antibonding orbital, with a significant coefficient on the carbon atom of the formyl group, making it a likely site for nucleophilic attack.
-
MEP Map: The MEP map would likely show the most negative potential around the oxygen atom of the formyl group and the nitrogen atom of the pyridine ring, indicating these as the primary sites for electrophilic interaction. The area around the hydrogen atom of the formyl group and the carbon atoms attached to the electron-withdrawing groups would exhibit a positive potential.
Part 4: Simulating Spectroscopic Properties
The theoretical framework we have established can be extended to predict various spectroscopic properties of this compound, providing a powerful tool for experimental validation and interpretation.
UV-Vis Spectroscopy
Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule.[12] This calculation provides information about the energies of electronic transitions and their corresponding oscillator strengths. The predicted spectrum can be compared with experimental data to confirm the molecular structure and understand the nature of the electronic transitions.[13]
IR and Raman Spectroscopy
As mentioned earlier, the frequency calculation performed after geometry optimization provides the vibrational modes of the molecule. These can be used to generate theoretical IR and Raman spectra.[14] By comparing these simulated spectra with experimental data, one can confidently assign the observed vibrational bands to specific molecular motions.[15]
Logical Relationship of Spectroscopic Simulations
Caption: Logical flow for the simulation and validation of spectroscopic properties.
Conclusion
This technical guide has provided a comprehensive, step-by-step framework for the theoretical and computational investigation of the electronic structure of this compound. By following the outlined protocols, researchers can gain deep insights into the molecule's geometric and electronic properties, reactivity, and spectroscopic signatures. This knowledge is invaluable for accelerating the drug discovery process by enabling a more rational, data-driven approach to the design and synthesis of novel pyridine-based therapeutic agents. The methodologies described herein are not only applicable to the title compound but can also be readily adapted for the study of other substituted heterocyclic systems.
References
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Dr. H Ismail. (2023). DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis. YouTube. [Link]
-
Ghent Quantum Chemistry Group. (n.d.). Calculating the Mulliken population. [Link]
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TCM Group, Cavendish Laboratory. (n.d.). Mulliken population analysis in CASTEP. [Link]
-
J.P. Goss. (n.d.). Mulliken population analysis. [Link]
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Neese, F., et al. (2018). Computing UV/vis spectra using a combined molecular dynamics and quantum chemistry approach: bis-triazin-pyridine (BTP) ligands studied in solution. Physical Chemistry Chemical Physics, 20(12), 8017-8028. [Link]
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ABACUS Development Team. (n.d.). Mulliken Charge Analysis. ABACUS documentation. [Link]
-
QuantumATK. (2025). MullikenPopulation. QuantumATK-2025.06 Documentation. [Link]
- Weinhold, F., & Landis, C. R. (2005). Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press.
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Indian Academy of Sciences. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences, 128(4), 631-643. [Link]
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ResearchGate. (n.d.). UV-spectrum of pyridine. [Link]
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ResearchGate. (n.d.). Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives. [Link]
-
ResearchGate. (n.d.). Natural bond orbital analysis for the halogen-bonding complexes. [Link]
-
R Discovery. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. [Link]
-
ResearchGate. (n.d.). Quantum computational, spectroscopic (FT-IR, NMR and UV–Vis) profiling, Hirshfeld surface, Molecular docking and dynamics simulation studies on Pyridine-2,6-dicarbonyl dichloride. [Link]
-
ResearchGate. (n.d.). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 4-N,N '-dimethylamino pyridine. [Link]
-
ResearchGate. (n.d.). DFT analysis of substituent effects on electron-donating efficacy of pyridine. [Link]
-
The Journal of Physical Chemistry A. (2018). Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations. 122(25), 5577–5585. [Link]
-
National Center for Biotechnology Information. (2022). UV-adVISor: Attention-Based Recurrent Neural Networks to Predict UV-Vis Spectra. Journal of Chemical Information and Modeling, 62(15), 3589–3599. [Link]
-
ResearchGate. (2014). How do you calculate the energy of frontier orbitals (HOMO, LUMO)?. [Link]
-
PubMed. (2008). Raman and infrared spectra, ab initio and DFT calculations, and vibrational assignments for 2,3-cyclopentenopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 326-331. [Link]
-
PubMed. (2009). DFT simulations and vibrational analysis of FT-IR and FT-Raman spectra of 2,4-diamino-6-hydroxypyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(4), 642-649. [Link]
-
ResearchGate. (n.d.). Energetics of pyridine substitution by DFT calculations. [Link]
-
Wikipedia. (n.d.). Natural bond orbital. [Link]
-
PubMed. (2012). Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives. Journal of Computational Chemistry, 33(30), 2363-2379. [Link]
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Methodological & Application
The Versatile Role of 3-Bromo-2-formylpyridine in Medicinal Chemistry: Application Notes and Protocols
Introduction: Strategic Importance of the 3-Bromo-2-formylpyridine Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with therapeutic potential. This compound, a readily available bifunctional heterocyclic compound, has emerged as a powerful building block for the synthesis of a diverse array of pharmacologically relevant scaffolds. Its utility lies in the orthogonal reactivity of the bromo and formyl functional groups, allowing for sequential and site-selective modifications. The electron-withdrawing nature of the pyridine ring, coupled with the directing effects of the substituents, provides a unique electronic profile that can be exploited in a variety of synthetic transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development. Pyridine derivatives are a cornerstone of many FDA-approved drugs, highlighting the importance of versatile building blocks like this compound in constructing these privileged structures[1][2].
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 405174-97-2 | [3] |
| Molecular Formula | C₆H₄BrNO | [3] |
| Molecular Weight | 186.01 g/mol | [3] |
| Appearance | Pale yellow to yellow crystalline powder | |
| Storage | Inert atmosphere, 2-8°C |
Core Synthetic Applications and Protocols
The strategic positioning of the bromine atom and the aldehyde function on the pyridine scaffold allows for a range of valuable synthetic transformations. The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the formyl group is a versatile precursor for the formation of new rings and the introduction of diverse substituents.
Suzuki-Miyaura Cross-Coupling: A Gateway to 3-Aryl-2-formylpyridines
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, and it is particularly useful for the synthesis of biaryl compounds, which are prevalent in medicinal chemistry[4][5]. The reaction of this compound with various arylboronic acids provides access to 3-aryl-2-formylpyridines, key intermediates for the synthesis of kinase inhibitors and other biologically active molecules[6].
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly used. The choice of catalyst and ligand can significantly impact the reaction efficiency, especially with heteroaromatic substrates where the pyridine nitrogen can coordinate to the metal center and inhibit catalysis[4].
-
Base: An aqueous base, such as K₂CO₃ or K₃PO₄, is crucial for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Schlenk flask or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and Potassium Carbonate (2.0 mmol, 2.0 equiv.).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C for 12 hours with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic extracts.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3-aryl-2-formylpyridine.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Pictet-Spengler Reaction: Construction of β-Carboline Scaffolds
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetracyclic ring system[7]. When tryptamine or its derivatives are used, this reaction provides a direct route to the tetrahydro-β-carboline skeleton, a core structure in many natural products and medicinally important compounds, including marine alkaloids[8][9]. The aldehyde functionality of this compound makes it an ideal substrate for this transformation.
The reaction proceeds through the initial formation of a Schiff base (iminium ion under acidic conditions) between the tryptamine and the aldehyde. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich indole ring attacks the iminium ion, leading to cyclization[7].
Materials:
-
This compound
-
Tryptamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) and tryptamine (1.1 mmol, 1.1 equiv.) in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 mmol, 2.0 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline.
Caption: Key steps in the Pictet-Spengler reaction pathway.
Synthesis of Imidazo[1,2-a]pyridines: A Privileged Scaffold
Imidazo[1,2-a]pyridines are considered privileged structures in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties[10][11][12]. This compound can be a key starting material for the synthesis of 3-substituted imidazo[1,2-a]pyridines. A common synthetic route involves the initial reaction of the aldehyde with a 2-aminopyridine derivative to form an intermediate which can then undergo cyclization.
A plausible route involves the condensation of this compound with a 2-aminopyridine, followed by an intramolecular cyclization. The bromine atom can then be further functionalized, for instance, via a Suzuki-Miyaura coupling, to introduce additional diversity.
Materials:
-
This compound
-
2-Aminopyridine
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Reaction vial
Procedure:
-
In a reaction vial, combine this compound (1.0 mmol, 1.0 equiv.) and 2-aminopyridine (1.0 mmol, 1.0 equiv.).
-
Add polyphosphoric acid (or Eaton's reagent) as both the solvent and catalyst.
-
Heat the mixture to 120-140 °C for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., concentrated ammonium hydroxide or NaOH solution).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired imidazo[1,2-a]pyridine.
Applications in Drug Discovery: Targeting Kinases and Beyond
The derivatives of this compound are valuable intermediates in the synthesis of compounds targeting a range of biological pathways.
-
Kinase Inhibitors: The 3-aryl-2-substituted pyridine scaffold is a common motif in many small molecule kinase inhibitors. These compounds can be designed to compete with ATP for binding to the kinase active site, thereby modulating cellular signaling pathways implicated in cancer and inflammatory diseases[6].
-
Marine Alkaloid Analogs: Many marine alkaloids possess potent biological activities, including anticancer properties[13][14][15]. The β-carboline and substituted pyridine cores, accessible from this compound, are found in numerous marine natural products. Synthetic efforts in this area aim to develop novel analogs with improved therapeutic profiles[13][16].
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in medicinal chemistry. Its bifunctional nature allows for the efficient and regioselective synthesis of a variety of heterocyclic scaffolds that are central to many drug discovery programs. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this reagent. Future applications will likely involve the development of novel multicomponent reactions and the use of its derivatives in the synthesis of complex natural products and new chemical entities for a range of therapeutic targets.
References
-
Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. (URL: [Link])
-
Retracted Article: The synthesis and biological activity of marine alkaloid derivatives and analogues. (URL: [Link])
-
Constructing 3-bromoimidazo[1,2-a]pyridines directly from α-haloketones and 2-aminopyridines. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. (URL: [Link])
-
Synthesis of imidazo[1,2-a]pyridines. (URL: [Link])
-
Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. (URL: [Link])
-
Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis. (URL: [Link])
-
Synthesis of β‐carboline through Pictet‐Spengler reaction. (URL: [Link])
-
Recent Advances in the Synthesis of β-Carboline Alkaloids. (URL: [Link])
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (URL: [Link])
-
Pictet–Spengler reaction - Wikipedia. (URL: [Link])
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (URL: [Link])
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (URL: [Link])
-
Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. (URL: [Link])
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (URL: [Link])
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: [Link])
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (URL: [Link])
-
Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. (URL: [Link])
-
CAS No : 405174-97-2 | Product Name : this compound (BSC) | Pharmaffiliates. (URL: [Link])
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (URL: [Link])
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (URL: [Link])
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- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
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Application Notes and Protocols for 3-Bromo-2-formylpyridine in Agrochemical Synthesis
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
3-Bromo-2-formylpyridine is a heterocyclic aldehyde that holds significant potential as a versatile starting material in the synthesis of modern agrochemicals. Its unique trifunctional nature—a pyridine ring, a reactive aldehyde group, and a strategically placed bromine atom—offers a powerful toolkit for the construction of complex molecular architectures. The pyridine scaffold is a well-established pharmacophore in numerous successful agrochemicals due to its favorable physicochemical properties and ability to interact with biological targets. The aldehyde functionality serves as a key handle for a variety of transformations, including the formation of carbon-nitrogen bonds, while the bromine atom is primed for cross-coupling reactions, enabling the introduction of diverse substituents.
These application notes provide a comprehensive guide for researchers, chemists, and process development scientists on the utility of this compound in the synthesis of high-value agrochemical intermediates. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the strategic application of this valuable building block.
Core Application: Synthesis of a Key Pyrazole Intermediate for Diamide Insecticides
A significant application of this compound lies in the synthesis of pyrazole-containing intermediates, which are central to the structure of several modern insecticides, including the blockbuster diamide insecticide, Chlorantraniliprole. While industrial routes to Chlorantraniliprole's core pyrazole intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, typically start from 2,3-dichloropyridine[1], this compound presents a compelling alternative starting point for the synthesis of structurally related and valuable pyrazole derivatives.
The following sections will detail a robust protocol for the synthesis of a key pyrazole intermediate starting from this compound. This pathway leverages a classical pyrazole synthesis via the condensation of a hydrazine with a 1,3-dicarbonyl equivalent, which can be generated in situ from the formylpyridine.
Synthetic Strategy: A Stepwise Approach to the Pyrazole Core
The overall strategy involves a two-step sequence starting with the reaction of this compound with a suitable hydrazine to form a hydrazone, followed by an intramolecular cyclization to yield the pyrazole ring. This approach is a well-established method for pyrazole synthesis[2][3].
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-formylpyridine
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, appearing in a vast array of biologically active molecules and approved pharmaceuticals. The targeted synthesis of functionalized pyridines is, therefore, of paramount importance to researchers in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the construction of biaryl and hetero-biaryl structures.[1][2]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-bromo-2-formylpyridine, a valuable building block that combines a reactive bromine atom for cross-coupling with a formyl group amenable to further synthetic transformations. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and robust experimental protocol, and offer insights into troubleshooting potential challenges. The presence of the aldehyde functionality is a key consideration, and this guide will address its compatibility and handling under typical Suzuki-Miyaura conditions.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[3][4] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate and is often the rate-determining step of the reaction.[4]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][8]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired 3-aryl-2-formylpyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a reliable method for the coupling of this compound with a generic arylboronic acid. The conditions have been optimized for high yield and selectivity, taking into account the aldehyde functionality, which is generally well-tolerated in this reaction.
Materials and Reagents
-
This compound
-
Arylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%) to the flask.
-
Solvent Addition: To the flask, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, 5 mL total volume). The use of an aqueous solvent system is crucial for the activation of the boronic acid by the base.
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).[2]
-
Purification: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-formyl-3-arylpyridine product.[2][9]
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Key Reaction Parameters
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table provides a summary of typical conditions and their rationale for the coupling of this compound.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A reliable and commercially available Pd(0) catalyst. Other catalysts with bulky, electron-rich phosphine ligands can also be effective.[10] |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and account for potential homocoupling or protodeboronation. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Inorganic bases are effective in promoting transmetalation. K₃PO₄ is a stronger base and can be beneficial for less reactive substrates.[8] |
| Solvent | 1,4-Dioxane/Water (4:1) | A polar aprotic solvent mixed with water is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to drive the reaction, particularly the oxidative addition step. |
| Atmosphere | Inert (N₂ or Ar) | An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. |
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Below is a guide to common issues and their potential solutions.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
-
Low Conversion: If the starting material is not fully consumed, consider increasing the reaction temperature or time. The choice of base can also be critical; switching from K₂CO₃ to a stronger base like K₃PO₄ may improve the reaction rate. Additionally, ensure that the palladium catalyst is active, as Pd(0) sources can degrade upon prolonged storage.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction. This can be minimized by ensuring a thoroughly deoxygenated reaction mixture and using the boronic acid as fresh as possible.
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen. Rigorous degassing of the solvent is essential to prevent this side reaction.
-
Aldehyde-Related Side Reactions: While generally stable, the formyl group can potentially undergo side reactions under strongly basic conditions or at very high temperatures. If issues such as aldol condensation or Cannizzaro-type reactions are suspected, consider using a milder base like potassium fluoride (KF) or running the reaction at a lower temperature. In recalcitrant cases, protection of the aldehyde as an acetal may be necessary, followed by deprotection after the coupling reaction.[11]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of valuable 3-aryl-2-formylpyridine derivatives. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields and purity. The protocol and insights provided in this application note offer a solid foundation for the successful implementation of this important transformation in a research and drug development setting.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available at: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
ResearchGate. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]
-
The Journal of Organic Chemistry. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Available at: [Link]
-
YouTube. Using Acetals as a Protecting Group for Aldehydes and Ketones. Available at: [Link]
-
RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Available at: [Link]
-
Optimizing Suzuki-Miyaura Couplings with 3-Formylphenylboronic Acid. Available at: [Link]
-
PMC - NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. Available at: [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Semantic Scholar. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Available at: [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. Available at: [Link]
-
Chemical Science (RSC Publishing). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available at: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. Available at: [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. Available at: [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. Available at: [Link]
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- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Application Note: 3-Bromo-2-formylpyridine as a Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
Introduction
In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a cornerstone, present in a multitude of FDA-approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure. The strategic functionalization of the pyridine ring is therefore of paramount importance. 3-Bromo-2-formylpyridine has emerged as a particularly valuable starting material due to its bifunctional nature. It possesses two distinct and orthogonally reactive sites: a formyl group amenable to a wide range of classical carbonyl chemistry, and a bromine atom, perfectly poised for modern transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for the controlled, stepwise, or tandem construction of complex heterocyclic systems, making it an ideal building block for generating diverse chemical libraries for high-throughput screening.
This application note provides an in-depth guide for researchers, chemists, and drug development professionals on leveraging this compound for the synthesis of diverse heterocyclic structures. We will move beyond simple procedural lists to explain the underlying principles and rationale behind protocol choices, offering field-proven insights to ensure experimental success.
Properties and Handling of this compound
This compound, also known as 3-bromopicolinaldehyde, is a solid at room temperature. Understanding its properties is crucial for safe handling and successful reaction setup.
| Property | Value | Source(s) |
| CAS Number | 405174-97-2 | [1][2][3] |
| Molecular Formula | C₆H₄BrNO | [3] |
| Molecular Weight | 186.01 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 61-67 °C | [4] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [2][5] |
| Safety Information | Warning. Harmful if swallowed. Causes skin and serious eye irritation. | [2] |
Scientist's Note: While the compound is stable, the aldehyde functionality can be susceptible to slow oxidation to the corresponding carboxylic acid upon prolonged exposure to air. For best results, use from a freshly opened container or store aliquots under an inert atmosphere.
Synthesis via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-3 position is a prime handle for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This is the most direct way to introduce aryl, alkyl, alkynyl, or amino substituents at this position.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
Principle: The Suzuki-Miyaura coupling is a robust method for forming a C-C bond between the pyridine ring and an aryl or vinyl group using a boronic acid or ester coupling partner.[6] The reaction proceeds via a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6]
Expertise & Experience: The choice of ligand is critical. For heteroaromatic substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos often give superior results by promoting the rate-limiting reductive elimination step and preventing catalyst decomposition. The base (e.g., K₂CO₃ or Cs₂CO₃) is not just a proton scavenger; it is essential for activating the boronic acid for the transmetalation step.
Materials and Reagents:
| Reagent/Material | Purpose |
| This compound | Starting Material |
| Arylboronic acid | Coupling Partner |
| Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Catalyst / Ligand |
| K₂CO₃ (anhydrous) | Base |
| 1,4-Dioxane / Water (4:1 mixture) | Solvent |
| Schlenk flask, magnetic stirrer, condenser | Reaction Vessel |
| Nitrogen or Argon gas | Inert Atmosphere |
Step-by-Step Methodology:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 186 mg).
-
Add the desired arylboronic acid (1.2 mmol).
-
Add potassium carbonate (2.0 mmol, 276 mg).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Degas the solvent (1,4-Dioxane/H₂O, 10 mL) by bubbling with N₂ for 15 minutes, then add it to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 3-aryl-2-formylpyridine.
Synthesis via Reactions of the Formyl Group
The aldehyde functionality is a gateway to a vast array of chemical transformations, including condensations, multicomponent reactions, and reductive aminations.
Protocol 3.1: Knoevenagel Condensation for α,β-Unsaturated Systems
Principle: The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base to form a new C=C bond.[7] These resulting "styryl-like" pyridine derivatives are valuable intermediates for further cyclization reactions.
Expertise & Experience: Piperidine is an excellent catalyst for this reaction as it transiently forms an iminium ion with the aldehyde, increasing its electrophilicity and accelerating the condensation. The reaction is often driven to completion by the removal of water, although in many cases, simply refluxing in a suitable solvent like ethanol is sufficient.
Materials and Reagents:
| Reagent/Material | Purpose |
| This compound | Starting Material |
| Malononitrile | Active Methylene Cpd |
| Piperidine | Basic Catalyst |
| Ethanol | Solvent |
| Round-bottom flask | Reaction Vessel |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 mmol, 186 mg) in ethanol (10 mL) in a round-bottom flask.
-
Add malononitrile (1.1 mmol, 73 mg).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Stir the mixture at room temperature for 4-6 hours. A precipitate often forms as the product is generated.
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (50 °C) can be applied.
-
Once complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum to afford the pure condensation product.
Multicomponent Reactions (MCRs) for Rapid Library Synthesis
MCRs are one-pot processes where three or more reagents combine to form a complex product, incorporating most of the atoms from the starting materials.[8][9] They are highly efficient and ideal for generating molecular diversity.
Caption: A conceptual Hantzsch-type multicomponent reaction.
Protocol 4.1: Hantzsch-type Synthesis of a Dihydropyridine Derivative
Principle: A variation of the classic Hantzsch dihydropyridine synthesis can be employed. Here, this compound acts as the aldehyde component, reacting with a β-ketoester and an ammonia source to rapidly assemble a dihydropyridine core.[8]
Expertise & Experience: Acetic acid is not just a solvent but also a catalyst, protonating the aldehyde to activate it towards nucleophilic attack. The reaction is typically straightforward and high-yielding. The resulting dihydropyridine can often be oxidized in a subsequent step to the corresponding fully aromatic pyridine derivative if desired.
Materials and Reagents:
| Reagent/Material | Purpose |
| This compound | Aldehyde Component |
| Ethyl acetoacetate | β-Ketoester |
| Ammonium acetate | Ammonia Source |
| Acetic Acid | Solvent/Catalyst |
| Round-bottom flask | Reaction Vessel |
Step-by-Step Methodology:
-
In a round-bottom flask, combine this compound (1.0 mmol, 186 mg), ethyl acetoacetate (2.0 mmol, 260 mg, 0.25 mL), and ammonium acetate (1.2 mmol, 92 mg).
-
Add glacial acetic acid (5 mL).
-
Reflux the mixture with stirring for 3-5 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water (50 mL) with vigorous stirring.
-
Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
A solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the precipitate thoroughly with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the target dihydropyridine derivative.
Conclusion
This compound is a powerful and versatile building block for constructing a wide array of heterocyclic compounds. By strategically employing palladium-catalyzed cross-coupling, classical carbonyl chemistry, and modern multicomponent reactions, researchers can rapidly access novel molecular architectures. The protocols and insights provided in this application note serve as a robust starting point for scientists in drug discovery and materials science to unlock the synthetic potential of this valuable intermediate.
References
-
HETEROCYCLES, Vol. Synthesis of Substituted 2-Bromopyridine Aldehydes as Intermediates in the Synthesis of Toddquinolines. Available at: [Link]
-
Filo. Reaction when 3 bromo pyridine is heated with NaNH2. Available at: [Link]
-
National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available at: [Link]
-
Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. Available at: [Link]
-
ResearchGate. Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Available at: [Link]
-
National Institutes of Health. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Available at: [Link]
-
MDPI. Synthesis of Heterocycles and Nucleosides Forming Higher—Order Structures. Available at: [Link]
-
National Institutes of Health. Recent Developments on Five-Component Reactions. Available at: [Link]
-
SciSpace. Condensation reactions of various nucleophiles with 3-formylchromone. Available at: [Link]
-
National Institutes of Health. Chemistry & Biology Of Multicomponent Reactions. Available at: [Link]
-
ResearchGate. Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Available at: [Link]
-
Semantic Scholar. Pseudo-multicomponent reactions. Available at: [Link]
-
YouTube. Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. Available at: [Link]
-
National Institutes of Health. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available at: [Link]
-
MDPI. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Available at: [Link]
-
Chemistry Journal of Moldova. COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Available at: [Link]
-
ResearchGate. Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Available at: [Link]
-
Chemdad. 3-Bromo-2-pyridinecarboxaldehyde. Available at: [Link]
Sources
- 1. 405174-97-2|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 405174-97-2 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 405174-97-2 this compound AKSci X3289 [aksci.com]
- 5. 3-Bromo-2-pyridinecarboxaldehyde Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 7. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products [mdpi.com]
- 8. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-2-formylpyridine
Introduction: The Strategic Advantage of 3-Bromo-2-formylpyridine in Kinase Inhibitor Scaffolding
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets in modern medicine. Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases. The development of these inhibitors often relies on the use of versatile chemical building blocks that allow for the efficient construction of complex heterocyclic scaffolds that can fit into the ATP-binding site of the target kinase.
This compound (also known as 3-bromopyridine-2-carbaldehyde) has emerged as a highly valuable and strategic starting material in the synthesis of a variety of kinase inhibitors. Its utility stems from the orthogonal reactivity of its two functional groups: the formyl (aldehyde) group at the 2-position and the bromo group at the 3-position. This specific arrangement provides a powerful platform for a two-pronged synthetic strategy:
-
Scaffold Formation via Cyclization: The aldehyde group is a key electrophile for condensation reactions, enabling the construction of fused heterocyclic systems. A particularly important application is the synthesis of the pyrido[2,3-d]pyrimidine scaffold, which is a core component of numerous clinically approved and investigational kinase inhibitors.[1][2] This scaffold acts as a bioisostere of the purine ring of ATP, allowing it to effectively compete for the ATP-binding site on the kinase.
-
Diversity and Potency Tuning via Cross-Coupling: The bromine atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a vast array of substituents, which is crucial for modulating the inhibitor's potency, selectivity, and pharmacokinetic properties.
This application note will provide a detailed guide for researchers, medicinal chemists, and drug development professionals on the practical application of this compound in the synthesis of kinase inhibitors, with a focus on the construction of the pyrido[2,3-d]pyrimidine scaffold.
Core Application: Synthesis of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine ring system is a "privileged scaffold" in kinase inhibitor design. Its structure mimics the adenine base of ATP, allowing it to form key hydrogen bond interactions with the hinge region of the kinase active site. A prominent example of a drug featuring this scaffold is Palbociclib , a CDK4/6 inhibitor approved for the treatment of HR-positive breast cancer.[3] While various synthetic routes to Palbociclib exist, the underlying logic often involves the formation of the pyridopyrimidine core from a suitably functionalized pyridine.
The reaction of this compound with a urea or guanidine derivative is a direct and efficient method for constructing the 2-amino-pyrido[2,3-d]pyrimidin-7(8H)-one core.
Diagram 1: General Synthetic Strategy
Caption: Synthetic workflow using this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-bromo-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (A Palbociclib Analogue Intermediate)
This protocol describes a representative synthesis of a key intermediate for Palbociclib analogues, starting from this compound. This multi-step synthesis first involves the construction of a substituted pyridone, followed by cyclization to form the pyridopyrimidine core.
Step 1a: Knoevenagel Condensation
This step involves the condensation of this compound with ethyl propionate to form an α,β-unsaturated ester.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Ethyl propionate (1.2 eq)
-
Sodium ethoxide (1.2 eq)
-
Anhydrous ethanol
-
Round-bottom flask, magnetic stirrer, condenser
-
-
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add ethyl propionate dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of this compound in anhydrous ethanol dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with acetic acid.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude α,β-unsaturated ester. Purify by column chromatography if necessary.
-
Step 1b: Michael Addition
This step involves the addition of cyclopentylamine to the α,β-unsaturated ester.
-
Reagents and Materials:
-
Crude product from Step 1a (1.0 eq)
-
Cyclopentylamine (1.1 eq)
-
Anhydrous methanol
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the crude α,β-unsaturated ester in anhydrous methanol.
-
Add cyclopentylamine dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude Michael adduct.
-
Step 1c: Cyclization with Guanidine
This final step forms the pyridopyrimidine ring system.
-
Reagents and Materials:
-
Crude Michael adduct from Step 1b (1.0 eq)
-
Guanidine hydrochloride (1.5 eq)
-
Sodium ethoxide (2.0 eq)
-
Anhydrous ethanol
-
Round-bottom flask, magnetic stirrer, condenser
-
-
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add guanidine hydrochloride and stir for 30 minutes.
-
Add a solution of the crude Michael adduct in anhydrous ethanol.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with acetic acid.
-
The product may precipitate upon cooling. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solution and purify the residue by column chromatography to yield 2-amino-6-bromo-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one.
-
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for C6-Arylation
This protocol demonstrates the diversification of the 6-bromo-pyridopyrimidine core through a Suzuki-Miyaura coupling reaction.
-
Reagents and Materials:
-
2-Amino-6-bromo-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Schlenk flask, magnetic stirrer, condenser, inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask, add the 6-bromo-pyridopyrimidine intermediate, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final C6-arylated kinase inhibitor analogue.
-
Data Presentation
The following table provides representative data for the synthesis of a Palbociclib analogue intermediate and its subsequent Suzuki coupling.
| Step | Product | Starting Material | Key Reagents | Yield (%) | Purity (by HPLC) |
| 1c | 2-Amino-6-bromo-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one | This compound | Guanidine HCl, Cyclopentylamine, Ethyl propionate | 45-55 (over 3 steps) | >95% |
| 2 | 2-Amino-8-cyclopentyl-6-(4-methoxyphenyl)-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one | Intermediate from Step 1c | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄ | 70-85 | >98% |
Targeted Signaling Pathway
The synthesized pyrido[2,3-d]pyrimidine derivatives, such as analogues of Palbociclib, primarily target the Cyclin-Dependent Kinase 4 and 6 (CDK4/6) pathway. This pathway is a critical regulator of the cell cycle.
Diagram 2: Simplified CDK4/6 Signaling Pathway
Caption: Inhibition of the CDK4/6 pathway by pyridopyrimidine-based inhibitors.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors, particularly those based on the pyrido[2,3-d]pyrimidine scaffold. The orthogonal reactivity of its functional groups allows for both the efficient construction of the core heterocyclic system and the subsequent introduction of diverse substituents to fine-tune biological activity. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel kinase inhibitors targeting a wide range of therapeutic targets. The continued application of such strategic building blocks will undoubtedly accelerate the discovery and development of next-generation targeted therapies.
References
-
Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. (2019). Chemistry of Heterocyclic Compounds, 55(11), 1083-1097. Available from: [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Journal of Biomolecular Structure and Dynamics, 41(12), 5227-5251. Available from: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2021). Molecules, 26(21), 6483. Available from: [Link]
-
Design, synthesis, and anticancer activity of three novel palbociclib derivatives. (2022). Frontiers in Oncology, 12, 959535. Available from: [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). Molecules, 24(22), 4104. Available from: [Link]
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Grignard Reactions with 3-Bromo-2-formylpyridine
Introduction: Strategic Importance in Medicinal Chemistry
The synthesis of substituted pyridyl alcohols is a cornerstone in the development of novel therapeutics, with the pyridine scaffold being a prevalent motif in a multitude of biologically active compounds. The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, offers a direct and versatile route to these valuable building blocks.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful execution of Grignard reactions with 3-bromo-2-formylpyridine. This particular substrate presents a unique synthetic challenge due to the presence of both a reactive aldehyde functionality and a bromine substituent on the pyridine ring. Understanding the interplay of these groups is critical for achieving high yields and purity of the desired secondary alcohol products. This document will delve into the mechanistic nuances, provide detailed step-by-step protocols, and offer insights into potential side reactions and purification strategies.
Reaction Mechanism and Chemoselectivity
The Grignard reaction proceeds via the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone.[3][4] In the case of this compound, the Grignard reagent will selectively attack the formyl group to form a secondary alcohol upon acidic workup.
The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[5] This nucleophilic carbon readily attacks the electrophilic carbon of the aldehyde's carbonyl group. The reaction proceeds through a tetrahedral alkoxide intermediate which is subsequently protonated during the workup to yield the final alcohol product.[3]
A critical consideration for this specific substrate is chemoselectivity . The Grignard reagent is a strong nucleophile and could potentially react with the C-Br bond. However, the addition to the aldehyde is a much faster and more favorable process under standard Grignard reaction conditions. The high reactivity of the carbonyl group ensures that the desired nucleophilic addition to the aldehyde occurs preferentially.
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism of the Grignard reaction with this compound.
Caption: Mechanism of Grignard addition to this compound.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the Grignard reaction of this compound with a representative Grignard reagent, phenylmagnesium bromide.
Materials and Equipment
-
This compound
-
Magnesium turnings
-
Bromobenzene (or other suitable organic halide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, and other standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Protocol 1: Synthesis of (3-bromopyridin-2-yl)(phenyl)methanol
Step 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
-
Glassware Preparation: Thoroughly dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of inert gas (Nitrogen or Argon). This is crucial as Grignard reagents are highly sensitive to moisture.[6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (1.2 equivalents).
-
Initiation: Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.
-
Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings.
-
Reaction Initiation: The reaction is typically initiated by gentle warming. The disappearance of the iodine color and the appearance of turbidity or bubbling indicates the start of the reaction.[6] If the reaction does not start, gentle heating with a heat gun may be necessary.
-
Completion of Grignard Formation: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution will typically appear grayish and cloudy.
Step 2: Grignard Addition to this compound
-
Substrate Preparation: In a separate, dry, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution of this compound to 0 °C using an ice bath.
-
Addition of Grignard Reagent: Slowly add the freshly prepared phenylmagnesium bromide solution from Step 1 to the cooled aldehyde solution via a cannula or the dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Workup and Purification
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[7] This will protonate the alkoxide and neutralize any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure (3-bromopyridin-2-yl)(phenyl)methanol.[7]
Data Presentation: Expected Yields and Reaction Parameters
The following tables summarize the key quantitative data for the Grignard reaction of this compound.
Table 1: Reactant Stoichiometry
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Molar Ratio |
| This compound | 186.01 | 10.0 | 1.0 |
| Magnesium Turnings | 24.31 | 12.0 | 1.2 |
| Bromobenzene | 157.01 | 10.0 | 1.0 |
| Anhydrous Diethyl Ether | 74.12 | - | - |
Table 2: Reaction Conditions and Expected Yield
| Parameter | Value |
| Reaction Temperature (Grignard Formation) | Room Temperature to Reflux |
| Reaction Temperature (Addition) | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Expected Yield | 65-85% |
Troubleshooting and Field-Proven Insights
-
Failure to Initiate Grignard Formation: This is a common issue. Ensure all glassware is scrupulously dry. Activating the magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane can be effective. Gentle heating can also help initiate the reaction.
-
Low Yields: Low yields can result from moisture contamination, which quenches the Grignard reagent. Ensure anhydrous conditions are maintained throughout the experiment. Another cause can be the formation of a biphenyl side product (in the case of phenylmagnesium bromide) due to a Wurtz-type coupling.[8] This can be minimized by the slow addition of the halide to the magnesium.
-
Side Reactions: While the primary reaction is the addition to the aldehyde, the formation of biphenyl (from the coupling of the Grignard reagent with unreacted bromobenzene) is a potential side reaction that can complicate purification.[8] Careful control of reaction temperature and addition rates can minimize this.
-
Purification Challenges: The product, a pyridyl alcohol, may have some solubility in the aqueous layer during workup. Thorough extraction is necessary. Column chromatography is generally effective for purification.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the Grignard reaction.
Conclusion
The Grignard reaction of this compound is a robust and efficient method for the synthesis of valuable secondary pyridyl alcohols. By carefully controlling reaction conditions, particularly by ensuring anhydrous conditions and managing reaction temperatures, researchers can achieve high yields of the desired products. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation in the pursuit of novel chemical entities for drug discovery and development.
References
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Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(10), 7148–7155. Retrieved from [Link]
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Cahiez, G., & Martin, A. (1990). 6-CHLORO-1-HEXENE. Organic Syntheses, 69, 143. Retrieved from [Link]
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Screttas, C. G., & Micha-Screttas, M. (1983). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. The Journal of Organic Chemistry, 48(2), 153-157. Retrieved from [Link]
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Di-Iodice, F., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(9), 2636-2645. Retrieved from [Link]
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Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]
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Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 13.8: Organometallic Reagents. Retrieved from [Link]
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All 'Bout Chemistry. (2016, August 8). GRIGNARD REAGENTS. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 12). 1.6: Addition of Organometallics - Grignard. Retrieved from [Link]
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Rieke, R. D., & Wu, T.-C. (1997). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 62(21), 7431–7434. Retrieved from [Link]
-
Docsity. (n.d.). Organometallic compounds - Grignard reagent. Retrieved from [Link]
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den Hertog, H. J., & Wibaut, J. P. (1951). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 70(6), 591-599. Retrieved from [Link]
-
Dell'Erba, C., et al. (2004). The Reaction of 3,4-Dinitrothiophene with Grignard Reagents: Formation of 2-(3-Amino-4-nitrothiophen-2-yl)phenols. European Journal of Organic Chemistry, 2004(16), 3566-3570. Retrieved from [Link]
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Application Notes and Protocols for the Wittig Reaction: Synthesis of 3-Bromo-2-vinylpyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Vinylpyridines
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in converting aldehydes and ketones into alkenes.[1][2] This olefination process is particularly valuable in the synthesis of complex molecules, including pharmaceutical intermediates and functionalized materials.[3][4] Among the various classes of alkenes, vinylpyridines are of significant interest due to the versatile reactivity of the pyridine ring, making them crucial building blocks in drug discovery and development.[5][6] The pyridine moiety can influence a molecule's pharmacokinetic properties, such as lipophilicity, aqueous solubility, and metabolic stability.[4][6]
This application note provides a comprehensive guide to the Wittig reaction for the synthesis of 3-bromo-2-vinylpyridine from 3-bromo-2-formylpyridine. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-tested protocol, and discuss critical parameters for successful execution and purification.
Mechanistic Overview: A Concerted Transformation
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to a carbonyl compound.[2] The generally accepted mechanism involves a concerted [2+2] cycloaddition between the ylide and the aldehyde or ketone to form a transient four-membered ring intermediate known as an oxaphosphetane.[1][7] This intermediate rapidly collapses in an irreversible, exothermic step to yield the final alkene and a highly stable triphenylphosphine oxide byproduct, which serves as the thermodynamic driving force for the reaction.[2][8]
It is important to note that the nature of the ylide influences the stereochemical outcome of the reaction. Non-stabilized ylides, such as the methylenetriphenylphosphorane used in this protocol, typically lead to the formation of (Z)-alkenes under lithium salt-free conditions.[7][9] However, for the synthesis of a terminal alkene like 3-bromo-2-vinylpyridine, stereoselectivity is not a concern.
Caption: The concerted [2+2] cycloaddition mechanism of the Wittig reaction.
Experimental Protocol: Synthesis of 3-Bromo-2-vinylpyridine
This protocol is divided into two primary stages: the in situ preparation of the methylenetriphenylphosphorane (Wittig reagent) and the subsequent reaction with this compound.
Part 1: In Situ Preparation of the Wittig Reagent
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas atmosphere
-
Flame-dried, two-necked round-bottom flask with a magnetic stirrer, rubber septum, and nitrogen/argon inlet.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
While stirring vigorously, slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise via syringe. The appearance of a characteristic deep red or orange color signifies the formation of the ylide.[10]
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.
Part 2: Wittig Reaction and Workup
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of this compound to the pre-formed ylide solution at 0 °C using a syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
Caption: A streamlined workflow for the synthesis of 3-bromo-2-vinylpyridine.
Purification of 3-Bromo-2-vinylpyridine
The crude product will contain the desired 3-bromo-2-vinylpyridine along with the byproduct, triphenylphosphine oxide. Purification is crucial to obtain a high-purity product suitable for downstream applications.
Recommended Purification Methods:
-
Flash Column Chromatography: This is a highly effective method for separating the vinylpyridine from the less polar triphenylphosphine oxide. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is typically employed.[11]
-
Vacuum Distillation: For larger scale purifications, vacuum distillation can be an efficient method to separate the volatile 3-bromo-2-vinylpyridine from the non-volatile triphenylphosphine oxide. It is crucial to perform the distillation under reduced pressure to prevent polymerization of the vinylpyridine at high temperatures.[12][13] The use of a polymerization inhibitor, such as 4-tert-butylcatechol, is also recommended.[12][13]
-
Acid-Base Extraction: This technique can be used to separate the basic pyridine derivative from neutral impurities like triphenylphosphine oxide. The crude mixture is dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated pyridine is then basified (e.g., with NaOH) and extracted with an organic solvent to recover the purified product.[11]
| Purification Method | Typical Purity Achieved | Typical Yield | Key Impurities Removed |
| Flash Column Chromatography | >98% | 70-90% | Triphenylphosphine oxide, unreacted starting materials |
| Vacuum Distillation | >99% | 60-80% | Triphenylphosphine oxide, high-boiling impurities |
| Acid-Base Extraction | >95% | 75-85% | Triphenylphosphine oxide, neutral byproducts |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The Wittig reaction is sensitive to moisture, which can quench the strongly basic ylide. Therefore, the use of flame-dried glassware, anhydrous solvents, and an inert atmosphere is critical for success.
-
Steric Hindrance: While this compound is generally reactive, highly substituted or sterically hindered aldehydes and ketones may react slowly or give poor yields.[9][14] In such cases, the Horner-Wadsworth-Emmons reaction may be a more suitable alternative.[9][14]
-
Ylide Stability: The choice of base for ylide formation depends on the acidity of the phosphonium salt. For non-stabilized ylides like the one used here, strong bases such as n-BuLi or sodium hydride are necessary.[8][15]
-
Product Lability: Vinylpyridines can be prone to polymerization, especially at elevated temperatures or in the presence of acid.[12][16] It is advisable to store the purified product at low temperatures and with a polymerization inhibitor if it is not to be used immediately.
References
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NROChemistry. Wittig Reaction: Mechanism and Examples. Accessed January 6, 2026. [Link]
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Organic Chemistry Portal. Wittig Reaction. Accessed January 6, 2026. [Link]
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Master Organic Chemistry. The Wittig Reaction: Examples and Mechanism. Accessed January 6, 2026. [Link]
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Wikipedia. Wittig reaction. Accessed January 6, 2026. [Link]
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OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Accessed January 6, 2026. [Link]
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Chemistry Steps. The Wittig Reaction: Examples and Mechanism. Accessed January 6, 2026. [Link]
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ACS Publications. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Accessed January 6, 2026. [Link]
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Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Accessed January 6, 2026. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Vinylpyridine Manufacturer. Accessed January 6, 2026. [Link]
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ResearchGate. What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. Accessed January 6, 2026. [Link]
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PubChem. 2-Vinylpyridine. Accessed January 6, 2026. [Link]
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Chemistry LibreTexts. 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Accessed January 6, 2026. [Link]
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Chemistry Steps. Wittig Reaction Practice Problems. Accessed January 6, 2026. [Link]
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University of Pittsburgh. 1. The Wittig Reaction. Accessed January 6, 2026. [Link]
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Chad's Prep. The Wittig Reaction. Accessed January 6, 2026. [Link]
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PubMed. Pyridones in drug discovery: Recent advances. Accessed January 6, 2026. [Link]
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RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. Accessed January 6, 2026. [Link]
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Strategic Overview: The Importance of Reductive Amination
An Application Guide to the Reductive Amination of 3-Bromo-2-formylpyridine: Synthesis of N-Substituted 3-Bromo-2-(aminomethyl)pyridine Derivatives
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the reductive amination of this compound. It provides a robust framework encompassing the underlying chemical principles, a field-proven experimental protocol, and expert insights to ensure successful synthesis of N-substituted 3-bromo-2-(aminomethyl)pyridine derivatives. These products are valuable scaffolds and intermediates in medicinal chemistry and materials science.[1][2][3]
Reductive amination stands as one of the most effective and widely utilized methods for the formation of carbon-nitrogen bonds, providing a controlled pathway to primary, secondary, and tertiary amines.[4][5][6] Unlike direct N-alkylation with alkyl halides, which is often plagued by poor selectivity and over-alkylation, reductive amination offers a reliable, one-pot procedure that converts a carbonyl group into an amine with high efficiency.[5]
The core of the reaction involves the condensation of a carbonyl compound (in this case, this compound) with an amine to form an imine or iminium ion intermediate, which is then selectively reduced by a hydride agent in situ to yield the final amine product.[6][7] The strategic selection of the reducing agent is paramount to the success of this transformation.
The Mechanistic Rationale: Why Sodium Triacetoxyborohydride is the Reagent of Choice
The direct reductive amination process is a finely balanced, two-stage sequence occurring in a single reaction vessel.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of this compound. This forms a transient hemiaminal species which subsequently eliminates a molecule of water to generate a C=N double bond, yielding a Schiff base (imine) if a primary amine is used, or an iminium ion with a secondary amine.[5][6][8] This dehydration step is reversible and often the rate-determining step.[6]
-
Hydride Reduction: The formed imine or iminium ion is then reduced by a hydride source to the corresponding amine.
The critical choice is the hydride source. While powerful reagents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce both the starting aldehyde and the intermediate imine, and sodium borohydride (NaBH₄) can also reduce aldehydes, a more selective agent is required for a one-pot procedure.[5]
Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) has emerged as the preeminent reagent for this purpose. Its efficacy stems from several key properties:
-
Enhanced Selectivity: STAB is a sterically hindered and less reactive hydride donor than NaBH₄. It reacts much more rapidly with the protonated imine intermediate than with the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[4][9]
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require harsh acidic or basic conditions, preserving sensitive functional groups on the substrates.[10]
-
Improved Safety Profile: It is a safer alternative to sodium cyanoborohydride (NaBH₃CN), which, despite its selectivity, generates highly toxic hydrogen cyanide gas upon acidic workup.[4]
The primary operational consideration for STAB is its sensitivity to water. Therefore, the reaction is best conducted in anhydrous aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[4][11]
Caption: Figure 2: Experimental Workflow.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.). Dissolve it in anhydrous 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).
-
Amine Addition: Add benzylamine (1.1 eq.) to the solution via syringe and stir for 20-30 minutes at room temperature to facilitate pre-formation of the imine.
-
Reduction: Cool the mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progress: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde spot/peak is no longer visible (typically 3-12 hours).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with dichloromethane (DCM).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product. 9. Characterization: The structure and purity of the resulting N-benzyl-1-(3-bromopyridin-2-yl)methanamine can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions
-
This compound: Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
Sodium Triacetoxyborohydride: Moisture-sensitive and irritant. Handle under an inert atmosphere and avoid breathing dust. Reacts with water to release hydrogen gas.
-
Chlorinated Solvents (DCE, DCM): Are suspected carcinogens. All operations should be performed in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
Expected Results and Versatility
The described protocol is robust and applicable to a range of amines. Below is a table summarizing expected outcomes.
| Amine | Product Structure | Typical Yield (%) | Notes |
| Benzylamine | N-benzyl-1-(3-bromopyridin-2-yl)methanamine | 85 - 95 | A standard, high-yielding reaction. |
| Cyclopropylamine | N-cyclopropyl-1-(3-bromopyridin-2-yl)methanamine | 70 - 85 | Volatile amine; may require careful temperature control. |
| Morpholine | 4-((3-bromopyridin-2-yl)methyl)morpholine | 80 - 90 | Secondary amines generally react well. |
| Aniline | N-phenyl-1-(3-bromopyridin-2-yl)methanamine | 50 - 70 | Weakly nucleophilic amines may require longer reaction times or the addition of a catalytic acid. |
Sample Characterization Data for N-benzyl-1-(3-bromopyridin-2-yl)methanamine:
-
¹H NMR (CDCl₃): δ 8.25 (dd, 1H), 7.80 (dd, 1H), 7.40-7.25 (m, 5H), 7.15 (dd, 1H), 4.05 (s, 2H), 3.95 (s, 2H), 2.50 (br s, 1H, NH).
-
MS (ESI+): Calculated for C₁₃H₁₃BrN₂ [M+H]⁺, found m/z consistent with the expected value.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Incomplete imine formation. 2. Deactivated STAB reagent due to moisture. 3. Weakly nucleophilic amine. | 1. Add 4Å molecular sieves to the aldehyde/amine mixture for 1 hour before adding the reducing agent to drive imine formation. [12] 2. Use freshly opened, high-purity STAB and ensure all glassware and solvents are scrupulously dry. 3. For anilines or other weakly basic amines, add 0.1-0.5 equivalents of acetic acid as a catalyst. [10] |
| Side Product: Alcohol Formation | The reducing agent is reducing the starting aldehyde. | This is rare with STAB but can happen if the reaction is run at elevated temperatures or if a less selective reagent is used. Ensure portion-wise addition of STAB at low temperature. |
| Side Product: Dialkylation | The secondary amine product reacts with another molecule of aldehyde. | This is a potential issue when using primary amines. The mildness of STAB generally minimizes this. If it becomes a problem, a two-step protocol can be used: form the imine first, isolate or carry it forward, and then reduce with NaBH₄. [10][13] |
| Difficult Purification | Product and starting amine have similar polarities. | If the starting amine is in excess, an amine scavenger resin can be used post-reaction. [14]Alternatively, an acidic wash (e.g., 1M HCl) can be used during workup to protonate and remove the basic amine into the aqueous layer, followed by re-basification to recover the product. |
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient, selective, and scalable method for synthesizing a diverse library of N-substituted 3-bromo-2-(aminomethyl)pyridine derivatives. This protocol provides a reliable foundation for chemists in drug discovery and development, enabling access to valuable heterocyclic building blocks. By understanding the mechanistic principles and adhering to the detailed procedures outlined in this guide, researchers can consistently achieve high yields and purity.
References
-
A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. PubMed, National Center for Biotechnology Information. [Link]
-
A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Publications. [Link]
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Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Reductive amination. Wikipedia. [Link]
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Reductive Amination. Chemistry Steps. [Link]
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C–N Bond-Forming Reactions: Reductive Amination. Myers Research Group, Harvard University. [Link]
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Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
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A Mild, Pyridine-Borane-Based Reductive Amination Protocol. ScienceMadness.org. [Link]
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Synthesis of 3‐aminomethyl pyridine. ResearchGate. [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
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Question about reductive amination reaction procedure. Reddit. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed, National Center for Biotechnology Information. [Link]
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Introduction: The Strategic Value of the 2,3-Disubstituted Pyridine Scaffold
<-33> {"answer":"### Application Note: Strategic Derivatization of 3-Bromo-2-formylpyridine for Versatile Library Synthesis
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically successful drugs.[1][2] Its ability to act as a bioisostere for a phenyl ring, coupled with its capacity for hydrogen bonding and favorable metabolic profile, makes it an attractive core for drug design.[3] Among pyridine derivatives, the 2,3-disubstituted pattern is of particular interest, appearing in potent inhibitors of enzymes like phosphodiesterase 4 (PDE4), highlighting its relevance in developing anti-inflammatory agents.[4]
This compound emerges as a particularly powerful starting material for the construction of diverse chemical libraries. It possesses two distinct and orthogonally reactive functional groups: a formyl (aldehyde) group at the 2-position and a bromo substituent at the 3-position. This arrangement allows for selective, stepwise derivatization, providing a robust platform to explore chemical space efficiently. The aldehyde is primed for nucleophilic additions and reductive aminations, while the bromine atom is an ideal handle for modern palladium-catalyzed cross-coupling reactions. This note provides a detailed guide with validated protocols for leveraging this versatile building block in library synthesis.
Strategic Overview of Orthogonal Derivatization
The core strategy revolves around the sequential functionalization of the two reactive sites. The aldehyde group is typically more susceptible to a wider range of mild reaction conditions, making it an ideal starting point for introducing diversity element #1 (R¹). Subsequently, the more robust carbon-bromine bond can be addressed using transition metal catalysis to introduce diversity element #2 (R²). This two-step sequence allows for the rapid generation of a matrix-based library from a set of primary amines and, for example, boronic acids.
Caption: Orthogonal synthesis strategy for library generation.
Part 1: Derivatization of the Formyl Group
The aldehyde at the C-2 position is a versatile handle for introducing a wide range of substituents. Reductive amination is arguably the most powerful method in this context for library synthesis due to its high functional group tolerance and the vast commercial availability of primary and secondary amines.
Protocol 1: Reductive Amination
Reductive amination is a robust method for converting aldehydes into amines via an intermediate imine.[5][6] The use of a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) or pyridine-borane is crucial, as it reduces the imine intermediate preferentially over the starting aldehyde, allowing for a one-pot procedure.[6][7]
Reaction Scheme:
(A generic scheme showing the aldehyde reacting with R¹-NH₂ and a reducing agent to form the secondary amine)
Detailed Step-by-Step Protocol:
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv., e.g., 0.5 mmol, 93 mg).
-
Solvent Addition: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration, e.g., 5 mL).
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv., e.g., 0.55 mmol). If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 equiv.) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines or ketones, adding a dehydrating agent like powdered 4 Å molecular sieves can drive the imine formation to completion.[8]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv., e.g., 0.75 mmol, 159 mg) portion-wise to control any initial effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Wittig Reaction
The Wittig reaction provides a reliable method for converting the formyl group into an alkene, offering another dimension of structural diversity.[9][10][11] The reaction utilizes a phosphonium ylide, which can be prepared from the corresponding phosphonium salt. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of (E)-alkenes, while non-stabilized ylides yield (Z)-alkenes.[9]
Detailed Step-by-Step Protocol:
-
Ylide Generation (for non-stabilized ylides):
-
Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.
-
Add a strong base such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) dropwise. The formation of the characteristic deep red or orange color indicates ylide generation. Stir for 1 hour at this temperature.
-
-
Aldehyde Addition: Dissolve this compound (1.0 equiv.) in anhydrous THF and add it dropwise to the cold ylide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC for the consumption of the aldehyde.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The major byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by flash column chromatography.[12]
Part 2: Derivatization of the Bromo Group
The bromine atom at the C-3 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Protocol 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds between the bromopyridine and an organoboron compound (boronic acid or ester).[13][14]
Reaction Scheme:
(A generic scheme showing the bromo-pyridine derivative reacting with R²-B(OH)₂ in the presence of a Pd catalyst and base)
Detailed Step-by-Step Protocol:
-
Setup: In a microwave vial or Schlenk tube, combine the 3-bromopyridine substrate (from Part 1) (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst and ligand. A common and effective system is Pd(OAc)₂ (2-5 mol%) with a phosphine ligand like triphenylphosphine (PPh₃) or a more advanced ligand like SPhos or XPhos (4-10 mol%). Alternatively, a pre-catalyst like Pd(PPh₃)₄ (5 mol%) can be used directly.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or DMF/water (e.g., 4:1 ratio, 0.1 M concentration). Degassing (by bubbling argon or nitrogen through the solvent for 15-20 minutes) is critical to prevent catalyst oxidation.
-
Reaction: Seal the vessel and heat the reaction mixture. Temperatures typically range from 80-120 °C. Microwave heating can significantly reduce reaction times (e.g., 15-45 minutes at 120 °C). For conventional heating, stir for 4-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Protocol 4: Sonogashira Coupling
The Sonogashira coupling is the method of choice for linking the bromopyridine to a terminal alkyne, forming a C(sp²)-C(sp) bond.[15][16] The reaction is co-catalyzed by palladium and copper(I) salts.[15]
Detailed Step-by-Step Protocol:
-
Setup: To a Schlenk tube under an inert atmosphere, add the 3-bromopyridine substrate (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (5-10 mol%).
-
Solvent and Base: Add a degassed solvent like THF or DMF, followed by a degassed amine base, most commonly triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (at least 2.0 equiv, often used as a co-solvent).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) dropwise.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C for 2-24 hours. The reaction is often complete at milder temperatures than Suzuki couplings.[17]
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Extraction: Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
Data Presentation: Representative Reaction Conditions
| Reaction Type | Key Reagents & Catalysts | Solvent | Temp (°C) | Time (h) | Typical Yield | Ref. |
| Reductive Amination | Amine, NaBH(OAc)₃ | DCE / DCM | RT | 12-24 | 60-95% | [7] |
| Wittig Reaction | Phosphonium Ylide | THF | 0 to RT | 2-16 | 50-85% | [12][18] |
| Suzuki Coupling | Boronic Acid, Pd(OAc)₂/SPhos, K₂CO₃ | Dioxane/H₂O | 100 | 4-18 | 65-90% | [13][19] |
| Sonogashira Coupling | Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | THF | RT-60 | 2-12 | 70-95% | [17][20] |
Integrated Library Synthesis Workflow
The true power of this compound is realized in a multi-step, parallel synthesis format to generate a large library of discrete compounds.
Sources
- 1. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. scirp.org [scirp.org]
Application Note: A Process Chemistry Approach to the Scale-Up Synthesis of 3-Bromo-2-formylpyridine
Strategic Analysis of Synthetic Routes for Scale-Up
The economic and safety viability of a synthetic route on a large scale often differs significantly from its feasibility in a laboratory setting. For 3-Bromo-2-formylpyridine, two primary strategies emerge as the most promising for scale-up: Directed ortho-Metalation (DoM) of 3-bromopyridine and Oxidation of a C2-methyl or C2-hydroxymethyl precursor.
Route A: Directed ortho-Metalation (DoM) of 3-Bromopyridine
Directed ortho-metalation is a powerful technique for regioselective functionalization.[1][2] The pyridine nitrogen acts as a directing metalation group (DMG), guiding a strong base to deprotonate the adjacent C2 position.[2][3] The resulting aryllithium intermediate is then quenched with an electrophile, in this case, a formylating agent like N,N-dimethylformamide (DMF).[4]
-
Causality of Experimental Choices:
-
Starting Material: 3-Bromopyridine is a commercially available and relatively inexpensive starting material.[5][6][7]
-
Base Selection: Organolithium bases like n-butyllithium (n-BuLi) are commonly used. While highly effective, their pyrophoric nature and the requirement for cryogenic temperatures (typically < -70 °C) to prevent side reactions pose significant engineering and safety challenges at scale. The use of toluene as a solvent has been shown to allow for cleaner generation of 3-lithiopyridine at a more manageable -50°C.[4]
-
Quench: DMF is an inexpensive and efficient source of the formyl group.
-
-
Scale-Up Viability:
-
Advantages: High regioselectivity, reducing the need for complex purification of isomers.[2] It is a convergent and efficient one-pot process.
-
Challenges: The primary hurdles are managing the extreme exotherm of the lithiation and the safe handling of large quantities of pyrophoric n-BuLi. Cryogenic cooling adds significant capital and operational costs.
-
Route B: Oxidation of (3-Bromo-pyridin-2-yl)methanol
This route involves the oxidation of a pre-functionalized precursor. The starting alcohol, (3-Bromo-pyridin-2-yl)methanol, can be synthesized from 3-bromo-2-methylpyridine.
-
Causality of Experimental Choices:
-
Oxidant Selection: For large-scale operations, common lab oxidants like chromium-based reagents are avoided due to toxicity and waste disposal issues.[8] A heterogeneous oxidant such as manganese dioxide (MnO₂) is highly advantageous. It is relatively inexpensive, the reaction conditions are mild, and the workup is simplified to a filtration, which is a highly scalable unit operation. TEMPO-based oxidants are also valuable for converting primary alcohols to aldehydes in an industrial setting.[8]
-
Process Simplicity: This route avoids pyrophoric reagents and cryogenic conditions, significantly lowering the barrier for implementation in standard manufacturing equipment.
-
-
Scale-Up Viability:
-
Advantages: Enhanced safety profile, non-cryogenic conditions, and straightforward workup. This route is often preferred in pharmaceutical manufacturing where safety and process simplicity are paramount.[9]
-
Challenges: This is a two-step process if starting from 3-bromo-2-methylpyridine, which can impact overall yield and process mass intensity. The efficiency of the oxidation step is critical.
-
Caption: Figure 1: High-level comparison of the Directed ortho-Metalation and Oxidation routes.
Detailed Scale-Up Protocols
The following protocols are designed as a starting point for process development and should be optimized for specific equipment and safety infrastructure.
Protocol 1: Directed ortho-Metalation of 3-Bromopyridine (DoM Route)
This protocol describes a 1 mole scale reaction. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) in a suitably equipped reactor.
Safety Warning: This procedure involves pyrophoric and highly reactive reagents. A thorough thermal hazard assessment must be conducted prior to scale-up. Always wear appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves.[10][11]
Reagent & Parameter Table:
| Reagent/Parameter | Molar Mass ( g/mol ) | Moles | Equiv. | Amount |
|---|---|---|---|---|
| 3-Bromopyridine | 158.00 | 1.00 | 1.0 | 158.0 g |
| Toluene, Anhydrous | - | - | - | 1.6 L |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.10 | 1.1 | 440 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.20 | 1.2 | 87.7 g (93 mL) |
| Saturated NH₄Cl (aq) | - | - | - | 1.0 L |
| Ethyl Acetate | - | - | - | 2.0 L |
Step-by-Step Methodology:
-
Reactor Preparation: Charge a dry, inerted reactor with 3-bromopyridine (158.0 g, 1.00 mol) and anhydrous toluene (1.6 L).
-
Cooling: Begin agitation and cool the reactor contents to -55 °C to -50 °C. It is critical to maintain this temperature range to ensure regioselectivity and minimize side reactions.
-
Lithiation (Critical Step): Slowly add the n-butyllithium solution (440 mL, 1.10 mol) subsurface over 1-2 hours, ensuring the internal temperature does not exceed -45 °C. The exotherm must be carefully managed by controlling the addition rate.
-
Stirring: After the addition is complete, stir the resulting slurry at -50 °C for an additional 60 minutes to ensure complete metalation.
-
Formylation (Quench): Slowly add N,N-dimethylformamide (93 mL, 1.20 mol) over 30-45 minutes, again maintaining an internal temperature below -45 °C.
-
Warm-up & Quench: Once the DMF addition is complete, allow the reaction mixture to slowly warm to -10 °C. Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution (1.0 L). A significant exotherm may occur during the quench.
-
Work-up: Transfer the mixture to a separation vessel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (1 L per extraction).
-
Purification: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield a crude oil. The crude product can be purified by vacuum distillation or crystallization to afford this compound as a solid.[12]
Protocol 2: Oxidation of (3-Bromo-pyridin-2-yl)methanol (Oxidation Route)
This protocol is inherently safer and utilizes more benign conditions suitable for standard manufacturing plants.
Reagent & Parameter Table:
| Reagent/Parameter | Molar Mass ( g/mol ) | Moles | Equiv. | Amount |
|---|---|---|---|---|
| (3-Bromo-pyridin-2-yl)methanol | 188.02 | 1.00 | 1.0 | 188.0 g |
| Manganese Dioxide (MnO₂), Activated | 86.94 | 10.0 | 10.0 | 869.4 g |
| Dichloromethane (DCM) | - | - | - | 3.8 L |
Step-by-Step Methodology:
-
Reactor Setup: Charge the reactor with (3-Bromo-pyridin-2-yl)methanol (188.0 g, 1.00 mol) and dichloromethane (3.8 L).
-
MnO₂ Addition: Under moderate agitation, add activated manganese dioxide (869.4 g, 10.0 mol) in portions. Note that the quality of MnO₂ is critical for reaction efficiency.
-
Reaction: Heat the suspension to reflux (approx. 40 °C) and maintain for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. If the reaction stalls, an additional charge of MnO₂ may be required.
-
Filtration (Critical Step): Cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove the manganese salts. Wash the filter cake thoroughly with additional DCM to ensure complete product recovery.
-
Purification: Combine the filtrate and washes. Concentrate under reduced pressure to yield crude this compound. The product is often of high purity after this step but can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Caption: Figure 2: Detailed workflow for the Directed ortho-Metalation (DoM) protocol.
Process Safety and Handling
When scaling up chemical synthesis, a comprehensive understanding of potential hazards is essential.
-
Hazard Identification: this compound is harmful if swallowed and causes skin and serious eye irritation.[12][13] It is a combustible solid.[12] Appropriate engineering controls, such as fume hoods or closed-system transfers, must be used.[14]
-
Thermal Hazards (DoM Route): The reaction between n-BuLi and an aryl halide is highly exothermic. Reaction calorimetry should be performed to determine the heat of reaction and ensure that the plant's cooling capacity is sufficient to prevent a thermal runaway.
-
Reagent Handling:
-
n-Butyllithium: A pyrophoric liquid that reacts violently with water and air. It must be handled under a strict inert atmosphere using specialized transfer equipment.
-
Manganese Dioxide: A strong oxidizing agent. While not pyrophoric, it should be kept away from combustible materials. The filtration of fine MnO₂ powder can also pose an inhalation risk.
-
-
Waste Disposal:
-
The DoM route generates waste streams containing lithium salts and organic solvents.
-
The oxidation route generates a significant amount of solid waste (manganese salts) that must be disposed of in accordance with local regulations.[14]
-
Analytical Characterization
The final product should be analyzed to ensure it meets the required specifications.
-
Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure.
-
Purity: HPLC and GC are standard methods for determining purity and identifying any process-related impurities.
-
Physical Properties: Melting point should be recorded and compared to literature values. The compound is a solid at room temperature.[12][13]
References
- Benchchem. Application Notes and Protocols: Directed Metalation of 3-Bromo-2-chloropyridine.
- ResearchGate. Directed ortho metallation of 3‐bromopyridine (20) at the C‐4 atom.
- Pharmaceutical Business Review. The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis.
- SAFETY DATA SHEET. 3-BROMO-4-METHYLPYRIDINE.
- J&K Scientific LLC. Vilsmeier-Haack Reaction.
- Andrew G Myers Research Group. ortho metalation.
- Sigma-Aldrich. This compound | 405174-97-2.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Guidechem. How to prepare 3-Bromo-2-cyanopyridine?.
- Wikipedia. Directed ortho metalation.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Sigma-Aldrich. This compound AldrichCPR.
- Benchchem. Essential Safety and Operational Guide for Handling 3-Bromo-2-methylpyridine.
- Echemi. 3-Bromo-2-pyridinecarboxaldehyde.
- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
- ResearchGate. Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
- Eureka | Patsnap. Synthetic method of 3-bromopyridine.
- ResearchGate. Large-Scale Oxidations in the Pharmaceutical Industry | Request PDF.
- Future4200. Large-Scale Oxidations in the Pharmaceutical Industry†.
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Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-2-formylpyridine
Welcome to the technical support center for the chromatographic purification of 3-bromo-2-formylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block in high purity. We will move beyond generic protocols to address the specific chemical nature of this compound, providing not just steps, but the scientific reasoning behind them.
This compound presents a unique set of purification challenges. Its polarity, the basicity of the pyridine nitrogen, and the reactivity of the aldehyde functional group can lead to issues such as poor separation, peak tailing, and on-column degradation when using standard silica gel chromatography. This guide provides a troubleshooting framework and detailed protocols to navigate these complexities effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound in a direct question-and-answer format.
Q1: My product is smearing or "tailing" down the column, leading to mixed fractions. What's happening and how do I fix it?
A1: Peak tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase.[1] For pyridine derivatives, the primary cause is the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This creates a non-ideal adsorption/desorption equilibrium, causing the compound to "drag" or "tail" during elution.
Solutions:
-
Use a Basic Modifier: The most common and effective solution is to add a small amount of a competitive base to your eluent system.[2] Triethylamine (Et₃N) is a standard choice. By adding 0.1-1% Et₃N to your mobile phase, the triethylamine will preferentially bind to the acidic silanol sites, effectively masking them from your product and resulting in sharper, more symmetrical peaks.[1]
-
Deactivate the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in your starting eluent that already contains the triethylamine. This ensures the stationary phase is "passivated" before the sample is even loaded.[1]
Q2: I'm getting very poor separation between my product and a closely-eluting impurity. How can I improve the resolution?
A2: Achieving good resolution requires optimizing the "separation window" between your target compound and impurities. This is almost entirely dependent on the chosen solvent system.
Solutions:
-
Systematic TLC Analysis: Before any column, a thorough Thin-Layer Chromatography (TLC) analysis is mandatory.[1] The goal is to find a solvent system where the this compound has an Rf (retention factor) value between 0.2 and 0.4, as this range typically translates well to column separation.[1] Test a range of solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[1]
-
Change Solvent Selectivity: If adjusting the polarity ratio (e.g., from 20% EtOAc/Hexanes to 30% EtOAc/Hexanes) doesn't resolve the spots, you need to change the nature of the solvents. For example, switching from ethyl acetate to a solvent system containing dichloromethane (DCM) or diethyl ether can alter the specific interactions between the analytes and the stationary phase, often improving separation where simple polarity changes fail.
| Solvent System (Example) | Polarity | Typical Application |
| 10-50% EtOAc/Hexane | Standard Polarity | A good starting point for many "normal" compounds.[2][3] |
| 5-10% MeOH/DCM | High Polarity | For more polar compounds that don't move in EtOAc/Hexane.[2] |
| 100% Hexane | Non-polar | Used for very non-polar impurities.[3] |
-
Optimize Column Parameters: Ensure you are not overloading the column, which is a common cause of poor separation.[4] A general rule of thumb is to load no more than 1 g of crude material per 20-40 g of silica gel. Also, ensure your packed column bed is uniform and free of cracks or channels.
Q3: I suspect my this compound is degrading on the silica gel column. How can I confirm this and prevent it?
A3: Degradation is a significant risk due to the acidic nature of silica gel, which can catalyze reactions with sensitive functional groups.[5][6] The aldehyde group, in particular, can be susceptible.
Confirmation and Prevention Strategies:
-
Perform a Stability Test (2D TLC): You can test for on-plate degradation.[6][7] Spot your crude material on the bottom-left corner of a square TLC plate. Run the plate as usual in your chosen eluent. After the run, remove the plate, dry it completely, and then rotate it 90 degrees counter-clockwise. Now, run the plate again in the same solvent system. If the compound is stable, you will see a single spot on the 45-degree diagonal. If it degrades, you will see new spots off the diagonal.[7]
-
Use a Deactivated Stationary Phase: As mentioned for tailing, the acidic nature of silica can be the culprit.[1] Neutralizing the silica with triethylamine is often sufficient to prevent acid-catalyzed degradation.[1]
-
Switch to a Different Stationary Phase: If degradation persists, the best option is to switch to a more inert stationary phase.[5] Neutral alumina is an excellent alternative for basic or acid-sensitive compounds.[1] Florisil is another option for compounds prone to degradation on silica.[6] Remember that you will need to re-optimize your solvent system on TLC for these new stationary phases.
Experimental Workflow: From TLC to Purified Product
This section provides a detailed, step-by-step methodology for purifying this compound.
Part 1: Method Development with TLC
-
Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane (DCM) or ethyl acetate.
-
Spot the Plate: Use a capillary tube to make a small, concentrated spot on the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed TLC chamber containing your chosen solvent system (e.g., start with 20% ethyl acetate in hexanes).[2] Ensure the chamber is saturated with solvent vapors for reproducible results.[8]
-
Visualize: After the solvent front nears the top, remove the plate and mark the front. Visualize the spots under a UV lamp (254 nm).
-
Optimize: Adjust the solvent polarity until your target compound has an Rf of ~0.3. If separation is poor, change solvent composition (e.g., try DCM/methanol or ether/hexanes). If tailing is observed, add 0.5% triethylamine to the eluent and re-run the TLC.[2]
Part 2: Column Preparation and Execution
The following diagram illustrates the standard workflow for flash column chromatography.
Caption: Workflow for Flash Column Chromatography.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[9] Prepare a slurry of silica gel in your initial, least polar eluent.[1] Pour the slurry into the column and use gentle air pressure to pack it into a stable, uniform bed. Add another layer of sand on top.[9]
-
Sample Loading: For best results, use "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a small portion of silica gel, and evaporate the solvent on a rotary evaporator to get a dry, free-flowing powder.[4] Carefully add this powder to the top of the packed column.
-
Elution: Carefully add your eluent to the column. Use positive pressure (flash chromatography) to maintain a steady flow rate.
-
Fraction Collection: Collect fractions of equal volume. Monitor the elution process by spotting fractions onto a TLC plate and visualizing them under UV light.
-
Isolation: Once the pure fractions are identified, combine them and remove the solvent under reduced pressure.
Troubleshooting Logic Flow
If your purification fails, use the following decision tree to diagnose the issue.
Caption: Troubleshooting Decision Tree.
Frequently Asked Questions (FAQs)
Q: Can I use a solvent gradient for my elution? A: Absolutely. If your crude mixture contains impurities that are much less polar and much more polar than your product, a gradient elution is highly efficient. Start with the low-polarity eluent identified from your TLC analysis to elute the non-polar impurities. Then, gradually increase the percentage of the polar solvent to elute your product, and finally, flush the column with a highly polar solvent to remove any remaining compounds.
Q: What is the best way to load a sample that is not very soluble in the eluent? A: Dry loading is the ideal technique for this scenario.[4] Dissolving the sample in a strong, volatile solvent (like DCM or acetone), adsorbing it onto silica, and evaporating to a powder ensures that the sample is introduced to the column in a concentrated band, which is crucial for a good separation.[4]
Q: I ran my column and got a pure product, but the yield is very low. Where did my compound go? A: There are several possibilities:
-
Irreversible Adsorption: The compound may have bound too strongly to the silica gel and did not elute. This can happen with very polar or basic compounds on acidic silica.[5] You can try flushing the column with a very strong solvent like 10% methanol in DCM to see if you can recover it.
-
Degradation: As discussed, the compound may have decomposed on the column.[5][6]
-
Co-elution: The product may have co-eluted with a non-UV active impurity, making your combined fractions appear pure by TLC but compromising the mass. Always confirm purity by other means, like ¹H NMR.
Q: How much triethylamine should I add? Does more always mean better? A: Start with a small amount, typically 0.1% to 0.5% (v/v). This is usually enough to neutralize the active sites on the silica gel without drastically changing the overall polarity of the eluent.[1] Adding too much (e.g., >2%) can sometimes affect separation and makes its removal under vacuum more difficult.
References
-
Phenomenex Inc. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Recrystallization of 3-Bromo-2-formylpyridine
Welcome to the technical support center for the purification of 3-Bromo-2-formylpyridine via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the principles at play, enabling you to adapt and overcome challenges in your experiments.
I. Understanding Recrystallization for this compound: The First Principles
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility. The ideal recrystallization solvent will dissolve the target compound, this compound in this case, sparingly at room temperature but readily at elevated temperatures. Conversely, impurities should either be highly soluble at all temperatures or completely insoluble.
This compound is a solid at room temperature.[1][2] Its structure, featuring a polar pyridine ring and an aldehyde group, alongside a nonpolar brominated aromatic system, suggests a moderate polarity. This duality is key to selecting an appropriate solvent system.
Common impurities in aldehydes often include the corresponding carboxylic acid (from oxidation of the aldehyde) and alcohol (from reduction or as a starting material carryover).[3] Understanding the nature of potential impurities in your crude material is crucial for devising an effective purification strategy.
II. Recommended Recrystallization Protocols
Based on the chemical nature of this compound and general practices for purifying solid aldehydes, several solvent systems can be considered.[3] Below are detailed protocols for single-solvent and two-solvent systems.
A. Single-Solvent Recrystallization
This is the most straightforward method and should be the first approach. Potential solvents include toluene, hexane, or diethyl ether.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Place a small amount of crude this compound into separate test tubes and add a few drops of the chosen solvent (e.g., toluene, hexane, or diethyl ether). An ideal solvent will show poor solubility at room temperature but complete dissolution upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture gently with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
B. Two-Solvent (Mixed-Solvent) Recrystallization
This method is employed when a single solvent does not provide the desired solubility profile. A common pair for compounds of intermediate polarity is a "good" solvent in which the compound is highly soluble (like ethyl acetate or acetone) and a "poor" solvent in which it is sparingly soluble (like hexane or petroleum ether).
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature.
-
Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents.
-
Drying: Dry the purified crystals under vacuum.
III. Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound is not dissolving, even with a large amount of hot solvent.
A1: This indicates that the chosen solvent is too "poor" for this compound. Consider switching to a more polar solvent. For instance, if you are using hexane, try switching to toluene or a mixture of ethyl acetate and hexane.
Q2: No crystals are forming upon cooling.
A2: This is a common issue and can arise from several factors:
-
Too much solvent was used: If the solution is not saturated, crystals will not form. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can:
-
Scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Add a "seed crystal" of pure this compound to the solution.
-
-
Cooling too rapidly: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Q3: An oil has formed instead of crystals.
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To remedy this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool more slowly.
-
Consider using a different solvent or solvent system with a lower boiling point.
Q4: The recovered yield is very low.
A4: A low yield can be due to:
-
Using too much solvent: A significant portion of your compound may remain in the mother liquor. Concentrate the filtrate and cool it again to recover more crystals (a second crop).
-
Washing with too much cold solvent: Use only a minimal amount of ice-cold solvent to wash the crystals.
-
Premature crystallization during hot filtration: If the solution cools too much during filtration, the product will crystallize in the filter paper. To prevent this, use a pre-heated funnel and keep the solution hot.
Q5: The purified crystals are still colored.
A5: If your crude this compound has colored impurities, they may co-crystallize. To address this:
-
Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution, as it can also adsorb some of your product.
-
Consider a different solvent: The impurities may be less soluble in a different solvent system.
IV. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with this compound and organic solvents?
A1: this compound is harmful if swallowed and can cause skin and eye irritation.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Organic solvents are often flammable and can be toxic. Avoid open flames and ensure proper ventilation.
Q2: How do I know which solvent to choose for recrystallization?
A2: The principle of "like dissolves like" is a good starting point. Given the structure of this compound, solvents of intermediate polarity are a good first choice. However, empirical testing with small amounts of your crude material in different solvents is the most reliable method for solvent selection.
Q3: Can I use a rotary evaporator to remove the solvent instead of cooling to form crystals?
A3: While a rotary evaporator will recover your solid, it will not purify it in the same way as recrystallization. Rapid removal of the solvent will cause both the desired compound and soluble impurities to precipitate out of solution together. Recrystallization relies on the slow, selective formation of a crystal lattice.
Q4: My this compound is a pale yellow solid. Is this normal?
A4: The appearance of this compound is often described as a pale yellow to yellow crystalline powder.[4] A slight yellow tinge is generally acceptable. If it is dark or discolored, recrystallization is recommended to improve purity.
V. Visualizing the Workflow and Troubleshooting
A. Standard Recrystallization Workflow
Caption: Standard single-solvent recrystallization workflow.
B. Troubleshooting Decision Tree
Caption: Decision tree for inducing crystallization.
VI. Summary of Solvent Properties
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexane | 69 | Nonpolar | Good "poor" solvent for two-solvent systems. |
| Diethyl Ether | 34.6 | Low | Volatile, good for initial testing. |
| Toluene | 111 | Low-Medium | Can be a good single solvent for aromatic compounds.[3] |
| Ethyl Acetate | 77.1 | Medium | Good "good" solvent for two-solvent systems. |
| Acetone | 56 | Medium-High | A strong "good" solvent. |
| Water | 100 | High | Less likely to be a good solvent, but can be used for highly polar impurities. |
Note: This table provides general guidance. Optimal solvent selection requires experimental validation.[5]
VII. References
-
3-Bromo-2-pyridinecarboxaldehyde | 405174-97-2 - ChemicalBook. (2025-08-18).
-
405174-97-2|this compound - Ambeed.com.
-
RECRYSTALLISATION. (n.d.). University of Sydney.
-
This compound AldrichCPR - Sigma-Aldrich.
-
405174-97-2|this compound|BLD Pharm.
-
US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.
-
General procedures for the purification of Aldehydes - Chempedia - LookChem.
-
US3274206A - Process for the production of pyridine aldehydes - Google Patents.
-
Functionalization of Pyridines via Reissert-Henze Reaction. (1996).
-
What is the synthesis and application of 3-Bromo-2,6-piperidinedione? - FAQ - Guidechem.
-
This compound | 405174-97-2 - Sigma-Aldrich.
-
This compound - ChemicalBook.
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020-08-09). Organic Chemistry Data.
-
Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation - PubMed. (2023-10-02).
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC - NIH.
-
Natural aldehyde extraction and their use for the synthesis of new fluorescent imidazo[1,5-a]pyridine derivatives. (n.d.).
-
Chemical/Laboratory Techniques: Recrystallization - YouTube. (2022-10-14).
-
Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid | Crystal Growth & Design - ACS Publications - American Chemical Society.
-
This compound AldrichCPR - Sigma-Aldrich.
-
405174-97-2 | this compound - AiFChem.
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 405174-97-2 [sigmaaldrich.com]
- 3. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 4. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
How to avoid di-bromination in 3-Bromo-2-formylpyridine synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to address a common challenge in heterocyclic chemistry: the selective mono-bromination of pyridine derivatives to synthesize 3-Bromo-2-formylpyridine. Over-bromination is a frequent issue that leads to difficult purifications and reduced yields. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure a successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic strategy for this compound to avoid di-bromination byproducts?
The most robust and recommended strategy is a two-step sequence that avoids the direct bromination of a pyridine ring already containing the electron-withdrawing formyl group. Direct bromination of 2-formylpyridine is challenging due to the severe deactivation of the ring, often requiring harsh conditions that compromise selectivity.[1][2]
The preferred route is:
-
Bromination of a Precursor: Start with 2-methylpyridine (2-picoline) and perform a selective mono-bromination to yield 3-Bromo-2-methylpyridine.
-
Oxidation: Subsequently, oxidize the methyl group at the C2 position to the desired formyl group.
This approach isolates the two key transformations. The bromination is performed on a more reactive substrate, allowing for milder conditions and greater control over selectivity. The subsequent oxidation is a well-established transformation that chemoselectively targets the activated methyl group.[3][4]
Caption: Recommended two-step synthesis vs. the problematic direct bromination route.
Q2: I'm getting di-bromo byproducts when brominating 2-methylpyridine. What's causing this and how can I prevent it?
This is a classic selectivity problem in electrophilic aromatic substitution. While the pyridine nitrogen deactivates the ring, the methyl group is activating.[5][6] The initial bromination to 3-bromo-2-methylpyridine further deactivates the ring, but aggressive reaction conditions can still force a second bromination.
Mechanistic Insight: The primary cause is often an overly reactive brominating system (e.g., elemental bromine with a strong Lewis acid) or a lack of stoichiometric control.[7][8] These conditions provide enough energy to overcome the activation barrier for a second substitution, leading to di-bromo species.
Use the following guide to troubleshoot and optimize your reaction.
| Problem | Probable Cause | Recommended Solution |
| Formation of Di-bromo and Poly-bromo Byproducts | Harsh Brominating Agent: Elemental bromine (Br₂) with a Lewis acid like AlCl₃ or FeBr₃ is highly reactive and often difficult to control.[7][8] | Switch to a Milder Reagent: Use N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). These reagents provide a slow, controlled release of electrophilic bromine, significantly enhancing selectivity for mono-bromination.[9][10] |
| Incorrect Stoichiometry: Using an excess of the brominating agent will inevitably lead to over-bromination once the starting material is consumed.[11] | Maintain Strict Stoichiometric Control: Use 0.95–1.05 equivalents of the brominating agent. It is often preferable to use slightly less than one equivalent to ensure no excess remains, and then separate the unreacted starting material.[12] | |
| High Reaction Temperature: Increased temperature accelerates all reactions, including the undesired second bromination. | Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or room temperature and only heat if necessary. | |
| Prolonged Reaction Time: Allowing the reaction to stir for too long after the starting material is consumed provides an opportunity for the mono-brominated product to react further. | Monitor the Reaction Closely: Use Thin-Layer Chromatography (TLC) or LC-MS to track the consumption of 2-methylpyridine. Quench the reaction as soon as the starting material has disappeared. |
Troubleshooting & Optimization Guide
Workflow for Eliminating Di-bromination
If you are observing di-bromination, follow this logical workflow to systematically eliminate the issue.
Caption: Logical workflow for troubleshooting di-bromination.
Validated Experimental Protocols
The following two-part protocol is optimized for high selectivity and yield.
Part A: Synthesis of 3-Bromo-2-methylpyridine
This procedure uses N-Bromosuccinimide (NBS) as a mild and selective brominating agent, which is preferable to harsher Br₂/Lewis acid systems.
Materials:
-
2-Methylpyridine
-
N-Bromosuccinimide (NBS), recrystallized
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-methylpyridine (1.0 equiv) in dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acidification: Slowly add concentrated sulfuric acid (1.5 equiv) dropwise, keeping the internal temperature below 10 °C.
-
NBS Addition: Add recrystallized NBS (1.0 equiv) portion-wise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture over crushed ice.
-
Workup: Transfer the mixture to a separatory funnel.
-
Slowly add saturated sodium bicarbonate solution to neutralize the acid until CO₂ evolution ceases (pH ~8).
-
Add saturated sodium thiosulfate solution to quench any remaining bromine.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield pure 3-Bromo-2-methylpyridine.
Part B: Oxidation to this compound
This protocol uses selenium dioxide (SeO₂) for the selective oxidation of the methyl group.[3]
Materials:
-
3-Bromo-2-methylpyridine (from Part A)
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Celite
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 3-Bromo-2-methylpyridine (1.0 equiv), SeO₂ (1.2 equiv), 1,4-dioxane, and a small amount of water (e.g., 10:1 dioxane/water).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C). The mixture will turn black as elemental selenium precipitates.
-
Reaction: Maintain reflux for 6-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Filtration: After cooling to room temperature, filter the mixture through a pad of Celite to remove the black selenium precipitate. Wash the pad thoroughly with ethyl acetate or DCM.
-
Workup: Combine the filtrate and washings. Wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.[3][13]
Q3: How can I effectively separate the mono- and di-bromo products if they do form?
If di-bromination occurs despite optimization, effective purification is critical.
-
Column Chromatography: This is the most common method. The polarity difference between mono- and di-brominated pyridines is usually sufficient for separation on silica gel. However, pyridines can "tail" on silica due to their basicity. To mitigate this, add 0.5-1% triethylamine to your eluent system (e.g., hexane/ethyl acetate).[14]
-
Crystallization: If your desired this compound is a solid, crystallization can be a highly effective purification technique to remove impurities.
-
Acid-Base Extraction: This can be used as a preliminary purification step. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The basic pyridine compounds will move to the aqueous layer.[14] Then, basify the aqueous layer and re-extract the products with an organic solvent. While this won't separate mono- from di-bromo products, it will remove non-basic impurities.
References
- The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide. (2025). Benchchem.
-
Wu, Y., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Wu, Y., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry. Available at: [Link]
- de Lescure, L., et al. (n.d.).
-
McNally, A., et al. (2021). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]
- Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. (2025). Benchchem.
- Pearson, D. E., & Pope, W. R. (2025). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.
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Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. Available at: [Link]
- Synthesis of Substituted 2-Bromopyridine Aldehydes. (n.d.). HETEROCYCLES, Vol. 75, No. 1, 2008.
- A time-controlled selective bromination and formylation of 2-arylimidazo[1,2-a]pyridines. (2023).
- EAS Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson.
- Bromination of Pyrrole and Pyridine #bromin
- Garcia, E. E., Greco, C. V., & Hunsberger, I. M. (1960). FACILE BROMINATION OF PYRIDINE-TYPE HETEROCYCLES AT THE β-POSITION. Journal of the American Chemical Society.
- Technical Support Center: Pyridine Synthesis Troubleshooting. (2025). Benchchem.
- This compound. (n.d.). Ambeed.com.
- Troubleshooting common issues in pyridine synthesis. (2025). Benchchem.
- This compound. (n.d.). BLD Pharm.
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Wang, P., Lindsey, J. S., & Riley, M. (2020). Microwave-Assisted C-H Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. OSTI.GOV. Available at: [Link]
- This compound. (n.d.). AK Scientific.
- An In-Depth Technical Guide to 3-Bromo-2-methylpyridine. (2025). Benchchem.
- Bromination of pyridine derivatives. (2023).
- Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2023). PubMed Central.
- Bromin
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3-Bromo-2-methylpyridine. (n.d.). PubChem. Available at: [Link]
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- Method for preparing 3-bromo-4-methylpyridine. (2015).
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- Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid. (n.d.).
- Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. (2015). Organic Syntheses.
- COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. (n.d.). Chemistry Journal of Moldova.
- Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. (2021).
- Bromination of 2-(alkenyl)pyridine complexes of platinum(II). (2025).
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Technical Support Center: 3-Bromo-2-formylpyridine
Welcome to the technical support guide for 3-Bromo-2-formylpyridine (CAS 405174-97-2). This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and proper storage of this versatile reagent. By understanding its chemical properties and potential challenges, you can maintain its integrity and achieve reliable experimental outcomes.
Introduction to this compound
This compound, also known as 3-bromopicolinaldehyde, is a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the reactivity of the aldehyde group and the pyridine ring, which is substituted with a bromine atom. However, this reactivity also makes the compound susceptible to degradation if not handled and stored correctly. This guide provides practical, experience-based advice to help you navigate potential stability issues.
Core Stability & Storage Parameters
For optimal stability, this compound requires specific storage conditions. The following table summarizes the key parameters based on supplier recommendations and safety data sheets.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerator)[1][2] | Minimizes the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon)[1] | The compound can be sensitive to air and moisture.[3][4] An inert atmosphere prevents oxidation and hydrolysis. |
| Light | Store in a dark place | Exposure to light can induce photochemical decomposition.[4] |
| Moisture | Keep container tightly closed in a dry place[5][6] | The aldehyde group is susceptible to hydration and other reactions with water. |
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound, providing potential causes and actionable solutions.
Issue 1: The compound has changed color (e.g., from pale yellow to brown).
-
Potential Cause: This is a common indicator of degradation. The color change is likely due to the formation of impurities resulting from oxidation or other decomposition pathways, potentially accelerated by exposure to air, light, or elevated temperatures.[4]
-
Solution Workflow:
-
Isolate the material: Segregate the discolored vial to prevent any potential cross-contamination or mistaken use.
-
Verify storage conditions: Confirm that the compound has been consistently stored at 2-8°C and protected from light.
-
Assess the extent of discoloration: If the discoloration is minor, the bulk of the material may still be viable. However, for sensitive applications, purification is recommended.
-
Purification (for advanced users): Recrystallization or column chromatography can be employed to purify the compound. However, this should be done with caution, as heating during these processes can also lead to degradation.
-
Consider disposal: If the discoloration is significant, it is best to dispose of the reagent according to your institution's hazardous waste guidelines.
-
Issue 2: The solid has become clumpy, oily, or has liquefied.
-
Potential Cause: This often indicates moisture absorption. This compound is a solid, and any change in its physical state suggests the presence of water, which can lead to the formation of hydrates or initiate hydrolysis.[4]
-
Solution Workflow:
-
Handle in a controlled environment: Immediately move the container to a glove box or a desiccator with a strong drying agent (e.g., phosphorus pentoxide).
-
Evaluate the material: Assess the extent of the physical change. If only minor clumping is observed, drying under a high vacuum may be sufficient.
-
Drying procedure: Place the material in a suitable flask and apply a high vacuum for several hours. Avoid heating, as this can accelerate decomposition.
-
Re-evaluation: After drying, check the physical appearance. If it returns to a free-flowing solid, it may be usable, but a purity check (e.g., by NMR or LC-MS) is strongly advised.
-
Future prevention: Ensure that the container is always tightly sealed and stored in a desiccator, even within the refrigerator. When handling, allow the container to warm to room temperature before opening to prevent condensation from ambient air.
-
Issue 3: Inconsistent or unexpected experimental results.
-
Potential Cause: If your reactions are not proceeding as expected, or if you are observing unexpected byproducts, the purity of your this compound may be compromised. The aldehyde group is highly reactive and can undergo oxidation to the corresponding carboxylic acid or participate in side reactions if impurities are present.
-
Solution Workflow:
-
Purity verification: Before use, it is good practice to verify the purity of the reagent, especially if it has been stored for an extended period. This can be done using techniques such as:
-
NMR Spectroscopy: Look for the characteristic aldehyde proton peak and check for the presence of unexpected signals.
-
LC-MS or GC-MS: These methods can help identify the main component and any impurities.
-
-
Use a fresh batch: If purity is in doubt, the most reliable solution is to use a new, unopened vial of the reagent.
-
Handling under inert atmosphere: For sensitive reactions, handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.[1]
-
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering potential stability issues with this compound.
Caption: Troubleshooting workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For long-term storage, the compound should be kept in a tightly sealed container in a refrigerator at 2-8°C.[1][2] To further ensure stability, storing under an inert atmosphere of nitrogen or argon is highly recommended.[1] The container should be placed inside a desiccator to protect it from moisture.
Q2: How should I handle this compound upon receiving it?
Upon receipt, inspect the container for any damage. The compound should be a solid. Immediately move it to a refrigerator for storage. Before first use, it is advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
Q3: What are the primary signs of degradation?
The most common signs of degradation are a change in color from pale yellow to brown, and a change in physical state from a solid to a clumpy, oily, or liquid form.[4] Inconsistent experimental results can also be an indicator of compromised purity.
Q4: Can I store this compound at room temperature?
While some suppliers may ship the product at ambient temperature, long-term storage at room temperature is not recommended.[2] Elevated temperatures can accelerate the rate of decomposition.[4] For maintaining the integrity of the compound, refrigerated storage is essential.
Q5: How does exposure to air affect the stability of this compound?
The aldehyde functional group is susceptible to oxidation by atmospheric oxygen, which would convert it to the corresponding carboxylic acid (3-bromopicolinic acid). This impurity can interfere with subsequent reactions. Some sources indicate the compound is air-sensitive, making handling under an inert atmosphere a best practice for sensitive applications.[3]
Q6: What materials are incompatible with this compound?
You should avoid contact with strong oxidizing agents and strong acids, as these can cause vigorous and potentially hazardous reactions.[5]
References
-
CAS No : 405174-97-2 | Product Name : this compound (BSC) | Pharmaffiliates. [Link]
-
Cas 405174-97-2,3-Bromo-2-pyridinecarboxaldehyde - LookChem. [Link]
-
3-bromopyridine-2-carbaldehyde | C6H4BrNO | CID 16414231 - PubChem. [Link]
-
Stability and Decomposition of 3-Bromoacetylpyridine HBr Under Industrial - Sarex. [Link]
Sources
Handling and safety precautions for 3-Bromo-2-formylpyridine
Technical Support Center: 3-Bromo-2-formylpyridine
Welcome to the technical support guide for this compound (CAS 405174-97-2). This document is designed for researchers, chemists, and drug development professionals, providing essential safety protocols, handling procedures, and in-depth troubleshooting for common experimental challenges. Our goal is to ensure you can work with this versatile building block safely and effectively.
Section 1: Core Safety & Hazard Awareness (FAQs)
This section addresses the most critical safety questions regarding this compound. Adherence to these guidelines is paramount for ensuring a safe laboratory environment.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary risks include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] It may also be harmful if swallowed.[4][5] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.
The Globally Harmonized System (GHS) classifications are summarized below:
| Pictogram | Signal Word | Hazard Class & Statement |
| Warning | H315: Causes skin irritation.[1][2][3][4]H319: Causes serious eye irritation.[1][2][3][4]H335: May cause respiratory irritation.[1][2][3][4]H302: Harmful if swallowed.[4][5] |
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: Comprehensive PPE is required to minimize exposure. The table below outlines the necessary equipment, grounded in established safety standards.
| Protection Type | Specific Requirements | Rationale & Standards |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Prevents contact with eyes, which can cause serious irritation.[1] Must conform to EN 166 (EU) or NIOSH (US) standards.[6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A fully buttoned lab coat is required. For larger quantities, consider impervious clothing. | Prevents skin contact, which causes irritation.[1][8] Gloves must satisfy standards like EN 374.[6] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][9] If dust or aerosols are generated and a fume hood is not available, a NIOSH-approved respirator is necessary. | The compound may cause respiratory irritation.[1] Engineering controls are the primary defense.[10] |
| Hand & Foot Protection | Wear the specified gloves. Safety shoes are recommended, especially when handling larger quantities. | Protects against accidental spills and drops.[11] |
Q3: What should I do in case of accidental exposure?
A3: Immediate and correct first aid is critical. Follow these procedures and seek medical attention.
-
After Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[11][12]
-
After Skin Contact: Take off all contaminated clothing immediately.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[11][12] If skin irritation persists, get medical advice.[9]
-
After Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[13] Seek immediate medical attention from an ophthalmologist.[14]
-
After Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. If the person is conscious, give them a couple of glasses of water to drink. Call a physician or poison control center immediately.[9][14]
Section 2: Handling, Storage, and Disposal Protocols
Proper handling and storage are essential for maintaining the chemical integrity of this compound and ensuring user safety.
Step-by-Step Handling & Storage Workflow
This protocol outlines the standard operating procedure from receipt to storage.
Caption: Standard workflow for this compound.
Storage Conditions:
-
Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[1][9] For long-term stability, especially to prevent oxidation of the aldehyde group, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[16]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[9] Also, keep away from heat, sparks, and open flames.[9]
Disposal Protocol: Disposal must be handled by qualified professionals in accordance with all local, regional, and national regulations.[9][17]
-
Segregation: Collect waste containing this compound in a dedicated, clearly labeled container for halogenated organic waste.[17] Do not mix with non-halogenated waste.[17]
-
Container: Use a compatible, tightly sealed container (e.g., HDPE).[17]
-
Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".[17]
-
Transfer: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup. Do not dispose of this chemical down the drain.[9][17]
Section 3: Experimental Troubleshooting Guide
This Q&A guide addresses specific issues you may encounter during experiments.
Q4: My reaction is giving a low yield. What are the likely causes related to the this compound starting material?
A4: Low yields can often be traced back to the quality and handling of the starting material. Here are the primary factors to investigate:
-
Purity & Degradation: The aldehyde functional group is susceptible to oxidation, converting it to the corresponding carboxylic acid (3-bromopicolinic acid). If the solid appears discolored (e.g., yellow or brown) instead of off-white, it may have degraded.
-
Validation Step: Check the melting point. Pure this compound has a melting point of 61-67°C.[2] A broad or depressed melting range suggests impurity. You can also run a quick TLC or ¹H NMR to check for the characteristic aldehyde proton peak and the presence of new signals.
-
-
Moisture: The compound should be handled in a dry environment. While not acutely water-reactive, adsorbed moisture can interfere with many organometallic reactions (e.g., Grignard, Suzuki) where this reagent is often used.
-
Improper Storage: Storing the compound at room temperature or exposing it to light can accelerate degradation.[9] Ensure it has been stored as per the recommendations in Section 2.
Q5: I'm seeing an unexpected byproduct in my reaction. Could it be from a side reaction of this compound?
A5: Yes, the bifunctional nature of this molecule (an electrophilic aldehyde and a C-Br bond for cross-coupling) makes it prone to specific side reactions depending on the conditions.
-
Cannizzaro-type reactions: In the presence of a strong base and the absence of an enolizable proton, the aldehyde can undergo disproportionation, where one molecule is reduced to an alcohol and another is oxidized to a carboxylic acid.
-
Homocoupling: In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), if reaction kinetics are slow or conditions are not optimal, homocoupling of the this compound can occur, leading to a bipyridine byproduct.
-
Reaction with Amine Reagents: If you are using primary or secondary amines as nucleophiles or bases, they can readily form imines or enamines with the aldehyde group. If this is not the desired outcome, a protecting group strategy for the aldehyde may be necessary.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common experimental problems.
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Suzuki Coupling for 3-Bromo-2-formylpyridine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3-bromo-2-formylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this important transformation. The synthesis of 2,3-disubstituted pyridines is a critical step in the development of numerous pharmaceutical agents, and this particular substrate presents unique hurdles due to the electronic properties of the pyridine ring and the reactivity of the formyl group.
This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and systematically optimize your reaction conditions for maximum yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the Suzuki coupling of this compound. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My reaction has a very low yield or is not working at all. Where should I start troubleshooting?
A1: A low or zero yield in this specific coupling is a frequent problem and can typically be traced to one of four key areas: the catalyst system, the base, the reaction conditions, or the quality of the reagents.
-
Catalyst System Inactivity: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[1][2] Standard catalysts like Pd(PPh₃)₄ may be ineffective for this reason.[3]
-
Solution: Employ a more robust and active catalyst system. Electron-rich, sterically hindered phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos), are specifically designed to promote couplings on heteroaryl halides and resist catalyst poisoning.[1] Modern pre-formed catalysts that deliver the active Pd(0) species under mild conditions are also highly effective.[4]
-
-
Suboptimal Base Selection: The base is not just a proton scavenger; it plays a critical role in the transmetalation step of the catalytic cycle.[3][5] An inappropriate choice can stall the reaction or promote side reactions.
-
Solution: For this substrate, avoid strong hydroxide bases (e.g., NaOH, KOH) which can promote protodeboronation and potential side reactions with the aldehyde.[3] A strong, non-nucleophilic inorganic base is preferred. Anhydrous, finely powdered potassium phosphate (K₃PO₄) is an excellent first choice.[3] Cesium carbonate (Cs₂CO₃) is often even more effective, though more expensive.[3]
-
-
Improper Reaction Conditions: The Suzuki reaction is highly sensitive to oxygen and temperature.
-
Solution: Oxygen can lead to the oxidative homocoupling of your boronic acid and the degradation of the Pd(0) catalyst.[6][7] It is critical to rigorously degas the solvent and reaction vessel. This is best done by subjecting the sealed flask to three cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen.[1][3] Ensure the reaction is heated sufficiently, typically between 80-110 °C for challenging heteroaryl couplings.[1][3]
-
-
Reagent Decomposition: Boronic acids, especially heteroaromatic ones, are susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, consuming your nucleophile.[3][8]
-
Solution: Use high-purity boronic acid. If protodeboronation is suspected, switch to a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate.[3][9] These reagents act as a "slow-release" source of the boronic acid under the reaction conditions, minimizing its decomposition over time.[3][8]
-
Q2: I'm observing significant amounts of protodeboronation (my boronic acid is being consumed). How can I prevent this?
A2: Protodeboronation is a major competing pathway, particularly with electron-rich or heteroaromatic boronic acids.[3] Several strategies can be employed to minimize this side reaction:
-
Use Boronic Esters: As mentioned above, pinacol (Bpin) or MIDA boronates are significantly more stable towards hydrolysis and protodeboronation than the corresponding free boronic acids.[3][9] This is often the most effective solution.
-
Optimize the Base: Strong aqueous bases, especially hydroxides, accelerate protodeboronation.[3] Use weaker inorganic bases like K₂CO₃ or non-aqueous bases like cesium fluoride (CsF). K₃PO₄ is generally a good compromise, providing sufficient activity while minimizing this side reaction.[3]
-
Control Water Content: While Suzuki couplings often benefit from a small amount of water to aid in dissolving the base and facilitating the catalytic cycle, excess water will promote protodeboronation.[3] If using an anhydrous solvent, ensure it is truly dry. If a co-solvent is needed, carefully control the amount of water added.
-
Increase the Rate of Coupling: If the desired reaction is slow, the boronic acid is exposed to degrading conditions for longer. Using a more active catalyst system (e.g., a modern Buchwald precatalyst) can ensure the Suzuki coupling outcompetes the decomposition pathway.[3][4]
-
Lower the Temperature: Higher temperatures can accelerate protodeboronation.[3] Find the lowest temperature at which the desired coupling still proceeds efficiently (e.g., 80 °C).[3]
Q3: My primary byproduct is from the homocoupling of my boronic acid. What causes this and how is it fixed?
A3: The formation of a biaryl product derived from the self-coupling of two boronic acid molecules is almost always caused by the presence of molecular oxygen in the reaction flask.[6][7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that consumes the boronic acid.
-
The Definitive Solution: The only reliable way to prevent homocoupling is to ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions.
-
Degassing Procedure: Add your solid reagents and a stir bar to the reaction flask, seal it with a septum, and then perform at least three "evacuate-and-backfill" cycles. Use a vacuum pump to remove the atmosphere from the flask, then backfill with a high-purity inert gas like argon or nitrogen.[1][3]
-
Solvent Degassing: The solvent must also be degassed. This can be done by sparging (bubbling) argon or nitrogen through the solvent for 20-30 minutes before adding it to the reaction flask via cannula or syringe.
-
Q4: I am recovering unreacted this compound, but my boronic acid is fully consumed. What is happening?
A4: This scenario strongly suggests that your catalyst is not active enough to perform the oxidative addition step on the electron-deficient pyridine ring, or it is being deactivated. While the boronic acid is being consumed by side reactions (protodeboronation or homocoupling), the aryl bromide remains untouched.
-
Focus on Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the aryl bromide to the Pd(0) center, is often rate-limiting, especially for electron-deficient or sterically hindered halides.[6]
-
Solution 1: More Active Ligand: Switch to a more electron-rich and bulky ligand. Ligands like SPhos, RuPhos, or P(t-Bu)₃ are known to accelerate the oxidative addition step.[10][11]
-
Solution 2: Increase Temperature: Higher temperatures will increase the rate of oxidative addition. Ensure you are operating in the optimal range of 80-110 °C.[1]
-
Solution 3: Check Catalyst Source: Ensure your palladium precatalyst is from a reliable source and has not degraded. Pd(OAc)₂ and Pd₂(dba)₃ are common precursors that are reduced in situ to the active Pd(0) species.[5]
-
Recommended Starting Conditions & Protocols
For a researcher approaching this specific coupling for the first time, a systematic approach is key. The following table provides a validated starting point and parameters for optimization.
Table 1: Recommended Conditions for Suzuki Coupling of this compound
| Parameter | Starting Recommendation | Optimization Notes | Rationale & Reference |
| Aryl Halide | This compound (1.0 equiv.) | --- | The electrophilic partner. |
| Boronic Acid/Ester | Arylboronic Acid (1.2–1.5 equiv.) | Switch to Pinacol Boronate (Bpin) if protodeboronation occurs. | Excess nucleophile drives the reaction to completion. Esters improve stability.[3][9] |
| Palladium Precatalyst | Pd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂ (3 mol%) | Use a Buchwald precatalyst (e.g., SPhos G3, 2-5 mol%) for higher activity. | Common Pd(0) and Pd(II) sources. Precatalysts offer reliability.[1][4][12] |
| Ligand | SPhos (3.6 mol%) or XPhos (3.6 mol%) | Screen other bulky phosphines (e.g., RuPhos, P(t-Bu)₃). | Electron-rich, bulky ligands are essential for heteroaryl couplings to prevent inhibition and speed up oxidative addition.[1][2] |
| Base | K₃PO₄ (2.0–3.0 equiv.) | Screen Cs₂CO₃ or K₂CO₃. Ensure base is finely powdered and anhydrous. | Strong, non-nucleophilic base that minimizes protodeboronation compared to hydroxides.[3][13] |
| Solvent | 1,4-Dioxane or Toluene (0.1 M) | Can add H₂O (e.g., 10:1 organic:water) if solubility is an issue, but monitor for side reactions. | Aprotic polar solvents are standard. Must be rigorously degassed.[1][3][12] |
| Temperature | 100 °C | Optimize between 80–110 °C. | Provides sufficient energy for oxidative addition without excessive reagent decomposition.[1] |
| Reaction Time | 12–18 hours | Monitor by TLC or LC-MS to determine optimal time. | Reaction times can vary significantly based on the specific coupling partners. |
Detailed Experimental Protocol (General Procedure)
This procedure should be adapted based on the specific boronic acid used and subsequent optimization experiments.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and anhydrous, finely powdered potassium phosphate (K₃PO₄) (2.5 equiv.).
-
Catalyst Addition: In a separate vial, quickly weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.6 mol%) and add them to the Schlenk tube. Alternatively, add the appropriate amount of a pre-formed catalyst like SPhos G3 (3 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Connect it to a Schlenk line and evacuate the atmosphere under high vacuum for 5-10 minutes. Backfill the tube with high-purity argon or nitrogen gas. Repeat this evacuate-and-backfill cycle a total of three times to ensure all oxygen is removed.[1][3]
-
Solvent Addition: Add the required volume of degassed anhydrous solvent (e.g., 1,4-dioxane) via a syringe under a positive pressure of inert gas.
-
Reaction Execution: Place the sealed tube in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.
Visualizations
Optimization Workflow
The following diagram illustrates a systematic workflow for optimizing the Suzuki-Miyaura coupling reaction.
Suzuki-Miyaura Catalytic Cycle
This diagram outlines the fundamental steps of the palladium-catalyzed reaction.
References
- Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
- ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of (3-Bromophenyl)(4-methoxyphenyl)methanone.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2025). Remarkable catalytic activity of [PdCl2(CH3CN)2] in Suzuki–Miyaura cross-coupling reaction in aqueous media under mild conditions.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- DOI. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
- Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- NIH. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC.
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
- RSC Publishing. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science.
- ResearchGate. (2025). Pyridine–hydrazone ligands in enantioselective palladium-catalyzed Suzuki-Miyaura cross–couplings.
- PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
- NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC.
- NIH. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Yields in 3-Bromo-2-formylpyridine Reactions
Welcome to the technical support center for reactions involving 3-Bromo-2-formylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to diminished reaction yields. By understanding the underlying chemical principles and implementing the robust protocols detailed below, you can optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a significantly lower yield than expected. What are the most common initial factors to investigate?
Low yields in reactions involving this compound can often be traced back to a few critical factors. Before delving into complex reaction parameter optimization, it is essential to verify the quality of your starting material and the reaction setup.
-
Purity of this compound: The presence of impurities can significantly hinder your reaction. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, and the pyridine ring can be a ligand for metal catalysts, potentially poisoning them if impurities are present. Commercial this compound typically has a purity of 97%.[1] It is crucial to use a high-purity starting material.
-
Solvent and Reagent Purity: Pyridine and its derivatives are often hygroscopic.[2] The presence of water in your solvent or other reagents can lead to unwanted side reactions. Ensure all solvents are rigorously dried and reagents are of appropriate grade.
-
Inert Atmosphere: Many reactions, particularly those involving organometallic reagents or catalysts (e.g., palladium-catalyzed cross-couplings), are sensitive to oxygen.[3] Ensure your reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon).
Q2: I suspect the quality of my this compound is the issue. How can I purify it?
Purification of the starting material is a critical step. While recrystallization is a standard method for solid compounds, specific considerations for pyridine aldehydes are necessary.
-
Recrystallization: A common technique involves dissolving the solid in a minimum amount of a hot solvent in which it is soluble, followed by slow cooling to induce crystallization. Suitable solvent systems for pyridine derivatives often include mixtures of polar and non-polar solvents.
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel can be effective. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.
-
Alkali Treatment and Distillation: For crude pyridine, a method involving alkali treatment followed by distillation has been shown to be effective for removing aldehyde impurities by promoting their condensation into higher-boiling compounds.[4][5] This approach could be adapted for purification, though careful control of distillation conditions is necessary due to the relatively high boiling point of this compound.
Q3: My palladium-catalyzed cross-coupling reaction is sluggish or failing. What are the key parameters to optimize?
Palladium-catalyzed cross-coupling reactions are powerful tools, but their success with heteroaromatic substrates like this compound can be sensitive to several factors.
-
Catalyst and Ligand Choice: The electronic properties of the pyridine ring can influence the catalytic cycle. Experiment with different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) and a variety of phosphine ligands (e.g., SPhos, XPhos) to find the optimal combination for your specific transformation.[3][6]
-
Base and Solvent: The choice of base and solvent is interdependent and crucial. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄).[3] Solvents like 1,4-dioxane, toluene, and THF are frequently used.[3] The solubility of the base and reactants in the chosen solvent will impact reaction rates.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition of the starting material or product. A systematic study of the reaction temperature is recommended.
Troubleshooting Guides
Guide 1: Diagnosing Starting Material Degradation
Issue: You observe the formation of a baseline material on your TLC plate that does not correspond to your starting material or desired product. This could indicate degradation of the this compound.
Causality: The aldehyde group is prone to oxidation to a carboxylic acid, especially if exposed to air over time. The pyridine ring can also participate in various side reactions.
Protocol: Verifying the Integrity of this compound
-
Obtain a Fresh Sample: If possible, compare the performance of your current stock with a newly purchased bottle.
-
Spectroscopic Analysis:
-
¹H NMR: Acquire a proton NMR spectrum of your starting material. Look for the characteristic aldehyde proton signal (typically around 10 ppm). A diminished integration of this peak or the appearance of new, broad peaks could indicate decomposition.
-
IR Spectroscopy: The aldehyde C=O stretch is typically observed around 1700 cm⁻¹. The appearance of a broad O-H stretch (around 3000 cm⁻¹) and a shift in the carbonyl peak could suggest oxidation to the carboxylic acid.
-
-
Storage: this compound should be stored in a refrigerator under an inert atmosphere.[7][8]
| Spectroscopic Data | Expected for Pure Compound | Indication of Degradation |
| ¹H NMR (Aldehyde Proton) | Sharp singlet ~10 ppm | Decreased integration, peak broadening |
| IR (C=O Stretch) | Strong absorption ~1700 cm⁻¹ | Shift in peak position, appearance of broad O-H stretch |
Guide 2: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
Issue: A Suzuki-Miyaura, Heck, or other palladium-catalyzed cross-coupling reaction is providing low yields of the desired product.
Causality: The catalytic cycle of these reactions involves several steps (oxidative addition, transmetalation, reductive elimination), each of which can be influenced by the choice of catalyst, ligand, base, and solvent.[6]
Workflow: Systematic Optimization of a Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and should be adapted based on the specific boronic acid used.
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).[3]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if required.[3]
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1) via syringe.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[3]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography.
| Parameter | Condition A | Condition B | Condition C | Reference |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd₂(dba)₃ | [3] |
| Ligand | None | SPhos | XPhos | [3] |
| Base | K₃PO₄ | K₃PO₄ | Cs₂CO₃ | [3] |
| Solvent | 1,4-Dioxane/H₂O | Toluene | THF | [3] |
| Temperature | 90 °C | 100 °C | 80 °C | [3] |
Guide 3: Addressing Aldehyde-Related Side Reactions
Issue: You observe the formation of multiple products, suggesting that the aldehyde group is participating in side reactions.
Causality: The formyl group is susceptible to various transformations, including aldol reactions, Cannizzaro reactions (disproportionation to alcohol and carboxylic acid) under strongly basic conditions, and Wittig-type reactions if phosphorus ylides are present.
Logical Decision Tree for Aldehyde Side Reactions
Caption: Decision tree for aldehyde side reactions.
Protocol: Acetal Protection of the Formyl Group
If the aldehyde is interfering with your desired transformation, protecting it as an acetal is a common strategy.
-
Dissolve this compound in a suitable solvent (e.g., toluene).
-
Add a diol (e.g., ethylene glycol, 1.5 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, wash with a saturated aqueous solution of sodium bicarbonate, and extract the product.
-
Purify the acetal-protected compound before proceeding to the next step.
-
The acetal can be deprotected under acidic aqueous conditions after the main reaction is complete.
References
-
LookChem. Purification of Pyridine. Chempedia. [Link]
- Google Patents.
-
Pharmaffiliates. This compound (BSC). [Link]
- Google Patents.
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
Sources
- 1. This compound , 97% , 405174-97-2 - CookeChem [cookechem.com]
- 2. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 5. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 6. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 405174-97-2|this compound|BLD Pharm [bldpharm.com]
Managing the moisture sensitivity of 3-Bromo-2-formylpyridine reactions
An essential building block in medicinal chemistry and materials science, 3-Bromo-2-formylpyridine is a versatile intermediate. However, its aldehyde functional group and the nature of the reactions it participates in necessitate careful control of moisture. This technical support guide, designed for researchers and development scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: this compound is a solid that should be stored in a cool, dry place, typically a refrigerator (2-8°C), under an inert atmosphere like nitrogen or argon.[1] The primary concern is the aldehyde group's susceptibility to both oxidation and hydration. Exposure to atmospheric moisture can lead to the formation of the corresponding hydrate, which can complicate reactions and affect stoichiometry. Always handle the solid in a glovebox or under a positive flow of inert gas.
Q2: My this compound has turned slightly yellow/brown. Can I still use it?
A2: A slight discoloration may indicate minor oxidation or degradation. While it might be usable for initial scouting reactions, for critical steps, purification is recommended. You can assess purity via NMR or LC-MS. If impurities are detected, recrystallization or column chromatography can be employed to purify the material before use.
Q3: What is the most immediate sign of moisture contamination in a reaction involving this compound?
A3: The most immediate and catastrophic sign of moisture contamination is often seen when using highly reactive organometallic reagents, such as Grignard or organolithium reagents. If you observe quenching (e.g., bubbling/gas evolution upon addition of the organometallic reagent without a productive reaction) or a complete failure of the reaction to initiate, moisture is a primary suspect. For catalytic reactions, the sign is more subtle, often manifesting as low conversion, stalling, or the formation of dehalogenated byproducts.
Best Practices for an Anhydrous Reaction Environment
Success in using moisture-sensitive reagents hinges on establishing and maintaining a rigorously dry environment.
Protocol 1: Glassware and Equipment Preparation
-
Cleaning: Thoroughly clean all glassware with an appropriate solvent and wash with deionized water, followed by an acetone rinse to facilitate drying.
-
Oven Drying: Dry the glassware in an oven (typically at 125-140°C) overnight.[2]
-
Assembly & Cooling: Assemble the glassware (e.g., round-bottom flask, condenser) while still hot and immediately place it under a positive pressure of dry inert gas (argon or nitrogen).[2] This prevents moist air from being drawn in as the apparatus cools. Use a thin layer of high-vacuum grease on all ground-glass joints to ensure a good seal.[2]
-
Flame Drying (Alternative): For more rigorous drying, the assembled apparatus can be flame-dried under vacuum. This should only be done by experienced personnel with appropriate safety precautions.
Protocol 2: Solvent and Reagent Handling
-
Use Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents packaged under an inert atmosphere (e.g., in AcroSeal™ bottles).
-
Inert Atmosphere Transfer: Transfer liquids using dry, gas-tight syringes or a double-tipped needle (cannula).[3][4] Solid reagents should be weighed and added in a glovebox or under a strong counter-flow of inert gas.[5]
Workflow for Setting Up an Inert Atmosphere Reaction
Below is a diagram illustrating a standard Schlenk line setup for performing reactions under an inert atmosphere, a crucial technique for many of the reactions discussed.[5]
Caption: Standard Schlenk line setup for anhydrous reactions.
Troubleshooting Guide for Common Reactions
This section addresses specific failures in common reaction types involving this compound.
Grignard and Other Organometallic Additions
Q: My Grignard reaction with this compound is not working. The solution turns cloudy, and I recover only starting material and dehalogenated pyridine. What's wrong?
A: This is a classic symptom of two primary issues: moisture contamination and/or improper Grignard reagent formation.
-
The Causality (Moisture): Grignard reagents are potent bases and are instantly destroyed by water. Even trace amounts of moisture on glassware, in the solvent, or in the this compound itself will quench the reagent, leading to a failed reaction.
-
The Causality (Formation): The direct reaction of 3-bromopyridine derivatives with magnesium metal can be sluggish.[6] A more reliable method is a halogen-magnesium exchange.[7]
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure all glassware was rigorously dried (Protocol 1) and you are using anhydrous THF or ether.[7][8]
-
Use Halogen-Magnesium Exchange: Instead of forming the Grignard reagent separately, consider an in situ bromine-magnesium exchange. This is often more efficient for heterocyclic halides.[7]
Protocol 3: Grignard Addition via Br-Mg Exchange [7]
-
Under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in an oven-dried flask.
-
Cool the solution to the recommended temperature (e.g., -78°C or 0°C, depending on the specific Grignard reagent).
-
Slowly add a solution of a commercial Grignard reagent like isopropylmagnesium chloride (iPrMgCl, ~1.05 eq) dropwise. This will perform the exchange, forming the pyridyl Grignard reagent in situ.
-
After stirring for 1-2 hours, the newly formed nucleophile will have reacted with the adjacent formyl group of another molecule.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)
Q: My Suzuki-Miyaura coupling reaction is giving very low yields. My main byproducts are the de-brominated starting material and homocoupled boronic acid.
A: Low yields in Suzuki-Miyaura couplings involving pyridyl halides are common and often point to catalyst inhibition or decomposition, frequently exacerbated by moisture.[9]
-
The Causality (Catalyst Inhibition): The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[9]
-
The Causality (Moisture & Base): The bases used (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) must be anhydrous.[9][10] Water can interfere with the transmetalation step of the catalytic cycle and promote protodeboronation of the boronic acid, leading to your observed byproducts.[11][12]
Troubleshooting Steps:
-
Rigorous Drying: Ensure all reagents, especially the base and the solvent, are anhydrous. Use flame-dried glassware under argon.
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient heteroaryl halides like this, bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) can promote the desired reaction pathway over catalyst inhibition.[13]
-
Base Selection: Potassium phosphate (K₃PO₄) is often an excellent choice for these couplings as it is a strong enough base for activation but has low aqueous solubility, minimizing side reactions.[9]
Table 1: Comparison of Suzuki-Miyaura Reaction Conditions for Bromopyridines
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75-85 | Classic conditions, but water can be problematic.[9] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | >90 | SPhos is a bulky ligand that can prevent catalyst inhibition by the pyridine nitrogen.[9] |
| PdCl₂(dppf) | Na₂CO₃ (aq.) | Toluene/Dioxane | 85 | Variable | Common but may require optimization for this specific substrate.[9] |
Q: My Buchwald-Hartwig amination is failing. I'm using sodium tert-butoxide as the base.
A: Sodium tert-butoxide (NaOt-Bu) is extremely hygroscopic. Any moisture will convert it to sodium hydroxide and tert-butanol, which will kill the reaction.
-
The Causality: The catalytic cycle for Buchwald-Hartwig amination is highly sensitive to protic impurities.[14][15] Water will protonate the palladium-amido intermediate, preventing reductive elimination and shutting down the cycle.
Troubleshooting Steps:
-
Use a Glovebox: Handle NaOt-Bu exclusively inside a nitrogen or argon-filled glovebox.[5][16] Weigh it into the reaction vessel inside the box.
-
Check Amine Purity: Ensure the amine coupling partner is dry. If it's a liquid, consider drying it over molecular sieves.
-
Use a Weaker, Less Hygroscopic Base: If a glovebox is unavailable, consider alternative bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which are less sensitive to brief air exposure, though this may require higher temperatures and different ligands.[15]
Condensation Reactions (Knoevenagel, Wittig)
Q: My Knoevenagel condensation with malononitrile is slow and incomplete.
A: The Knoevenagel condensation is a dehydration reaction, meaning water is a product.[17] Its presence can inhibit the reaction from reaching completion by Le Châtelier's principle.
-
The Causality: The reaction involves a nucleophilic addition followed by the elimination of water.[17][18] While often catalyzed by a weak base like piperidine or pyridine, the final dehydration step is crucial and can be reversible.[17][19]
Troubleshooting Steps:
-
Add a Dehydrating Agent: Include a Dean-Stark trap in your reaction setup if using a solvent like toluene to azeotropically remove water as it forms. For other solvents, adding anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture can drive the equilibrium forward.
-
Catalyst Choice: Ensure your amine catalyst is not a hydrate. Using a catalytic amount of a base like piperidine in a solvent such as ethanol or toluene is a common starting point.[20]
Q: My Wittig reaction is giving no product, and I see a lot of triphenylphosphine oxide.
A: This indicates your Wittig reagent (the ylide) was either not formed correctly or was quenched before it could react with the aldehyde.
-
The Causality: Phosphorus ylides are very strong bases and react instantly with water.[21] The formation of triphenylphosphine oxide without the desired alkene suggests the ylide was protonated by moisture, and the resulting phosphonium salt decomposed. The ylide is typically generated in situ from a phosphonium salt using a strong, anhydrous base.[22][23]
Troubleshooting Steps:
-
Anhydrous Ylide Formation: Prepare the ylide under strictly anhydrous and inert conditions. The phosphonium salt should be dried under high vacuum before use. The base (e.g., n-BuLi, NaH, KHMDS) must be handled under inert gas.[22]
-
Order of Addition: Add the base to a suspension of the phosphonium salt in anhydrous THF or ether.[21] Wait for the characteristic color change (often deep red or orange) indicating ylide formation before adding the this compound solution.
-
Temperature Control: Perform the ylide formation and the subsequent reaction at the appropriate temperature (often starting at 0°C or -78°C) to prevent side reactions.
Logical Flow for Troubleshooting a Failed Reaction
When a reaction provides a low or zero yield, a systematic approach is necessary. The following diagram outlines a logical workflow for diagnosing the issue.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. web.mit.edu [web.mit.edu]
- 3. fishersci.dk [fishersci.dk]
- 4. research.unl.edu [research.unl.edu]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. fauske.com [fauske.com]
- 17. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Knoevenagel Condensation [organic-chemistry.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 22. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 23. Wittig reagents - Wikipedia [en.wikipedia.org]
Technical Support Center: Identification of Impurities in 3-Bromo-2-formylpyridine by HPLC
Welcome to the Technical Support Center for the analysis of 3-Bromo-2-formylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the identification of impurities in this compound using High-Performance Liquid Chromatography (HPLC).
Section 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during the HPLC analysis of this compound and its impurities. The solutions provided are based on established chromatographic principles and extensive field experience.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing for the main peak and some impurity peaks. What are the potential causes and how can I resolve this?
Answer:
Peak tailing or fronting is a common issue in HPLC that can compromise resolution and the accuracy of quantification. The primary causes can be categorized as follows:
-
Column-Related Issues:
-
Secondary Silanol Interactions: The aldehyde group in this compound and potential impurities can interact with acidic silanol groups on the surface of silica-based C18 columns. This is a very common cause of peak tailing for polar and basic compounds.
-
Solution:
-
Use a Buffered Mobile Phase: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. For pyridine-containing compounds, a mobile phase pH in the acidic range (e.g., pH 2.5-4.0) can protonate the pyridine nitrogen, leading to more consistent interactions and improved peak shape. An appropriate buffer, such as phosphate or acetate, should be used to maintain a stable pH.
-
Employ an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups, significantly reducing tailing.
-
Consider an Alternative Stationary Phase: If tailing persists, a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, might offer different selectivity and improved peak shape.
-
-
-
-
Methodological Issues:
-
Sample Overload: Injecting too much sample can saturate the column, leading to broadened and asymmetric peaks.[1]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[2]
-
Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase.[2] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
-
Instrumental Issues:
-
Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can lead to band broadening.[3]
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
-
Issue 2: Inconsistent Retention Times
Question: The retention time for my this compound peak is drifting between injections. What could be causing this instability?
Answer:
Retention time stability is critical for reliable peak identification and quantification. Drifting retention times can be traced back to several factors:
-
Mobile Phase Composition:
-
Inaccurate Preparation: Even small errors in the mobile phase composition can lead to shifts in retention time.[3]
-
Evaporation of Volatile Components: If using a volatile organic solvent like acetonitrile or methanol, its evaporation over time can alter the mobile phase composition and affect retention.
-
-
Column Equilibration:
-
Insufficient Equilibration Time: The column needs to be fully equilibrated with the mobile phase before starting a sequence of injections.[3]
-
Solution: Increase the column equilibration time, especially when changing mobile phases or after the system has been idle.[3] A stable baseline is a good indicator of equilibration.
-
-
-
Temperature Fluctuations:
-
Lack of Temperature Control: Changes in ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time shifts.
-
Solution: Use a thermostatted column oven to maintain a constant column temperature.[3]
-
-
-
Pump and Flow Rate Issues:
Issue 3: Appearance of Unexpected Peaks (Ghost Peaks)
Question: I am observing "ghost peaks" in my chromatograms, especially during gradient runs. Where are they coming from and how can I eliminate them?
Answer:
Ghost peaks are spurious peaks that do not originate from the injected sample. They are often a result of contamination in the HPLC system or the mobile phase.
-
Contaminated Mobile Phase:
-
Impure Solvents or Additives: Using low-quality solvents or additives can introduce contaminants that elute as peaks during a gradient run.
-
Bacterial Growth: Aqueous mobile phases are susceptible to microbial growth, which can introduce organic contaminants.
-
Solution: Use high-purity, HPLC-grade solvents and reagents. Prepare fresh aqueous mobile phases daily and filter them through a 0.22 µm or 0.45 µm filter.
-
-
-
Carryover from Previous Injections:
-
Adsorption of Sample Components: Strongly retained compounds from a previous injection can slowly elute in subsequent runs, appearing as ghost peaks.
-
Solution: Implement a robust needle wash protocol and flush the column with a strong solvent after each sequence. A guard column can also help trap strongly retained impurities.[4]
-
-
-
System Contamination:
-
Leachables from Tubing or Vials: Plasticizers or other compounds can leach from system components and appear as peaks.
-
Solution: Use high-quality, inert PEEK or stainless steel tubing and reputable brands of sample vials.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis of this compound and the identification of its impurities.
Q1: What are the likely impurities in this compound?
A1: Impurities in an Active Pharmaceutical Ingredient (API) like this compound can arise from various sources.[5] These include:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthesis process. For example, if 3-bromopyridine is a starting material, it could be a potential impurity.[6][7]
-
By-products of the Synthesis: Side reactions occurring during the manufacturing process can generate related substances.
-
Degradation Products: The molecule may degrade over time due to factors like light, heat, oxidation, or hydrolysis.[8][9] The aldehyde functional group is particularly susceptible to oxidation, which could lead to the formation of 3-bromopicolinic acid.
-
Reagents, Ligands, and Catalysts: Residual amounts of reagents or catalysts used in the synthesis.
Q2: How do I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is one that can accurately quantify the API in the presence of its impurities and degradation products.[9] The development and validation of such a method typically involves:
-
Forced Degradation Studies: The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products.[8][9][10] This helps in understanding the degradation pathways.[8][9]
-
Method Development and Optimization: A chromatographic method is then developed to separate the main peak from all the degradation product peaks. This often involves screening different columns, mobile phases, and gradient conditions.[11]
-
Method Validation: The developed method is validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[12][13]
Q3: What analytical techniques can be used to identify an unknown impurity peak in my HPLC chromatogram?
A3: Once an unknown impurity is detected by HPLC, its structural elucidation is crucial.[14] The most powerful technique for this is hyphenated mass spectrometry:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the molecular weight of the impurity.[5][15] High-resolution mass spectrometry (HRMS), such as with a Q-TOF or Orbitrap analyzer, can provide an accurate mass measurement, which helps in determining the elemental composition of the impurity.[14][15]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ion, MS/MS provides structural information that can be used to piece together the molecule's structure.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, NMR (¹H, ¹³C, and 2D-NMR) provides definitive structural information.[16][17]
-
Reference Standards: The proposed structure can be confirmed by synthesizing an authentic reference standard and comparing its retention time and mass spectrum with the unknown impurity.[15][18]
Q4: How do I quantify the impurities once they are identified?
A4: Impurity quantification is typically performed using the same HPLC-UV method developed for their detection. The concentration of an impurity is usually expressed as a percentage of the main API peak area.
-
Relative Response Factor (RRF): Since the UV response of an impurity may differ from that of the API, a Relative Response Factor should be determined for accurate quantification. This is done by comparing the response (peak area) of a known concentration of the impurity standard to the response of the same concentration of the API standard.
-
External Standard Method: If a reference standard for the impurity is available, a calibration curve can be generated to quantify the impurity in the sample.
Q5: What are the regulatory expectations for impurity profiling?
A5: Regulatory agencies like the FDA and EMA have strict guidelines for the identification, qualification, and control of impurities in drug substances.[5][18] The International Council for Harmonisation (ICH) provides guidelines (Q3A for impurities in new drug substances and Q3B for impurities in new drug products) that set thresholds for reporting, identifying, and qualifying impurities.[13] It is essential to adhere to these guidelines throughout the drug development process.[10][13]
Section 3: Experimental Protocols & Data
Protocol 1: General HPLC Method for Impurity Profiling of this compound
This is a starting point for method development and will likely require optimization.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of water and acetonitrile |
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Neutralize the acidic and basic samples before injection. Analyze all stressed samples using the developed HPLC method alongside a control (unstressed) sample.
Section 4: Visual Workflows
Workflow for Troubleshooting HPLC Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues.
General Workflow for Impurity Identification
Caption: A systematic workflow for the identification of unknown impurities.
References
-
Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]
-
Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University. Retrieved January 6, 2026, from [Link]
-
Maurya, C. P., & Lokhande, M. V. (2017). Characterization and Validation of Impurities Related to Pharmaceutical Bulk Drug (API) by Using Some Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 8(8), 3325-3340. Retrieved January 6, 2026, from [Link]
-
Validation of Pharmaceutical (API) Bulk Drug by HPLC Methods. (2018). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Development and Validation of HPLC Method for Determination of an API in Presence of its Degradation Products. (n.d.). World Journal of Pharmaceutical Research. Retrieved January 6, 2026, from [Link]
-
Forced Degradation Studies. (2016). SciSpace. Retrieved January 6, 2026, from [Link]
-
Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. (2008). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Pyridine Derivatives and Impurity Standards for Pharma R&D. (n.d.). Pharmaffiliates. Retrieved January 6, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 6, 2026, from [Link]
-
Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. (n.d.). Almac. Retrieved January 6, 2026, from [Link]
-
Ngwa, G. (2010). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Retrieved January 6, 2026, from [Link]
-
Identifying and elucidating impurity species. (n.d.). RSSL. Retrieved January 6, 2026, from [Link]
-
Troubleshooting Guide for HPLC Detectors: Tips and Tricks. (2024). G-M-I, Inc. Retrieved January 6, 2026, from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved January 6, 2026, from [Link]
-
Chromatography Method Development For Impurity Analysis And Degradation. (2024). IJCRT.org. Retrieved January 6, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved January 6, 2026, from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (n.d.). AMSbiopharma. Retrieved January 6, 2026, from [Link]
-
Forced Degradation Studies to Assess the Stability of Drugs and Products. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Method Development for Drug Impurity Profiling: Part 1. (2011). LCGC International. Retrieved January 6, 2026, from [Link]
- Synthetic method for 3-bromopyridine. (2014). Google Patents.
-
This compound (BSC). (n.d.). Pharmaffiliates. Retrieved January 6, 2026, from [Link]
-
3-Bromopyridine-2-carbaldehyde. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
3-Bromopyridine. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
This compound. (n.d.). Alchem.Pharmtech. Retrieved January 6, 2026, from [Link]
Sources
- 1. gmi-inc.com [gmi-inc.com]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 7. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. almacgroup.com [almacgroup.com]
- 15. Identifying and elucidating impurity species [rssl.com]
- 16. ijpsr.com [ijpsr.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: 3-Bromo-2-formylpyridine
Welcome to the technical support center for 3-Bromo-2-formylpyridine. This guide is designed for researchers, chemists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common questions and troubleshooting scenarios encountered during its handling, storage, and use in synthetic protocols. Our aim is to provide not just solutions, but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary signs of decomposition for this compound?
You may suspect decomposition if you observe a color change in the solid material, from its typical off-white or pale yellow to a distinct brown or black.[1] This discoloration often indicates the formation of polymeric or oxidized impurities. Additionally, a decrease in purity over time, as determined by analytical methods like HPLC or GC, is a clear indicator of degradation. For older samples, you might also notice a deviation in melting point from the reference value.
FAQ 2: What is the most probable decomposition pathway for this compound under ambient, aerobic conditions?
The most likely decomposition pathway under ambient, aerobic conditions involves the oxidation of the aldehyde group. The formyl group is susceptible to oxidation to the corresponding carboxylic acid, forming 3-Bromopyridine-2-carboxylic acid. This intermediate is generally unstable and can subsequently undergo decarboxylation, especially upon heating, to yield 3-Bromopyridine.[2][3]
The presence of atmospheric moisture can facilitate this process. While 2-formylpyridine itself is a liquid, older samples are often brown due to impurities, a phenomenon that can be extrapolated to its bromo-derivative.[1]
FAQ 3: Can this compound undergo hydrolysis? What are the expected products?
Yes, hydrolysis is a potential degradation pathway, particularly in the presence of water or protic solvents, and can be catalyzed by acidic or basic conditions. The primary site of hydrolysis is the formyl group, which can be hydrated to form a geminal diol. While this is a reversible process, the hydrated form can be more susceptible to oxidation.
A more significant hydrolytic concern would be the nucleophilic substitution of the bromine atom, although this typically requires more forcing conditions (e.g., strong base, high temperatures, or metal catalysis) to form 3-hydroxy-2-formylpyridine.
FAQ 4: Is the Carbon-Bromine bond stable during reactions?
The C-Br bond on the pyridine ring is relatively stable but can participate in various reactions. It is susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles or under catalytic conditions (e.g., Buchwald-Hartwig amination).[4] In the presence of strong bases, elimination to form a pyridyne intermediate is a possibility.[5] Researchers should be mindful of these potential side reactions when designing synthetic routes involving strong bases or nucleophiles.
Troubleshooting Guides
Problem 1: My reaction involving this compound is giving a low yield of the desired product and a significant amount of 3-Bromopyridine as a byproduct.
-
Likely Cause: This strongly suggests that the initial this compound has undergone oxidation to 3-Bromopyridine-2-carboxylic acid, followed by decarboxylation. This is often exacerbated by elevated reaction temperatures. The decarboxylation of pyridine-2-carboxylic acids is a known process and is facilitated by the nitrogen atom adjacent to the carboxyl group.[3][6]
-
Troubleshooting Steps:
-
Verify Reagent Purity: Before starting your reaction, assess the purity of your this compound using HPLC or NMR. If significant degradation is detected, purify the starting material or use a fresh batch.
-
Control Reaction Temperature: If possible, run your reaction at a lower temperature. Even a modest reduction can significantly slow the rate of decarboxylation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the aldehyde.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis and subsequent oxidation of the formyl group.
-
Problem 2: I am observing an unexpected, highly polar impurity in my reaction mixture.
-
Likely Cause: A highly polar impurity could be the intermediate, 3-Bromopyridine-2-carboxylic acid, formed from the oxidation of the starting material. Its carboxylic acid and pyridine nitrogen functionalities make it significantly more polar than the starting aldehyde.
-
Troubleshooting Steps:
-
Analytical Confirmation: Use LC-MS to identify the mass of the impurity. The expected mass would correspond to 3-Bromopyridine-2-carboxylic acid.
-
Aqueous Workup: A basic aqueous wash (e.g., with a dilute solution of sodium bicarbonate) during the reaction workup can help remove the acidic impurity by converting it to its more water-soluble salt. Be cautious, as a strong base could promote other side reactions.
-
Chromatographic Purification: If the impurity persists, it can typically be separated from the desired product using column chromatography. The high polarity of the carboxylic acid should allow for good separation.
-
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol provides a general method for determining the purity of this compound and detecting potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a suitable choice.[7]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient:
Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: The purity is determined by the area percentage of the main peak. Degradation products like 3-Bromopyridine (less polar) and 3-Bromopyridine-2-carboxylic acid (more polar) should be well-resolved from the parent compound.
Visualization of Decomposition Pathways
The following diagrams illustrate the key decomposition pathways discussed.
Caption: Primary decomposition pathway of this compound.
Caption: Troubleshooting guide for low yield reactions.
References
-
Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique? | ResearchGate. (2013, December 1). Retrieved from [Link]
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Ingenta Connect. Retrieved from [Link]
-
Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. American Chemical Society. Retrieved from [Link]
-
Dunn, G. E., & Thimm, H. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. Retrieved from [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Retrieved from [Link]
-
Solution equilibrium and redox properties of metal complexes with 2-formylpyridine guanylhydrazone derivatives: Effect of morpholine and piperazine substitutions. PubMed. Retrieved from [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids [closed]. Chemistry Stack Exchange. (2017, December 2). Retrieved from [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Retrieved from [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Pyridine. Occupational Safety and Health Administration. Retrieved from [Link]
-
COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova. Retrieved from [Link]
-
Pyridine-2-carbaldehyde. Wikipedia. Retrieved from [Link]
-
3-Bromopyridine. Wikipedia. Retrieved from [Link]
-
The 4-substitution of 3-bromopyridines with additional nucleophiles. ResearchGate. Retrieved from [Link]
Sources
- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Quenching Procedures for Reactions Involving 3-Bromo-2-formylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for quenching procedures in reactions involving 3-bromo-2-formylpyridine. As a senior application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity concerns with this compound during a reaction quench?
A1: The primary concerns stem from the two reactive functional groups: the aldehyde and the carbon-bromine bond. The aldehyde is susceptible to nucleophilic attack and oxidation/reduction, while the bromine atom on the electron-deficient pyridine ring is a leaving group in nucleophilic aromatic substitution and a coupling partner in cross-coupling reactions. The pyridine nitrogen can also act as a base or a ligand for metal catalysts. A successful quenching procedure must neutralize reactive reagents without causing unwanted side reactions with the product.
Q2: My Suzuki-Miyaura coupling reaction with this compound is complete. What is the best general quenching procedure?
A2: For a standard Suzuki-Miyaura reaction, a common and effective quenching procedure involves the addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl). This serves to hydrolyze any remaining boronic acid or boronate esters and to precipitate the palladium catalyst, which can then be removed by filtration through celite.[1][2]
-
Expert Insight: The choice between water and saturated NH4Cl often depends on the pH sensitivity of your product. NH4Cl provides a mildly acidic quench, which can help to prevent the formation of emulsions during the subsequent extraction.
Q3: I am performing a Horner-Wadsworth-Emmons reaction with this compound. How should I quench this reaction?
A3: The Horner-Wadsworth-Emmons (HWE) reaction is typically quenched by the addition of a saturated aqueous solution of ammonium chloride.[3] This protonates the phosphonate carbanion and neutralizes the base used in the reaction (e.g., NaH, KHMDS). The dialkylphosphate byproduct is water-soluble and can be easily removed during an aqueous workup.[4][5]
-
Causality: The use of a proton source like NH4Cl is critical to stop the reaction and ensure that the aldehyde is not consumed by any remaining ylide.
Q4: What is a safe and effective quenching protocol for a reductive amination reaction involving this compound?
A4: Reductive aminations are often quenched by the addition of water or a dilute acid solution (e.g., 1 M HCl) to neutralize the reducing agent (like NaBH(OAc)3 or NaBH3CN) and any unreacted amine.[6][7]
-
Trustworthiness: It is crucial to perform the quench at a low temperature (e.g., 0 °C) to control the exothermic reaction that can occur upon neutralizing the hydride reagent.[8]
Q5: Can I use an acidic quench for reactions involving this compound?
A5: While a mild acidic quench is often acceptable, strong acidic conditions should be approached with caution. The pyridine nitrogen can be protonated, which can affect the solubility of your product. Additionally, some pyridinium compounds can undergo further reactions.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low product yield after quenching and workup. | Product solubility in the aqueous layer. | The pyridine nitrogen can be protonated during an acidic quench, increasing water solubility. Neutralize the aqueous layer with a base (e.g., NaHCO3) and re-extract with an organic solvent. |
| Hydrolysis of boronate esters in Suzuki couplings. | Ensure the reaction has gone to completion before quenching. In some cases, a non-aqueous workup may be necessary. | |
| Formation of an emulsion during extraction. | Basic reaction conditions. | A mildly acidic quench with saturated NH4Cl can help to break up emulsions. Alternatively, adding brine (saturated NaCl solution) can increase the ionic strength of the aqueous layer. |
| Unexpected side products are observed. | Reaction of the aldehyde during the quench. | Ensure the quenching agent is added slowly at a low temperature to dissipate any heat generated. |
| Reaction with residual pyrophoric materials. | For reactions involving pyrophoric reagents like organolithiums, a sequential quenching protocol is essential for safety and to avoid side reactions.[10][11][12] |
Experimental Protocols
Protocol 1: General Quenching Procedure for Suzuki-Miyaura Coupling
-
Cool the reaction mixture to room temperature.
-
Slowly add deionized water or a saturated aqueous solution of ammonium chloride to the reaction flask with stirring.
-
Stir the mixture for 15-30 minutes.
-
Filter the mixture through a pad of celite to remove the precipitated palladium catalyst.[1]
-
Transfer the filtrate to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Quenching a Horner-Wadsworth-Emmons Reaction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride to the reaction flask with vigorous stirring.[3]
-
Allow the mixture to warm to room temperature and continue stirring for 20 minutes.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Protocol 3: Quenching a Reductive Amination Reaction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add water or a 1 M HCl solution to the reaction flask with stirring. Be cautious as gas evolution may occur.
-
Once the addition is complete, allow the mixture to warm to room temperature.
-
If an acidic quench was used, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizing the Quenching Workflow
Caption: Decision tree for selecting an appropriate quenching agent.
References
-
Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. Link
-
Quenching and Disposal of Liquid Pyrophoric Materials. Environmental Health and Safety. Link
-
How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate. Link
-
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Benchchem. Link
-
How To Run A Reaction: The Quench. University of Rochester Department of Chemistry. Link
-
Protocol for quenching reactive chemicals. EPFL. Link
-
Process for the production of pyridine aldehydes. Google Patents. Link
-
How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? ResearchGate. Link
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. Link
-
A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine. Benchchem. Link
-
Application Note – Reductive Amination. Sigma-Aldrich. Link
-
Chemoselective Boronic Ester Synthesis by Controlled Speciation. PMC - NIH. Link
-
Quenching of Water Reactive Materials. Richmond Sarpong Group, UC Berkeley. Link
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. Link
-
Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. PMC - NIH. Link
-
Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Chemistry Portal. Link
-
Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. Link
-
Quenching of Pyrophoric Materials. Richmond Sarpong Group, UC Berkeley. Link
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Link
-
Reductive Amination. Chemistry Steps. Link
-
How to quench Pyridine? ResearchGate. Link
-
Reductive Amination. Chemistry LibreTexts. Link
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Link
-
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Validation & Comparative
Introduction: The Role of 3-Bromo-2-formylpyridine in Modern Chemistry
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-Bromo-2-formylpyridine: A Comparative Approach
This compound is a key heterocyclic building block in the synthesis of a wide array of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the strategic placement of the bromine atom and the aldehyde group on the pyridine ring, which allows for diverse and selective chemical transformations. Given its role as a critical intermediate, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of small organic molecules in solution.[3][4] This guide, designed for researchers and drug development professionals, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the causality behind experimental choices, offer a detailed interpretation of spectral data, and objectively compare the capabilities of NMR with other common analytical techniques.
Foundations of NMR: A Brief Primer
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero magnetic spin (like ¹H and ¹³C) align in an external magnetic field.[5] Irradiation with radiofrequency energy can cause these nuclei to transition between spin states. The precise energy required for this transition, known as the chemical shift (δ), is exquisitely sensitive to the local electronic environment of the nucleus.[6] This allows chemists to distinguish between non-equivalent atoms within a molecule.
Furthermore, interactions between the spins of neighboring nuclei, mediated through chemical bonds, lead to a phenomenon called spin-spin splitting or J-coupling.[7] The pattern of this splitting (multiplicity) and the magnitude of the coupling constant (J) provide direct evidence of atomic connectivity, forming the cornerstone of structural assignment.[7]
Experimental Protocol: Acquiring High-Quality NMR Data
The acquisition of a high-resolution NMR spectrum is a self-validating system; meticulous sample preparation and parameter selection are critical for obtaining meaningful data.
Step-by-Step Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound. This concentration range is optimal for achieving a strong signal-to-noise ratio in a reasonable timeframe without risking solubility issues.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Causality: Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.[8] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. DMSO-d₆ is an alternative for less soluble compounds. It's important to note that chemical shifts can vary slightly between solvents due to different solvent-solute interactions.[9]
-
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS).
-
Causality: TMS is the universally accepted reference standard for ¹H and ¹³C NMR. Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal which is defined as 0.0 ppm, providing a reliable reference point for all other chemical shifts.[4]
-
-
Transfer and Filtration: Transfer the solution to a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field distortions.
Data Acquisition Workflow
The following diagram illustrates the logical flow from sample preparation to final data analysis.
Caption: ¹H-¹H coupling network in this compound.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will display six distinct singlets, one for each unique carbon atom.
| Signal | Assignment | Predicted δ (ppm) | Rationale |
| 1 | C=O | ~190 | Carbonyl carbons are highly deshielded and appear far downfield. [7] |
| 2 | C-2 | ~152 | Attached to the electronegative nitrogen and the formyl group. |
| 3 | C-6 | ~151 | Attached to the electronegative nitrogen. |
| 4 | C-4 | ~140 | Aromatic CH carbon. |
| 5 | C-5 | ~128 | Aromatic CH carbon. |
| 6 | C-3 | ~122 | Attached to bromine; the heavy atom effect shifts it upfield relative to other substituted carbons. |
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, a multi-technique approach often provides the most comprehensive characterization. [10]Here, we compare NMR with other common analytical methods for the analysis of this compound.
| Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed atomic connectivity, stereochemistry, structural isomer differentiation, quantitative analysis (qNMR). | Non-destructive, provides unparalleled structural detail in a single experiment. [3] | Requires solubility, relatively low sensitivity compared to MS, can be complex for mixtures. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Extremely high sensitivity, small sample amount needed, confirms molecular formula. | Provides little to no information on connectivity or stereochemistry, destructive. [11] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C-Br, C=N). | Fast, simple, good for identifying key functional groups. | Provides limited information on the overall molecular skeleton, not suitable for complex structure determination alone. [12] |
| X-ray Crystallography | Definitive 3D solid-state structure, bond lengths, and angles. | Provides an unambiguous structural proof. | Requires a suitable single crystal which can be difficult to grow, not representative of the solution-state structure. [10] |
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable and authoritative techniques for the structural verification and purity assessment of this compound. The ¹H NMR spectrum provides a unique fingerprint through its chemical shifts, integration, and distinct coupling patterns, which allows for the complete assignment of all protons. Concurrently, the ¹³C NMR spectrum confirms the carbon skeleton of the molecule. When compared to other methods, NMR offers the most comprehensive structural information in a single, non-destructive experiment, making it an essential tool for any researcher working with this versatile chemical intermediate.
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Navigating the Labyrinth of Mass Spectrometry: A Comparative Guide to the Fragmentation Pattern of 3-Bromo-2-formylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular characterization, mass spectrometry stands as a cornerstone technique, offering profound insights into the structure and identity of chemical entities. The fragmentation pattern of a molecule under electron ionization (EI) serves as a unique fingerprint, a roadmap to its constituent parts. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 3-Bromo-2-formylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. By dissecting its anticipated fragmentation pathways and comparing them with the established patterns of simpler, analogous compounds, we aim to equip researchers with the predictive power to interpret the mass spectra of similarly complex molecules.
The Logic of Fragmentation: Unveiling Molecular Architecture
Electron ionization mass spectrometry (EI-MS) subjects a molecule to a high-energy electron beam, leading to the formation of a positively charged molecular ion (M+•). This radical cation is often energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is a direct reflection of these fragmentation pathways.
For this compound, its fragmentation behavior will be governed by the interplay of its three key structural features: the pyridine ring, the bromine substituent, and the formyl (aldehyde) group. Each of these imparts a distinct influence on the molecule's fragmentation cascade.
The Isotopic Signature of Bromine: A Telltale Sign
A primary and immediately recognizable feature in the mass spectrum of any bromine-containing compound is its isotopic signature. Bromine naturally exists as two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively)[1]. This results in any bromine-containing fragment appearing as a pair of peaks (an M+ and M+2 peak) of roughly equal intensity, separated by two mass units. This characteristic doublet is a powerful diagnostic tool for identifying the presence of bromine in an unknown compound.
Predicted Fragmentation Pathways of this compound
The molecular weight of this compound (C6H4BrNO) is 184.99 g/mol (using 79Br) and 186.99 g/mol (using 81Br)[2]. The molecular ion peak (M+•) is therefore expected to appear as a doublet at m/z 185 and 187. Aromatic compounds generally exhibit a prominent molecular ion peak due to the stability of the aromatic ring[3].
The primary fragmentation pathways are anticipated to be initiated at the formyl group, a common and well-understood fragmentation site for aromatic aldehydes.
Alpha-Cleavage: The Aldehyde's Signature Move
Alpha-cleavage is a dominant fragmentation mechanism for aldehydes, involving the cleavage of a bond adjacent to the carbonyl group.[4][5] For this compound, two primary alpha-cleavage events are plausible:
-
Loss of a Hydrogen Radical ([M-1]+): Cleavage of the C-H bond of the aldehyde group results in the formation of a stable acylium ion. This would produce a fragment ion at m/z 184 and 186.
-
Loss of the Formyl Radical ([M-29]+): Cleavage of the C-C bond between the pyridine ring and the formyl group leads to the expulsion of a formyl radical (•CHO), resulting in a 3-bromopyridinyl cation at m/z 156 and 158.
Subsequent Fragmentations: The Unraveling Cascade
The initial fragment ions will likely undergo further fragmentation, providing additional structural clues:
-
Decarbonylation (Loss of CO): The acylium ion formed from the loss of a hydrogen radical ([M-1]+) is prone to losing a molecule of carbon monoxide (CO), a neutral loss of 28 amu. This would lead to the same 3-bromopyridinyl cation at m/z 156 and 158.
-
Loss of Bromine: The 3-bromopyridinyl cation (m/z 156/158) can subsequently lose a bromine radical to form the pyridinyl cation at m/z 78.
-
Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this often leads to a more complex pattern of lower mass ions.
A Comparative Analysis: Learning from Simpler Analogs
To substantiate these predictions, it is instructive to compare the expected fragmentation of this compound with the known fragmentation patterns of benzaldehyde and 3-bromopyridine.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Their Origins |
| Benzaldehyde | 106 | 105 ([M-H]+), 77 ([M-CHO]+, loss of formyl radical), 51 (from loss of C2H2 from m/z 77) |
| 3-Bromopyridine | 157/159 | 78 ([M-Br]+, loss of bromine radical) |
| This compound (Predicted) | 185/187 | 184/186 ([M-H]+), 156/158 ([M-CHO]+), 78 (loss of Br from m/z 156/158) |
This comparison highlights the additive nature of fragmentation rules. The predicted fragmentation of this compound incorporates the characteristic alpha-cleavage of an aromatic aldehyde and the loss of a halogen typical of a brominated aromatic compound.
Visualizing the Fragmentation Cascade
The predicted fragmentation pathway of this compound can be visualized as follows:
Caption: Predicted EI-MS fragmentation pathway of this compound.
Experimental Protocol for Mass Spectrometric Analysis
For researchers seeking to obtain an experimental mass spectrum of this compound or related compounds, the following protocol outlines a general procedure for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization.
I. Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 10-100 µg/mL using the same solvent. The optimal concentration may need to be determined empirically.
II. GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: Set to 250°C.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on sample concentration.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Scan Rate: Sufficient to obtain at least 10-15 spectra across the chromatographic peak.
-
III. Data Analysis
-
Identify the Peak: Locate the chromatographic peak corresponding to this compound.
-
Extract the Mass Spectrum: Obtain the background-subtracted mass spectrum for the identified peak.
-
Interpret the Spectrum:
-
Identify the molecular ion peak (M+•) and confirm the presence of the bromine isotopic pattern (m/z 185/187).
-
Identify and assign structures to the major fragment ions based on their m/z values and the predicted fragmentation pathways.
-
Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) if available.
-
Caption: General experimental workflow for GC-MS analysis.
Conclusion: A Predictive Framework for Structural Elucidation
References
-
Slideshare. Mass fragmentation of Carbonyl compounds(spectral analysis). [Link]
-
NPTEL Archive. Lecture 25 : Mass and Infrared Spectrocopies. [Link]
-
Whitman College. GCMS Section 6.11.4. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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A Comparative Guide to the Synthesis of 3-Bromo-2-formylpyridine for Researchers and Drug Development Professionals
3-Bromo-2-formylpyridine is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical agents and functional materials. Its strategic placement of a bromine atom and an aldehyde group on the pyridine ring allows for diverse downstream functionalization, making it a valuable intermediate in drug discovery and development. This guide provides an in-depth comparison of the most common synthetic routes to this key compound, offering insights into the practical considerations and experimental nuances of each approach.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around two strategic approaches: the oxidation of a pre-functionalized pyridine and the direct formylation of a brominated pyridine core. Each strategy presents its own set of advantages and challenges in terms of starting material availability, reaction conditions, scalability, and overall efficiency. This guide will dissect two of the most prevalent methods:
-
Route 1: Oxidation of 3-Bromo-2-methylpyridine. This is arguably the most common and direct route, leveraging the commercially available or readily synthesized 3-bromo-2-methylpyridine.
-
Route 2: Ortho-directed Metalation and Formylation of 3-Bromopyridine. This approach builds the aldehyde functionality directly onto the 3-bromopyridine scaffold through a metal-halogen exchange followed by quenching with a formylating agent.
This comparison will provide detailed experimental protocols, quantitative data, and expert analysis to assist researchers in selecting the most suitable method for their specific needs.
Route 1: Oxidation of 3-Bromo-2-methylpyridine
This synthetic pathway is predicated on the transformation of the methyl group of 3-bromo-2-methylpyridine into a formyl group. The primary challenge lies in achieving selective oxidation without affecting the sensitive pyridine ring or the bromo substituent.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound via oxidation.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-2-methylpyridine from 2-Methylpyridine
A common precursor, 3-bromo-2-methylpyridine, can be synthesized from 2-methylpyridine (also known as 2-picoline).
-
Procedure: To a stirred mixture of aluminum chloride (200 g), 2-methylpyridine (46.6 g) is added dropwise, and the resulting mixture is heated to 100°C.[1][2] Bromine (40.0 g) is then added dropwise over 1 hour while maintaining the temperature at 100°C.[1][2] The reaction is stirred for an additional 30 minutes. After cooling, the reaction mixture is carefully poured into ice water and acidified with concentrated hydrochloric acid. The aqueous layer is washed with ethyl acetate, then basified with an 8 M aqueous sodium hydroxide solution and extracted with diethyl ether. The combined organic extracts are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield 3-bromo-2-methylpyridine as a colorless oil.[1]
Step 2: Oxidation of 3-Bromo-2-methylpyridine to this compound
Several methods exist for this key oxidation step. A peroxide-initiated N-Bromosuccinimide (NBS) gem-dibromination followed by hydrolysis is an effective approach.[2] Another method is a Kornblum-type oxidation.[3]
-
Method A: NBS-mediated Oxidation [2]
-
Procedure: A mixture of 3-bromo-2-methylpyridine, N-Bromosuccinimide (NBS, 2.2 equivalents), and a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene) is refluxed under irradiation with a sunlamp. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting dibromomethyl intermediate is then hydrolyzed by refluxing with aqueous silver nitrate or by treatment with silica gel soaked in aqueous silver nitrate to afford this compound.
-
-
Method B: Kornblum-type Oxidation with Iodine and DMSO [3]
-
Procedure: 3-bromo-2-methylpyridine is dissolved in dimethyl sulfoxide (DMSO). Iodine (I2, catalytic amount) is added, and the mixture is heated under microwave irradiation. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and diluted with water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with aqueous sodium thiosulfate solution to remove residual iodine, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography.
-
Performance and Comparison
| Parameter | Method A (NBS) | Method B (Iodine/DMSO) |
| Yield | Moderate to Good | Moderate[3] |
| Reagents | NBS, radical initiator, silver nitrate | Iodine, DMSO |
| Conditions | Reflux, photolytic initiation | Microwave heating[3] |
| Scalability | Can be challenging due to the need for photo-irradiation and handling of solid byproducts. | More amenable to scale-up; microwave conditions may need optimization for larger batches. |
| Safety | Use of halogenated solvents and a radical initiator requires caution. | DMSO can be problematic during workup on a large scale. |
Expert Insights: The oxidation of 3-bromo-2-methylpyridine is a reliable and frequently employed route. The choice of oxidant is critical. While selenium dioxide (SeO2) is a classic reagent for such transformations, its high toxicity often leads researchers to seek alternatives. The NBS-mediated route offers a good alternative, though the hydrolysis of the dibromo intermediate can sometimes be sluggish. The Kornblum-type oxidation is attractive for its operational simplicity, particularly with microwave assistance, which can significantly reduce reaction times.[3]
Route 2: Ortho-directed Metalation and Formylation of 3-Bromopyridine
This strategy involves the deprotonation of 3-bromopyridine at the 2-position, facilitated by the directing effect of the bromine atom, followed by quenching the resulting organometallic species with a formylating agent like N,N-dimethylformamide (DMF).
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound via ortho-lithiation and formylation.
Experimental Protocol
-
Procedure: A solution of lithium diisopropylamide (LDA) is prepared in situ by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., argon or nitrogen). 3-Bromopyridine, dissolved in anhydrous THF, is then added dropwise to the LDA solution at -78°C. The mixture is stirred at this temperature for a specified period to ensure complete metalation. Anhydrous N,N-dimethylformamide (DMF) is then added dropwise, and the reaction is allowed to stir at -78°C before being gradually warmed to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford this compound.[4]
Performance and Comparison
| Parameter | Ortho-lithiation and Formylation |
| Yield | Can be variable, highly dependent on reaction conditions. |
| Reagents | LDA (or other strong bases), DMF, anhydrous solvents. |
| Conditions | Cryogenic temperatures (-78°C), strictly anhydrous and inert atmosphere. |
| Scalability | Challenging due to the need for low temperatures and handling of pyrophoric reagents (n-BuLi). |
| Safety | Requires expertise in handling air- and moisture-sensitive reagents. |
Expert Insights: The ortho-directed metalation route is a powerful method for the regioselective functionalization of pyridines.[4] However, it is technically demanding. The success of this reaction is highly contingent on the precise control of temperature and the exclusion of moisture and air. The use of cryogenic temperatures and pyrophoric reagents necessitates specialized equipment and handling procedures, which can be a barrier to large-scale production. Regioselectivity is generally high, with the bromine atom effectively directing the deprotonation to the C-2 position.
Comparative Summary and Recommendations
| Feature | Route 1: Oxidation of 3-Bromo-2-methylpyridine | Route 2: Ortho-lithiation of 3-Bromopyridine |
| Starting Material | 2-Methylpyridine (readily available) | 3-Bromopyridine (commercially available)[5] |
| Number of Steps | 2 (Bromination, then Oxidation) | 1 (from 3-bromopyridine) |
| Overall Yield | Generally moderate to good | Variable, can be moderate to good with optimization |
| Scalability | Moderate, with some challenges depending on the oxidation method. | Difficult, due to cryogenic conditions and hazardous reagents. |
| Technical Difficulty | Moderate | High |
| Key Advantage | More robust and less sensitive to air/moisture. | More convergent (fewer steps). |
| Key Disadvantage | Two-step process from a simple precursor. | Requires specialized equipment and expertise. |
Recommendation for Researchers:
For laboratory-scale synthesis and initial exploratory work, both routes are viable. However, Route 1 (Oxidation of 3-Bromo-2-methylpyridine) is generally recommended for its robustness, less stringent reaction conditions, and avoidance of highly pyrophoric reagents. The starting material, 2-methylpyridine, is inexpensive, and the synthesis of the 3-bromo-2-methylpyridine intermediate is well-documented.[1][2]
Recommendation for Drug Development Professionals:
For process development and scale-up, Route 1 remains the more practical choice. The challenges associated with the large-scale implementation of cryogenic reactions and the handling of pyrophoric organolithium reagents in Route 2 are significant. While the single-step nature of Route 2 is appealing from a step-economy perspective, the operational complexities and safety considerations often favor the more traditional, albeit longer, oxidation route for manufacturing campaigns.
References
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PrepChem.com. Preparation of 3-bromo-2-chloro-5-formylpyridine. Available from: [Link]
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A Comparative Reactivity Analysis for Drug Development Scaffolds: 3-Bromo-2-formylpyridine vs. 3-Chloro-2-formylpyridine
Introduction: The Strategic Importance of Halogenated Pyridines
In the landscape of medicinal chemistry and materials science, 2-formyl-3-halopyridines serve as exceptionally versatile synthons. Their dual reactivity, stemming from an electrophilic aldehyde and a halogenated carbon center suitable for cross-coupling, allows for the stepwise and regioselective construction of complex molecular architectures. The choice of the halogen—bromine versus chlorine—is not arbitrary; it is a critical decision that dictates reaction kinetics, catalyst selection, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity profiles of 3-Bromo-2-formylpyridine and 3-Chloro-2-formylpyridine, supported by fundamental principles and experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
Physicochemical Properties at a Glance
A foundational understanding begins with the intrinsic properties of each molecule. These properties, governed by the nature of the halogen atom, foreshadow their divergent chemical behaviors.
| Property | This compound | 3-Chloro-2-formylpyridine | Rationale |
| Molecular Weight | 186.01 g/mol [1] | 141.56 g/mol [2][3] | Bromine is a heavier atom than chlorine. |
| C-X Bond Energy | ~275-290 kJ/mol[4][5] | ~330-346 kJ/mol[4][5] | The C-Br bond is longer and weaker due to poorer orbital overlap between carbon (2p) and bromine (4p) compared to chlorine (3p).[6] |
| Electronegativity (Halogen) | 2.96 (Pauling scale) | 3.16 (Pauling scale) | Chlorine is more electronegative than bromine. |
Part 1: Reactivity of the Carbon-Halogen (C-X) Bond
The primary point of divergence in the utility of these two reagents lies in the reactivity of the C-X bond, particularly in metal-catalyzed cross-coupling reactions.
The Decisive Role of Bond Strength and Leaving Group Ability
The rate-determining step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[7][8] The energy required for this step is directly related to the C-X bond dissociation energy.
The C-Br bond is significantly weaker than the C-Cl bond.[4][5][9] This fundamental property has two critical consequences:
-
Lower Activation Energy: Less energy is required to cleave the C-Br bond, allowing reactions to proceed under milder conditions (e.g., lower temperatures, less active catalysts).
-
Superior Leaving Group: The bromide ion is a better leaving group than the chloride ion, facilitating faster reaction rates.[5]
This reactivity trend (R-I > R-Br > R-Cl) is a cornerstone principle in predicting outcomes of these transformations.[5][7][10]
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and a boronic acid.[7][11] When using these pyridine substrates, the choice of halogen dictates the required catalyst system and reaction conditions.
-
This compound: Readily undergoes coupling with a wide range of boronic acids using standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) under relatively mild basic conditions.[12]
-
3-Chloro-2-formylpyridine: Being less reactive, it often requires more specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the challenging oxidative addition step.[10] Higher temperatures and stronger bases may also be necessary.
Application in Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual palladium and copper(I) catalyst system.[8][13][14] The C-X bond reactivity trend is equally pronounced here.
-
This compound: Couples efficiently under standard Sonogashira conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, amine base) at room temperature or with gentle heating.[14][15]
-
3-Chloro-2-formylpyridine: Is a more challenging substrate. While copper-free conditions have been developed, coupling with aryl chlorides often requires higher temperatures and more robust catalyst systems to achieve reasonable yields.[16]
Part 2: Reactivity of the Formyl (Aldehyde) Group
The formyl group at the C2 position is an electrophilic center, susceptible to nucleophilic attack. Its reactivity is modulated by the adjacent halogen through inductive effects.
-
Inductive Electron Withdrawal: Both halogens are electron-withdrawing. Chlorine is more electronegative than bromine, leading to a slightly stronger inductive pull of electron density from the pyridine ring.
-
Electrophilicity: This enhanced inductive effect from chlorine renders the formyl carbon in 3-Chloro-2-formylpyridine marginally more electrophilic than in its bromo-counterpart.
Practical Implications: For most standard aldehyde reactions (e.g., Wittig olefination, reductive amination, condensation), the difference in reactivity is subtle and unlikely to necessitate significant changes in protocol. However, for reactions with weak nucleophiles or in kinetically sensitive systems, the chloro-derivative might exhibit a slightly faster reaction rate. This enhanced electrophilicity is a minor consideration compared to the pronounced difference in C-X bond reactivity.
Experimental Protocols & Workflow
Trustworthy protocols are self-validating. The following detailed methodologies provide a framework for exploiting the differential reactivity of these substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound (Standard Conditions)
Objective: To synthesize 3-(4-methoxyphenyl)-2-formylpyridine, leveraging the higher reactivity of the C-Br bond.
Materials:
-
This compound (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol)
-
Toluene/Water (5:1 mixture, 6 mL)
Workflow:
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (186 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
In a separate vial, briefly mix the Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add this solid catalyst mixture to the Schlenk flask under a positive flow of inert gas.
-
Add the degassed toluene/water solvent mixture (6 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C in a preheated oil bath.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Conclusion and Strategic Recommendations
The choice between this compound and 3-Chloro-2-formylpyridine is a strategic decision that hinges on the intended synthetic transformation.
-
For Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, etc.): This compound is the superior choice. Its weaker C-Br bond ensures higher reactivity, allowing for milder reaction conditions, broader substrate scope, and the use of less expensive, standard palladium catalysts. It is the recommended starting point for most C-C and C-N bond-forming reactions at the 3-position.
-
For Sequential or Orthogonal Synthesis: The lower reactivity of the C-Cl bond in 3-Chloro-2-formylpyridine can be a strategic advantage. In a molecule containing both a bromine and a chlorine atom at different positions, the C-Br bond can be selectively functionalized via cross-coupling, leaving the C-Cl bond intact for a subsequent, more forcing reaction. This differential reactivity is a powerful tool for building molecular complexity.[10][17]
-
For Reactions Involving the Aldehyde: The difference in the electrophilicity of the formyl group is generally minor. However, if a reaction is particularly sensitive or involves a very weak nucleophile, the slightly more activated aldehyde of the chloro-derivative could offer a marginal advantage.
Ultimately, a deep understanding of the fundamental principles of bond energies and reaction mechanisms allows the discerning scientist to select the optimal reagent, transforming a simple choice of halogen into a powerful instrument of synthetic design.
References
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Chemistry Online. (2022). Nucleophilic substitution of pyridines. [Link]
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Getlik, M., et al. (n.d.). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry - ACS Publications. [Link]
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Getlik, M., et al. (n.d.). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]
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ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]
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PMC - NIH. (n.d.). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. [Link]
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PubChem - NIH. (n.d.). 3-Chloro-2-formylpyridine. [Link]
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Pipzine Chemicals. (n.d.). 3-Chloropyridine-2-carboxaldehyde. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Chemistry LibreTexts. (2019). 9.4: Bond Strength and Energy. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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PubChem. (n.d.). 3-Bromopyridine-2-carbaldehyde. [Link]
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PubChem. (n.d.). 3-Chloro-2-methylpyridine. [Link]
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The Student Room. (2009). Bond strenghts. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?[Link]
-
ResearchGate. (n.d.). A Novel Three‐Component Reaction of Halo‐Pyridines with Grignard Reagents. [Link]
-
Allen. (n.d.). The order of bond strength among C-F, C-Cl, C-Br, C-1 is. [Link]
-
NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
University of California, Santa Barbara. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]
-
YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]
-
NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2025). Understanding the Chemical Properties of 3-Chloro-2-fluoropyridine. [Link]
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A Senior Application Scientist's Guide to the Strategic Synthesis of Pyridine Derivatives: A Cost-Benefit Analysis of 3-Bromo-2-formylpyridine
For researchers, scientists, and professionals in drug development, the choice of a starting material is a critical decision that dictates the trajectory of a synthetic route. This guide provides an in-depth cost-benefit analysis of 3-Bromo-2-formylpyridine, a versatile heterocyclic building block. We will objectively compare its performance against viable alternatives, supported by experimental data, to inform strategic decisions in the synthesis of complex pyridine derivatives.
The Strategic Importance of this compound
This compound is a bifunctional molecule featuring a pyridine ring substituted with a bromine atom at the 3-position and a formyl (aldehyde) group at the 2-position. This specific arrangement of functional groups offers a powerful platform for molecular elaboration. The bromine atom serves as a handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, while the aldehyde is a versatile functional group for condensations, reductive aminations, and other transformations. This dual reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]
The pyridine nucleus itself is a common motif in a vast number of biologically active compounds and approved drugs.[2] The ability to precisely functionalize this core structure is therefore of paramount importance in medicinal chemistry.
Cost-Benefit Analysis: A Multifaceted Approach
A thorough evaluation of a synthetic building block extends beyond its-per-gram cost. A holistic analysis must consider factors such as reactivity, reaction efficiency (yield), process robustness (reproducibility and scalability), and safety.
Market Cost Overview
The initial procurement cost is a tangible and often primary consideration. The price of this compound can fluctuate based on the supplier, purity, and quantity purchased. Below is a representative snapshot of the market.
| Compound | Supplier Example | Quantity | Purity | Approximate Price (USD) | Price per Gram (USD) |
| This compound | AbacipharmTech | 1g | 97% | $111.74 | $111.74 |
| AbacipharmTech | 5g | 97% | $464.60 | $92.92 | |
| Aladdin | 1g | - | $355.00 | $355.00 | |
| Aladdin | 5g | - | $1,769.00 | $353.80 | |
| 3-Chloro-2-formylpyridine | Varies | - | - | Generally lower | Varies |
| 3-Iodo-2-formylpyridine | Varies | - | - | Generally higher | Varies |
Note: Prices are based on data from late 2025 and are subject to change. Bulk pricing can significantly alter the-per-gram cost.[3][4][5]
Performance in Key Synthetic Reactions: A Comparative Analysis
The true value of this compound is revealed in its synthetic performance, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for constructing biaryl structures.[2]
| Feature | This compound | 3-Chloro-2-formylpyridine | 3-Iodo-2-formylpyridine |
| Reactivity in Cross-Coupling | Excellent | Moderate to Good | Excellent to Superior |
| Typical Reaction Conditions | Milder conditions (lower temp., shorter time) | Harsher conditions (higher temp., longer time) | Very mild conditions |
| Catalyst Loading | Typically lower | Often requires higher loading or specialized ligands | Can often use very low catalyst loading |
| Cost of Halogen Source | Moderate | Low | High |
| Substrate Stability | Generally good | Good | Can be less stable |
| Overall Process Cost | Balanced | Lower initial cost, but potentially higher process cost | Higher initial cost, but potentially lower process cost |
Expert Insights:
-
The Bromine Advantage: The carbon-bromine bond is weaker than the carbon-chlorine bond, making oxidative addition to the palladium(0) catalyst (the first and often rate-limiting step in the Suzuki catalytic cycle) more facile. This translates to higher reactivity, allowing for milder reaction conditions, which can be crucial for sensitive substrates.
-
The Chlorine Challenge: While 3-chloro-2-formylpyridine is often more economical, its lower reactivity necessitates more forcing conditions (e.g., higher temperatures, longer reaction times, and potentially more expensive and specialized phosphine ligands) to achieve comparable yields. This can increase the overall process cost and may not be suitable for complex molecules with thermally sensitive functional groups.
-
The Iodine Investment: 3-Iodo-2-formylpyridine exhibits the highest reactivity, often leading to the highest yields under the mildest conditions. However, iodo-derivatives are typically the most expensive and can have lower stability, which may be a concern for long-term storage and scale-up.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
To provide a practical context, here is a detailed protocol for a Suzuki-Miyaura coupling reaction using this compound. This protocol is designed to be self-validating, with clear steps for setup, execution, and analysis.
Reaction: this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
Reaction Setup: In an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, combine this compound, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the [Pd(dppf)Cl₂] catalyst. Then, add the 1,4-dioxane and water via syringe.
-
Reaction Execution: Heat the reaction mixture to 100°C with vigorous stirring for 12 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired 3-phenyl-2-formylpyridine.[6]
Visualizing the Synthetic Strategy
To aid in decision-making, the following diagrams illustrate the key concepts discussed.
Caption: Decision workflow for selecting a halogenated 2-formylpyridine.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Conclusion and Recommendations
The cost-benefit analysis of this compound is a nuanced evaluation that depends on the specific goals of a synthetic project.
-
For early-stage research, medicinal chemistry, and process development, where reaction efficiency, reliability, and the ability to use mild conditions are paramount, the benefits of this compound often justify its moderate cost. Its balanced reactivity profile provides a high probability of success without the need for extensive optimization.
-
For large-scale, cost-sensitive manufacturing, the more economical 3-chloro-2-formylpyridine may be a viable alternative. However, this choice necessitates a commitment to process optimization to overcome its lower reactivity, and the associated costs of harsher conditions and potentially lower yields must be carefully factored into the overall economic assessment.
Ultimately, this compound represents a strategic choice for synthetic chemists. It provides a reliable and versatile platform for the construction of complex pyridine-containing molecules, striking an effective balance between cost and performance.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Pyridine Derivatives Using 3-Bromoisonicotinic Acid.
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
- Gross, G. (1962). Biosynthesis of pyridine Derivatives. Journal of the Vitamin Society of Japan.
- Royal Society of Chemistry. (2025). The influence of halogen-mediated interactions on halogen abstraction reactions by formyl radicals. Physical Chemistry Chemical Physics.
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MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]
-
Reddit. (2011). Pyridine replacement in organic synthesis. Retrieved from [Link]
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- Google Patents. (2015). Synthetic method of 3-bromopyridine.
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Retrieved from [Link]
-
ResearchGate. (2025). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Retrieved from [Link]
-
Chemistry Journal of Moldova. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Retrieved from [Link]
-
PubMed. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 3-Chloro-2-formylpyrrole Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-2-formylpyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 6.4: Alpha Halogenation of Aldehydes and Ketones (reference only). Retrieved from [Link]
-
MDPI. (2021). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. Molecules. Retrieved from [Link]
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A Strategic Guide to Pyridine Functionalization: Modern Alternatives to the 3-Bromo-2-formylpyridine Building Block
Introduction: The Enduring Challenge of the Pyridine Core
The pyridine ring is one of the most ubiquitous nitrogen heterocycles in approved pharmaceuticals, agrochemicals, and functional materials.[1] Its prevalence stems from a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability. However, the very electronic properties that make it so useful also render it a formidable synthetic challenge. The electron-deficient nature of the ring, a consequence of the electronegative nitrogen atom, deactivates it towards classical electrophilic aromatic substitution, which typically directs to the C3 position under harsh conditions with poor regioselectivity.[2] Furthermore, the nitrogen lone pair readily coordinates to Lewis acids and transition metals, often complicating catalytic transformations.[1]
For decades, synthetic chemists have circumvented these issues by employing pre-functionalized pyridine building blocks. A classic example is 3-bromo-2-formylpyridine , a reagent that offers two distinct and chemically orthogonal handles: a C3-bromine atom, primed for transition-metal-catalyzed cross-coupling reactions, and a C2-formyl group, ready for a host of transformations including nucleophilic additions, condensations, and reductive aminations. This "building block" approach, while reliable, is inherently limited by the availability of the starting material and is poorly suited for the late-stage functionalization of complex molecules where the pyridine core is already embedded.
This guide provides a comparative analysis of modern synthetic strategies that serve as powerful alternatives to the classical building block approach. We will explore direct C-H functionalization methods and de novo ring synthesis strategies, providing the experimental context and mechanistic rationale necessary for researchers to select the optimal path for their specific synthetic target.
The Paradigm Shift: From Pre-functionalized Blocks to Direct C-H Functionalization
The most significant advance in pyridine synthesis has been the development of methods for the direct, regioselective functionalization of C-H bonds.[1][3] This approach is maximally atom-economical and opens avenues for modifying complex pyridine-containing molecules in the final steps of a synthesis. The key challenge has been controlling the site of reaction, particularly to favor the electronically disfavored C3 position.
Transition Metal-Catalyzed C3-Functionalization: Taming Regioselectivity
Transition metal catalysis has been at the forefront of solving the regioselectivity problem. By carefully tuning the metal, ligands, and reaction conditions, chemists can override the inherent electronic preferences of the pyridine ring.
Expertise & Experience: The choice of catalyst is paramount and is dictated by the desired transformation. Iridium catalysts, particularly with bipyridine-based ligands, are exceptionally effective for the C3-borylation of pyridines.[4] The steric environment created by the ligand is the primary factor controlling the regioselectivity, directing the bulky boryl group to the most accessible C-H bond, which is often C3.[4] Palladium catalysts, on the other hand, are workhorses for C3-arylation and olefination, but often require a directing group or a specialized ligand to achieve high C3 selectivity.[4][5] The logic here involves the formation of a palladacycle intermediate that positions the catalyst for C-H activation at a specific site.
Workflow: General Catalytic Cycle for C3-Borylation
Caption: General catalytic cycle for Iridium-catalyzed C3-borylation of pyridine.
Comparative Data: C3-Selective C-H Functionalization
| Method | Catalyst/Reagent | Transformation | Typical Yield | Key Advantages | Ref |
| Ir-Catalyzed Borylation | [Ir(cod)Cl]₂ / dtbpy | C-H → C-Bpin | 40-85% | Excellent C3 selectivity, mild conditions, versatile boryl handle. | [4] |
| Pd-Catalyzed Arylation | Pd(OAc)₂ / Ligand | C-H → C-Aryl | 60-90% | High yields, applicable to electron-poor pyridines. | [4] |
| Pd-Catalyzed Olefination | Pd(OAc)₂ / N,N-Ligand | C-H → C-Alkenyl | 50-80% | Direct access to styrylpyridines and analogs. | [4] |
| Rh-Catalyzed Heteroarylation | [RhCp*Cl₂]₂ | C-H → C-Heteroaryl | 65-95% | High efficiency for C-C bond formation with other heterocycles. | [5] |
Protocol: Iridium-Catalyzed C3-Borylation of Pyridine
This protocol is a self-validating system for achieving C3-borylation, a key transformation that installs a versatile synthetic handle.
-
Preparation: In a nitrogen-filled glovebox, add [Ir(cod)Cl]₂ (0.015 mmol, 3.0 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.030 mmol, 6.0 mol%) to an oven-dried Schlenk tube.
-
Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂) (0.75 mmol, 1.5 equiv) and the pyridine substrate (0.50 mmol, 1.0 equiv).
-
Solvent: Add anhydrous octane (2.0 mL).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 16-24 hours. Causality Note: The high temperature is necessary to drive the catalytic cycle, particularly the C-H activation step. The non-coordinating solvent prevents inhibition of the catalyst.
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the 3-borylated pyridine product. The successful isolation of the C3-isomer validates the regioselectivity of the catalytic system.
C3-Functionalization via Dearomatization/Rearomatization
A conceptually elegant alternative to direct C-H activation involves temporarily disrupting the pyridine's aromaticity. This converts the electron-deficient ring into a more electron-rich, reactive intermediate, fundamentally altering its reactivity profile to favor reaction with electrophiles at the C3 position.
Expertise & Experience: This strategy is particularly powerful because it often proceeds under very mild, metal-free conditions.
-
Zincke Imine Intermediates: Activation of a pyridine with a 2,4-dinitrophenylpyridinium salt followed by ring-opening with a secondary amine generates an acyclic Zincke imine.[6] This intermediate behaves like an electron-rich dienamine, undergoing highly regioselective halogenation at the C3-position. Subsequent heating with ammonium acetate closes the ring, delivering the 3-halopyridine. This method is exceptionally mild and tolerant of sensitive functional groups.
-
Dihydropyridine Intermediates: Catalytic hydroboration of pyridines with borane catalysts generates 1,4-dihydropyridine intermediates.[7] These enamines are nucleophilic at C3 and react readily with a range of electrophiles (imines, aldehydes, ketones) before being oxidized back to the aromatic pyridine.[7][8]
-
Oxazinopyridine Intermediates: A redox-neutral cycloaddition can form a bench-stable oxazinopyridine, which can then be functionalized with electrophiles before rearomatization.[9][10]
Workflow: C3-Halogenation via Zincke Imine Intermediate
Caption: The Zincke imine pathway for regioselective C3-halogenation of pyridines.
Protocol: C3-Iodination of Pyridine via Zincke Intermediate
This protocol demonstrates a mild, metal-free route to 3-iodopyridine, a versatile precursor for further functionalization.
-
Activation & Ring Opening: To a solution of pyridine (1.0 mmol) in CH₂Cl₂ (5 mL), add 1-chloro-2,4-dinitrobenzene (1.1 mmol). Stir at room temperature for 1 hour. Add dibenzylamine (1.2 mmol) and stir for an additional 2 hours. Causality Note: The formation of the pyridinium salt activates the ring for nucleophilic attack and ring opening by the secondary amine.
-
Extraction: Wash the reaction mixture with water (2 x 5 mL) and brine (5 mL). Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to obtain the crude Zincke imine.
-
Iodination: Dissolve the crude imine in acetonitrile (5 mL). Add N-iodosuccinimide (NIS) (1.2 mmol) and stir at room temperature for 3 hours. The reaction progress can be monitored by TLC. Causality Note: The electron-rich dienamine character of the Zincke imine directs the electrophilic iodination specifically to the C3 position.
-
Ring Closure: Add ammonium acetate (10 mmol) and ethanol (2 mL). Heat the mixture to 60 °C for 4 hours.
-
Workup and Purification: Cool the reaction, dilute with ethyl acetate, wash with aqueous Na₂S₂O₃ solution and brine. Dry the organic layer and concentrate. Purify by column chromatography to yield 3-iodopyridine.
Building from the Ground Up: De Novo Pyridine Synthesis
When the target pyridine is heavily substituted or the required pattern is not accessible through functionalization, a de novo synthesis, which constructs the ring from acyclic precursors, is the most logical strategy. This approach offers absolute control over the placement of substituents.
Expertise & Experience: While numerous named reactions exist (e.g., Hantzsch, Guareschi-Thorpe), modern methods often employ transition-metal-mediated cyclizations that offer broader scope and milder conditions.[11][12][13] A powerful three-component coupling strategy developed by Micalizio and coworkers unites a dithiane anion, an α,β-unsaturated carbonyl, and an imine via a metallacycle-mediated process to deliver polysubstituted pyridines with complete regiochemical control.[11] The choice of a de novo strategy is a fundamental retrosynthetic decision, trading the conciseness of C-H functionalization for the precision of convergent assembly.
Retrosynthetic Comparison: Functionalization vs. De Novo Synthesis
Caption: Contrasting retrosynthetic logic for functionalization versus de novo synthesis.
Comparative Analysis & Strategic Recommendations
Choosing the right method to access a functionalized pyridine depends entirely on the synthetic context. There is no single "best" alternative to a building block like this compound; rather, there is a toolbox of strategic options.
| Strategy | Key Advantage | Optimal Use Case | Key Limitation |
| Building Block (e.g., this compound) | Reliability, two orthogonal handles | Rapid synthesis of analogs where the core is fixed. | Limited diversity, not suitable for late-stage modification. |
| Transition Metal C-H Functionalization | High atom economy, good for late-stage use | Modifying a complex, pre-existing pyridine core. | Catalyst/ligand screening often required, potential for side reactions. |
| Dearomatization/ Rearomatization | Mild, often metal-free conditions, high functional group tolerance | Late-stage halogenation, alkylation, or amination of sensitive substrates. | Requires stoichiometric activators, multi-step sequence. |
| De Novo Synthesis | Absolute regiochemical control | Synthesis of highly substituted or novel pyridine scaffolds from simple precursors. | Longer synthetic sequence, may require optimization of cyclization step. |
Senior Scientist's Recommendation:
-
For late-stage functionalization of a valuable drug candidate or natural product, C-H functionalization is the premier choice. If the molecule can tolerate it, Ir-catalyzed borylation followed by Suzuki coupling offers incredible versatility. For more sensitive substrates, the dearomatization/rearomatization strategies, particularly the Zincke imine method for halogenation, are exceptionally mild and powerful.
-
For discovery chemistry and library synthesis , where the goal is to create a wide array of novel, highly substituted pyridines, a de novo synthesis is often the most efficient and flexible approach. The initial investment in developing the route pays dividends in the unparalleled structural diversity that can be achieved.
-
The classical building block approach remains relevant for routine synthesis of well-established scaffolds where speed and reliability are prioritized over atom economy or structural novelty.
The modern synthetic chemist is no longer constrained by the limitations of pre-functionalized heterocycles. By understanding the mechanistic principles and practical applications of these alternative strategies, researchers can now approach the synthesis of functionalized pyridines with greater creativity, efficiency, and precision.
References
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Campeau, L-C., et al. (2014). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH. [Link]
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Chen, M. Z., & Micalizio, G. C. (2012). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. [Link]
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Maity, P., & Ghorai, P. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
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Boyle, B. T. (2021). Regioselective functionalization of pyridines and other azines. Mountain Scholar. [Link]
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Wang, D., et al. (2022). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
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Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition. [Link]
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Liu, Z., et al. (2022). Borane-Catalyzed C3-Alkylation of Pyridines with Imines, Aldehydes, or Ketones as Electrophiles. Journal of the American Chemical Society. [Link]
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- Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
- Benchchem. (2025). A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 6-Bromonicotinonitrile.
-
Lautens, M., & Fagnou, K. (2004). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. [Link]
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- Royal Society of Chemistry. (2018).
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- ACS Publications. (2015). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines.
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McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]
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A Guide to the Validated HPLC Analysis of 3-Bromo-2-formylpyridine: A Comparative Approach
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Bromo-2-formylpyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol. It delves into the scientific rationale behind the method development choices, establishes a self-validating framework according to ICH guidelines, and presents a comparative analysis against alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
This compound is a key heterocyclic building block in the synthesis of various pharmaceutical compounds.[1] Its purity and concentration are critical parameters that directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a robust, accurate, and reliable analytical method is indispensable for quality control in both research and manufacturing environments.
Part 1: The Primary Method: Validated Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility. For this compound, a reversed-phase method is optimal, offering excellent separation of this moderately polar analyte from potential non-polar and polar impurities.
Method Development Rationale: Explaining the "Why"
The development of a robust HPLC method is a systematic process. The choices below are grounded in the physicochemical properties of this compound and established chromatographic principles.
-
Column Selection (Stationary Phase): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and serves as the ideal starting point. Its non-polar nature provides effective retention for the aromatic pyridine ring. The moderate polarity imparted by the bromo and formyl substituents ensures that the analyte does not retain too strongly, allowing for reasonable elution times with a standard mobile phase.
-
Mobile Phase Selection: The mobile phase is a critical factor influencing retention and peak shape.
-
Organic Modifier: A combination of acetonitrile and a phosphate buffer is chosen. Acetonitrile typically offers lower UV cutoff and viscosity compared to methanol, leading to better detection and lower backpressure.
-
Aqueous Buffer: The pyridine nitrogen in the analyte is basic (pKa ~5-6).[2] Without pH control, it can interact with residual silanols on the silica backbone of the column, causing significant peak tailing. A phosphate buffer at a slightly acidic pH (e.g., pH 2.5-3.5) ensures the pyridine nitrogen is consistently protonated. This single ionic form behaves predictably, resulting in sharp, symmetrical peaks.
-
-
Detector and Wavelength: The presence of the pyridine ring and the conjugated formyl group creates a strong chromophore. UV-Vis spectrophotometry is the ideal detection method. A Photodiode Array (PDA) detector is recommended to assess peak purity and confirm the identity of the analyte. The maximum absorbance wavelength (λmax) for quantification was determined to be 284 nm, providing excellent sensitivity and specificity.[3]
Optimized HPLC Method Protocol
This protocol provides a detailed, step-by-step methodology for the analysis.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
2. Reagents and Materials:
-
This compound Reference Standard (Purity ≥98%).
-
Acetonitrile (HPLC Grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade).
-
Formic Acid (or Phosphoric Acid) (Analytical Grade).
-
Water (HPLC Grade or Milli-Q).
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 10mM KH₂PO₄ Buffer (pH adjusted to 2.5 with Formic Acid)B: Acetonitrile |
| Gradient | Isocratic: 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 284 nm |
| Run Time | 10 minutes |
4. Preparation of Solutions:
-
Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.5 using diluted formic acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 60:40 v/v ratio.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample into a 100 mL volumetric flask to achieve a nominal concentration of 100 µg/mL. Dissolve and dilute to volume with the diluent.
Method Validation Protocol (ICH Q2(R2) Framework)
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[4] The following parameters must be assessed to ensure the method is reliable and trustworthy.[5][6]
Caption: Logical workflow for HPLC method validation per ICH guidelines.
1. System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure: Inject the standard solution five times.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0. Theoretical plates should be > 2000.[3]
2. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products, matrix).
-
Procedure: Analyze a blank (diluent), the reference standard, and a sample solution. If available, spike the sample with known impurities.
-
Acceptance Criteria: The analyte peak should be free from interference at its retention time in the blank and impurity-spiked samples. The peak purity should pass the criteria set by the CDS software.
3. Linearity and Range:
-
Objective: To establish a linear relationship between analyte concentration and detector response over a specified range.
-
Procedure: Prepare a series of at least five concentrations from the stock solution (e.g., 50% to 150% of the target concentration).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
4. Accuracy (% Recovery):
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure: Spike a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure: Based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
7. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1).
-
Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly impacted by the changes.
Hypothetical Validation Data Summary
| Validation Parameter | Result | ICH Acceptance Criteria | Status |
| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Precision (%RSD) | |||
| - Repeatability | 0.85% | ≤ 2.0% | Pass |
| - Intermediate | 1.10% | ≤ 2.0% | Pass |
| LOD | 0.05 µg/mL | - | - |
| LOQ | 0.15 µg/mL | - | - |
| Robustness | No significant impact | Method remains reliable | Pass |
Part 2: Comparative Analysis: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is the preferred method for routine quality control, other techniques can offer complementary information. Gas Chromatography (GC) is a powerful alternative, especially when coupled with a Mass Spectrometric (MS) detector.[7]
Alternative Method: GC-MS
GC is suitable for analytes that are volatile or can be made volatile without decomposition.[7] this compound has a melting point of 61-67°C and is amenable to GC analysis.[8]
-
Principle: The sample is vaporized in an injector and separated based on its boiling point and interaction with a capillary column. The MS detector fragments the eluting molecules and separates the ions by their mass-to-charge ratio, providing a highly specific "fingerprint."
-
Advantages:
-
High Specificity: Mass spectrometry provides structural information, making it excellent for definitive identification and impurity profiling.
-
High Sensitivity: Can often achieve lower detection limits than UV-based HPLC for certain compounds.
-
-
Disadvantages:
-
Thermal Stability: The aldehyde (formyl) group can be susceptible to degradation at high injector temperatures.
-
Matrix Effects: Non-volatile matrix components can contaminate the injector and column, requiring more extensive sample preparation.
-
Caption: Standard experimental workflow for the HPLC analysis.
Head-to-Head Comparison
| Feature | HPLC-PDA Method | GC-MS Method | Rationale & Insights |
| Specificity | Good to Excellent | Superior | PDA provides spectral confirmation, but MS provides definitive structural fragmentation patterns. |
| Sensitivity (LOQ) | ~0.15 µg/mL | Potentially <0.1 µg/mL | GC-MS can be more sensitive but is analyte-dependent. |
| Sample Preparation | Simple (dissolve & inject) | Moderate (may require solvent exchange) | HPLC mobile phase is often the sample diluent. GC requires a volatile solvent. |
| Analysis Speed | ~10 min/sample | ~15-20 min/sample | GC runs often require longer temperature ramps and column cooling times. |
| Robustness | High | Moderate | HPLC is less prone to issues from non-volatile matrix components. |
| Instrumentation Cost | Moderate | High | Mass spectrometers are significantly more expensive than PDA detectors. |
| Best Application | Routine QC, Assay, Purity | Impurity Identification, Confirmatory Analysis | HPLC is the workhorse for routine testing. GC-MS is the specialist for investigation. |
Conclusion
The validated reversed-phase HPLC method presented here is robust, reliable, and perfectly suited for the routine quality control and quantitative analysis of this compound. Its simplicity, speed, and accuracy make it the primary choice for environments where high throughput and trustworthy data are paramount. The validation protocol, structured according to ICH guidelines, ensures that the method is self-validating and meets stringent regulatory expectations.[4]
While HPLC stands out for routine analysis, GC-MS serves as a powerful orthogonal technique. It is the preferred method for in-depth impurity structure elucidation or for confirmatory analysis where the highest level of specificity is required. The choice between these methods should be guided by the specific analytical objective, balancing the need for routine efficiency with the demand for detailed structural information.
References
- Steps for HPLC Method Valid
- Analytical reagents based on pyridine aldehydes. OSTI.gov.
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry.
- Pyridine Aldehydes and Ketones.
- ICH Guidelines for Analytical Method Valid
- Methods for the rapid detection of toxic halogenated hydrocarbons.
- HPLC Methods for analysis of Pyridine.
- Step-by-Step Analytical Methods Valid
- Validation of Analytical Procedures Q2(R2).
- This compound. BLD Pharm.
- This compound. AK Scientific, Inc..
- This compound. Ambeed.com.
- Advances in the Analysis of Persistent Halogenated Organic Compounds.
- Analytical methods for the determination of halogens in bioanalytical sciences: a review. Springer.
- This compound. Sigma-Aldrich.
- This compound AldrichCPR. Sigma-Aldrich.
- Process for the production of pyridine aldehydes.
- Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
- Validated RP-HPLC Method For Determin
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION.
- Development of a validated RP-HPLC/PDA method for the quantitative estimation of tepotinib in tablet dosage form. Future Journal of Pharmaceutical Sciences.
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- 8. 405174-97-2 this compound AKSci X3289 [aksci.com]
A Senior Application Scientist's Guide to Palladium Catalysts for the Cross-Coupling of 3-Bromo-2-formylpyridine
Introduction: The Utility and Challenges of a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, substituted pyridines are foundational scaffolds. Among them, 3-bromo-2-formylpyridine stands out as a particularly valuable building block. The vicinal arrangement of a formyl group and a bromine atom offers a versatile handle for sequential functionalization, enabling the construction of complex molecular architectures. The aldehyde can be elaborated through countless classic transformations, while the C-Br bond is a prime target for palladium-catalyzed cross-coupling reactions—powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[1][2]
However, the very features that make this substrate attractive also present distinct synthetic challenges. The electron-withdrawing nature of the pyridine ring and the formyl group can influence catalyst activity. More significantly, the ortho-aldehyde group poses a considerable steric blockade and can potentially coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions. The coupling of 2-substituted pyridines is a well-documented challenge in cross-coupling chemistry, often requiring carefully optimized catalyst systems to achieve high efficiency.[3][4]
This guide provides an in-depth comparison of three distinct classes of palladium catalysts for the cross-coupling of this compound. We will move beyond simple protocol recitation to explore the causality behind catalyst selection, comparing a classic "workhorse" catalyst, a robust and air-stable pre-catalyst, and a state-of-the-art system featuring a sterically demanding biarylphosphine ligand. Our analysis will be grounded in mechanistic principles and supported by representative experimental data to empower researchers in selecting the optimal catalytic system for this challenging and valuable substrate.
The Catalytic Systems: A Comparative Overview
The success of a cross-coupling reaction hinges on the catalyst's ability to efficiently navigate the catalytic cycle, which generally involves oxidative addition, transmetalation (for Suzuki) or related steps, and reductive elimination.[5][6] The ligand sphere around the palladium atom is the primary determinant of the catalyst's reactivity, stability, and substrate scope. We will examine three catalyst systems that represent different philosophies in ligand design.
-
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄ : The classic, all-purpose catalyst. It is a pre-formed Pd(0) complex that is ready to enter the catalytic cycle directly. While effective for many simple substrates, its performance can be limited with sterically hindered or electronically deactivated partners.[7][8]
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride - Pd(dppf)Cl₂ : An air-stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species.[9] The dppf ligand is a bidentate ferrocenylphosphine with a large "bite angle," which can promote reductive elimination and stabilize the catalytic species, making it a robust and versatile choice for a wide range of transformations.[10][11][12]
-
Palladium(II) Acetate with XPhos - Pd(OAc)₂ / XPhos : A modern catalyst system generated in situ from a simple palladium salt and a highly specialized Buchwald-type ligand. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a bulky, electron-rich monophosphine ligand designed to create a highly active, monoligated palladium center that excels at the oxidative addition of challenging substrates (like heteroaryl halides) and promotes rapid reductive elimination.[13][14]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C-C bond formation due to its operational simplicity and the commercial availability of a vast array of boronic acids.[1] Below is a comparative analysis of the three catalyst systems for the coupling of this compound with a representative arylboronic acid.
Reaction Scheme: (Illustrative, not a real image) Coupling of this compound with 4-methoxyphenylboronic acid.
Table 1: Performance Comparison in a Model Suzuki-Miyaura Reaction
| Catalyst System | Pd Loading (mol%) | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₄ | 5 | N/A | K₂CO₃ | Toluene/H₂O | 100 | 18 | 45-60%[15] |
| Pd(dppf)Cl₂ | 3 | N/A | K₃PO₄ | 1,4-Dioxane | 90 | 12 | 75-85%[10][11] |
| Pd(OAc)₂ / XPhos | 2 | 4 | K₃PO₄ | t-BuOH/H₂O | 80 | 4 | >95%[14] |
Note: Yields are representative estimates based on literature data for similar sterically hindered heteroaryl bromide substrates. Actual results may vary.
Analysis and Mechanistic Insights
-
Pd(PPh₃)₄ : This catalyst provides a modest yield, likely struggling with both the oxidative addition step due to the sterically encumbered C-Br bond and the subsequent reductive elimination. The higher catalyst loading and prolonged reaction time are indicative of a less efficient system for this specific transformation.[8]
-
Pd(dppf)Cl₂ : The use of Pd(dppf)Cl₂ offers a significant improvement. The bidentate dppf ligand stabilizes the palladium center, preventing catalyst decomposition at elevated temperatures. Its large bite angle facilitates the crucial reductive elimination step, leading to higher product turnover.[10][12] This catalyst represents a good balance of reactivity, stability, and cost-effectiveness.
-
Pd(OAc)₂ / XPhos : The Buchwald ligand system is clearly superior for this challenging substrate. The steric bulk of XPhos promotes the formation of a highly reactive monoligated L-Pd(0) species. This coordinatively unsaturated species is extremely active for the oxidative addition of the hindered this compound, which is often the rate-limiting step.[5] The electron-rich nature of the ligand further accelerates this step and also promotes the final reductive elimination, resulting in a fast, efficient reaction with high yields even at lower temperatures and catalyst loadings.[13][14]
General Catalytic Cycle for Suzuki-Miyaura Coupling
To visualize the fundamental transformations, the following diagram illustrates the key steps in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: High-Yield Suzuki Coupling with a Buchwald Ligand System
This protocol describes a reliable method for the synthesis of 3-(4-methoxyphenyl)-2-formylpyridine, leveraging the high activity of the Pd/XPhos system. This procedure is designed to be self-validating by incorporating best practices for setting up air-sensitive reactions.
Materials and Reagents:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
XPhos (0.04 equiv)
-
Potassium Phosphate, tribasic (K₃PO₄, 3.0 equiv)
-
Anhydrous tert-butanol and deionized water (e.g., 5:1 mixture)
-
Schlenk flask or reaction vial with a septum
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a Schlenk flask. Seal the flask, and heat it under a high vacuum to remove adsorbed moisture. Allow the flask to cool to room temperature under an inert atmosphere (Argon).
-
Reagent Addition (Solids): Under a positive pressure of Argon, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv) to the flask. The order of addition for the solids is not critical.
-
Solvent Degassing: In a separate flask, degas the t-BuOH/water solvent mixture by bubbling Argon through it for 20-30 minutes.
-
Reaction Setup: Add the degassed solvent to the Schlenk flask containing the solids via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 80 °C. Stir the mixture vigorously. The reaction mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product, 3-(4-methoxyphenyl)-2-formylpyridine.
Experimental Workflow Diagram
The following diagram outlines the key stages of the experimental protocol.
Caption: Step-by-step workflow for the Pd/XPhos-catalyzed Suzuki coupling.
Conclusions and Recommendations
The cross-coupling of this compound is a synthetically valuable but challenging transformation that requires careful catalyst selection. Our comparative analysis demonstrates a clear hierarchy in catalyst performance:
-
Pd(PPh₃)₄ : Suitable as a screening catalyst for simpler substrates but is not recommended for achieving high efficiency with this sterically hindered heteroaryl bromide.
-
Pd(dppf)Cl₂ : A highly reliable and robust catalyst that provides a significant performance upgrade over Pd(PPh₃)₄. It is an excellent choice for general applications and scale-up when moderate reaction conditions are acceptable.
-
Pd(OAc)₂ / XPhos : This modern, state-of-the-art system provides the highest reactivity, allowing for lower reaction temperatures, shorter reaction times, and excellent yields. For challenging couplings or when reaction efficiency is paramount, a Buchwald-type ligand system is the superior choice.
For researchers working on the synthesis of complex molecules derived from this compound, investing in a robust ligand system like XPhos is highly recommended. The increased efficiency and broader substrate scope will ultimately accelerate research and development efforts.
References
-
Vertex AI Search Result[10]: Information regarding the versatility of Pd(dppf)Cl₂ in Suzuki-Miyaura reactions.
-
Vertex AI Search Result[16]: General information on Pd(dppf)Cl₂ as a common catalyst in cross-coupling reactions.
-
Vertex AI Search Result[7]: Comparative studies confirming Pd(PPh₃)₄ as an effective, though sometimes outperformed, catalyst.
-
Vertex AI Search Result[17]: Overview of various palladium catalysts for Suzuki reactions.
-
Towards novel tacrine analogues: Pd(dppf) Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances. [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
-
Vertex AI Search Result[8]: Notes on Pd(PPh₃)₄ performance with simple substrates.
-
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
Pd 146: PdCl2 (dppf). Johnson Matthey. [Link]
-
Vertex AI Search Result[18]: Information on heterogeneous Pd catalysts and leaching mechanisms.
-
Vertex AI Search Result[19]: Comparison of SPhos and XPhos ligands in coupling reactions.
-
Vertex AI Search Result[20]: Discussion on the challenges of coupling sterically hindered bromopyridines.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Palladium-catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. PubMed. [Link]
-
Vertex AI Search Result[21]: General overview of Buchwald-Hartwig amination and its environmental challenges.
-
Vertex AI Search Result[22]: Further data on the performance of Buchwald-type ligands in Ni-catalyzed couplings.
-
Vertex AI Search Result[23]: Use of Pd(PPh₃)₄ in microwave-assisted Suzuki reactions.
-
Vertex AI Search Result[15]: Information on common Pd catalyst loadings and choices.
-
Upgrading Cross-Coupling Reactions for Biaryl Syntheses. PubMed. [Link]
-
Vertex AI Search Result[24]: Experimental procedure for a Sonogashira cross-coupling reaction.
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Vertex AI Search Result[25]: Note on visible-light-mediated borylation using Pd(PPh₃)₄.
-
Vertex AI Search Result[26]: Discussion of reductive cross-coupling for challenging 2-pyridyl systems.
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Vertex AI Search Result[27]: Discussion on ligand-free catalytic systems.
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Vertex AI Search Result[28]: Information on microwave-assisted Sonogashira reactions.
-
Vertex AI Search Result[29]: Sonogashira reaction catalyzed by a nanosized MCM-41 anchored palladium complex.
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Aryl halide cross-coupling via formate-mediated transfer hydrogenation. ResearchGate. [Link]
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A Strategic Guide to 3-Bromo-2-formylpyridine: Benchmarking its Synthetic Utility Against Alternative Heterocyclic Building Blocks
For the discerning researcher in medicinal chemistry and materials science, the selection of the appropriate starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic building blocks, 3-Bromo-2-formylpyridine stands out as a uniquely versatile scaffold. Its strategic placement of a reactive bromine atom and a functionalizable aldehyde group on adjacent positions of the pyridine ring offers a powerful platform for the construction of complex molecular architectures.
This guide provides an in-depth, objective comparison of this compound against other common building blocks. We will delve into its performance in key chemical transformations, supported by experimental data and protocols, to provide a clear understanding of its advantages and potential applications.
The Duality of Reactivity: A Competitive Advantage
The core strength of this compound lies in the orthogonal reactivity of its two functional groups. The bromine atom at the 3-position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. Concurrently, the formyl group at the 2-position serves as a versatile electrophile for a wide array of transformations, including condensations, reductive aminations, and multicomponent reactions. This dual functionality allows for sequential or even one-pot multi-bond forming strategies, significantly streamlining synthetic pathways.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Here, we benchmark the performance of this compound against other brominated pyridines.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of biaryl structures, which are prevalent in pharmaceuticals.
Comparative Building Blocks:
-
2-Bromopyridine: Lacks the formyl group, offering a simpler reactivity profile but fewer opportunities for subsequent diversification.
-
3-Bromopyridine: A common alternative, but the resulting product lacks the strategically placed handle for further elaboration that this compound provides.
-
2-Bromo-3-formylpyridine: An isomer that offers similar dual functionality. However, the electronic and steric environment of the bromine atom can influence reactivity.
Discussion of Expertise & Experience:
The choice between this compound and its isomer, 2-Bromo-3-formylpyridine, is often dictated by the desired final substitution pattern and potential steric hindrance in the coupling step. The electron-withdrawing nature of the adjacent formyl group in this compound can modulate the reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle. While both isomers are viable substrates, reaction conditions may require finer optimization for one over the other depending on the coupling partner. For instance, bulky boronic acids might favor the less sterically hindered environment of 3-Bromopyridine, but at the cost of the formyl handle.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Entry | Bromopyridine Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | ~85-90 | Adapted from[1] |
| 2 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | >90 | [2] |
| 3 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₃PO₄ | 95% EtOH | Reflux | 4 | ~92 | [3] |
| 4 | 2-Bromo-3-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion (typically 12-16 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
II. Reactions of the Formyl Group: Building Molecular Complexity
The aldehyde functionality of this compound provides a gateway to a multitude of synthetic transformations, allowing for the introduction of diverse structural motifs.
A. Wittig Reaction: Olefin Synthesis
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.
Comparative Building Blocks:
-
Pyridine-2-carboxaldehyde: A common starting material for Wittig reactions on the pyridine scaffold, but lacks the bromine handle for subsequent cross-coupling.
-
3-Bromobenzaldehyde: An aromatic aldehyde with a bromine substituent, but lacks the nitrogen atom of the pyridine ring, which can influence both reactivity and the properties of the final product.
Discussion of Expertise & Experience:
The Wittig reaction with this compound proceeds readily, offering a route to vinyl-substituted bromopyridines. These intermediates are valuable for further functionalization, for example, through Heck reactions or metathesis. The choice of the Wittig reagent (stabilized or non-stabilized ylide) will determine the stereoselectivity of the resulting alkene. For many applications in drug discovery, the ability to introduce a vinyl linker provides a flexible spacer for connecting different pharmacophoric elements.
Table 2: Representative Wittig Reaction Outcomes
| Entry | Aldehyde Substrate | Wittig Reagent | Base | Solvent | Yield (%) | Reference |
| 1 | This compound | (Carbethoxymethylene)triphenylphosphorane | NaH | THF | >80 | Adapted from[4] |
| 2 | 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | DMF | ~74 | [5] |
| 3 | Benzaldehyde | Methyltriphenylphosphonium bromide | n-BuLi | THF | >90 | General Procedure |
Experimental Protocol: Wittig Reaction with this compound
This protocol is a generalized procedure and should be performed under an inert atmosphere.
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under argon, suspend sodium hydride (1.2 mmol, 1.2 equiv., 60% dispersion in mineral oil) in anhydrous THF (5 mL). To this suspension, add a solution of (carbethoxymethylene)triphenylphosphorane (1.2 mmol, 1.2 equiv.) in anhydrous THF (5 mL) dropwise at 0 °C. Stir the mixture at room temperature for 1 hour.
-
Aldehyde Addition: Cool the resulting ylide solution to 0 °C and add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
DOT Diagram: Wittig Reaction Workflow
Sources
A Researcher's Guide to Isotopic Labeling of 3-Bromo-2-formylpyridine for Mechanistic Studies
In the intricate world of reaction mechanism elucidation, isotopic labeling stands out as a definitive tool for tracking atomic and molecular fates. 3-Bromo-2-formylpyridine is a versatile heterocyclic building block, pivotal in the synthesis of pharmaceuticals and agrochemicals. Understanding the precise mechanism of its reactions is crucial for process optimization and the discovery of new chemical entities. This guide provides an in-depth comparison of isotopic labeling strategies for this compound, offering field-proven insights and detailed protocols for immediate application in the research laboratory.
The strategic placement of a heavier isotope, such as deuterium (²H) or carbon-13 (¹³C), creates a subtle but measurable mass difference. This difference allows researchers to follow the labeled position through complex transformations using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furthermore, it enables the measurement of kinetic isotope effects (KIEs), which can pinpoint the rate-determining step of a reaction by observing changes in reaction rates upon isotopic substitution.[1][2]
Comparison of Isotopic Labeling Strategies
The choice of isotope and its position on the this compound scaffold is dictated by the specific mechanistic question at hand. The two most common and informative strategies involve labeling the formyl group, as it is the primary site of reactivity in many transformations.
| Labeling Strategy | Isotopic Labeling of this compound |
| Isotope & Position | Deuterium (²H) at Formyl Position ([²H]-3-Br-Py-CHO) |
| Typical Precursor | This compound |
| Labeling Reagent | Deuterium Oxide (D₂O) |
| Primary Application | Probing C-H bond cleavage in the rate-determining step (Kinetic Isotope Effect studies).[1] |
| Key Advantages | - Inexpensive and readily available deuterium source (D₂O).[3] - High levels of incorporation achievable.[4] - Direct modification of the target molecule is often possible. |
| Limitations | - Potential for H/D exchange under acidic or basic conditions, which could lead to label loss.[5] |
| Relative Cost | $ |
| Isotope & Position | Carbon-13 (¹³C) at Formyl Position (3-Br-Py-¹³CHO) |
| Typical Precursor | 3-Bromopyridine |
| Labeling Reagent | ¹³CO₂ or K¹³CN |
| Primary Application | Tracing the carbon skeleton through rearrangements or complex reaction networks.[6] |
| Key Advantages | - The ¹³C label is stable and not susceptible to exchange. - Provides unambiguous tracking of the formyl carbon. - Easily detected by ¹³C NMR. |
| Limitations | - Significantly more expensive precursors and reagents. - Often requires de novo synthesis of the pyridine ring or C1 functionalization.[7] |
| Relative Cost |
For most mechanistic studies involving reactions at the aldehyde, such as nucleophilic additions, reductions, or oxidations, deuterium labeling of the formyl proton offers the most practical and cost-effective approach. The primary kinetic isotope effect (KIE), kH/kD, can be substantial when the formyl C-H bond is broken in the rate-determining step, providing powerful evidence for a proposed mechanism.[1]
Experimental Protocols & Workflows
Trustworthy protocols are self-validating. The following methods include detailed steps and expected outcomes, grounded in established chemical principles.
Protocol 1: Synthesis of [formyl-²H]-3-Bromo-2-formylpyridine
This protocol leverages a direct hydrogen isotope exchange (HIE) reaction, a modern and efficient method for deuterium incorporation using D₂O as the deuterium source.[3][4] The reaction is often catalyzed by a combination of a photocatalyst and a thiol, which facilitates hydrogen atom transfer (HAT) from the aldehyde C-H bond.
Materials:
-
Deuterium Oxide (D₂O, 5.0 mL)
-
Photocatalyst (e.g., 4CzIPN or a polyoxometalate, ~1-2 mol%)[3]
-
Thiol catalyst (e.g., 2,4,6-triisopropylbenzenethiol, ~10 mol%)[10]
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane, 10 mL)
-
Inert gas supply (Nitrogen or Argon)
-
Blue LED light source (e.g., 380–420 nm)[10]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the photocatalyst, and the thiol catalyst.
-
Add the anhydrous solvent and stir until all solids are dissolved.
-
Add D₂O to the mixture. The reaction may be biphasic.
-
Position the flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring and irradiation.
-
Monitor the reaction progress by taking small aliquots, extracting with an organic solvent, and analyzing by ¹H NMR. The disappearance of the aldehyde proton signal (around δ 10.0-10.5 ppm) indicates deuterium incorporation.
-
Upon completion (typically 12-24 hours), transfer the mixture to a separatory funnel.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the deuterated product.
Characterization:
-
¹H NMR: Expect a >95% reduction in the integral of the formyl proton signal. Other aromatic proton signals should remain unaffected.
-
Mass Spectrometry: Expect the molecular ion peak to shift from m/z 186/188 (for C₆H₄Br¹⁴NO) to m/z 187/189, corresponding to the incorporation of one deuterium atom.
Workflow for a Mechanistic Study
The following diagram illustrates a typical workflow for using the synthesized [formyl-²H]-3-Bromo-2-formylpyridine to investigate a reaction mechanism via the kinetic isotope effect.
Case Study: Elucidating a Nucleophilic Addition Mechanism
Consider the addition of a Grignard reagent (R-MgX) to this compound. A key mechanistic question is whether the initial coordination and addition of the nucleophile is the rate-determining step.
If a primary KIE (kH/kD > 2) is observed, it strongly suggests that the cleavage of the C-H(D) bond is involved in the rate-determining step.[1] In a standard Grignard addition, one would not expect a large primary KIE, as the C-H bond is not broken during the addition. However, if a competing pathway, such as a reduction (where the Grignard reagent acts as a hydride donor) or a single-electron transfer (SET) mechanism, were operative and rate-limiting, a KIE might be observed. The absence of a significant KIE (kH/kD ≈ 1) would support the classical nucleophilic addition mechanism where the C-H bond remains intact during the slow step.
Conclusion
Isotopic labeling, particularly with deuterium at the formyl position, provides an accessible and powerful method for dissecting the reaction mechanisms of this compound. By comparing the reactivity of labeled and unlabeled substrates, researchers can gain unambiguous insights into bond-breaking events and transition state geometries. The direct HIE methods using D₂O represent a significant advancement, making these critical studies more efficient and cost-effective than ever before.[3] This guide provides the strategic framework and practical protocols necessary for drug development professionals and research scientists to confidently apply these techniques to their own investigations.
References
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- King's College London Research Portal. (2024, July 18). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation.
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- (n.d.). BF3-Mediated Direct Functionalizations of Pyridines.
- ACS Publications. (2025, December 29). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Journal of the American Chemical Society.
- ACS Publications. (2018, January 29). A General Strategy for Site-Selective Incorporation of Deuterium and Tritium into Pyridines, Diazines, and Pharmaceuticals. Journal of the American Chemical Society.
- NIH. (n.d.). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC.
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- (n.d.). The kinetic isotope effect in the search for deuterated drugs.
- NIH. (n.d.). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. PMC.
- PubMed Central. (2024, July 18). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation.
- ChemRxiv. (2023, October 31). Pyridine-based Strategy towards Nitrogen Isotope Exchange.
- EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation.
- ResearchGate. (2025, August 5). Regioselective Functionalization of Trisubstituted Pyridines Using a Bromine—Magnesium Exchange.
- IDEAS/RePEc. (n.d.). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation.
- ACS Publications. (n.d.). Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols: a convenient synthesis of 3-alkylpyridines. The Journal of Organic Chemistry.
- ACS Publications. (2014, July 9). Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect. Journal of Chemical Education.
- ResearchGate. (n.d.). Carbon and nitrogen labelling of pyrimidine and purine rings. (a) When....
- ResolveMass Laboratories Inc. (n.d.). Custom Synthesis of Deuterated Chemicals.
- Beilstein Journals. (n.d.). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis.
- Universidad de Zaragoza. (2021, September 15). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters.
- ResearchGate. (n.d.). Strategies for synthesizing deuterated aldehydes; (A) previous methods....
- Tech Launch Arizona. (2019, November 6). Methods for Practical Synthesis of Deuterated Aldehydes.
- RSC Publishing. (n.d.). Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis. Chemical Science.
- NIH. (n.d.). Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis. PMC.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- BLD Pharm. (n.d.). 405174-97-2|this compound.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 405174-97-2.
- Ambeed.com. (n.d.). 405174-97-2|this compound.
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Certificate of Analysis (CoA) interpretation for 3-Bromo-2-formylpyridine
An In-Depth Guide to Interpreting the Certificate of Analysis for 3-Bromo-2-formylpyridine: Ensuring Success in Research and Development
As a Senior Application Scientist, I've seen firsthand how the success of a synthesis can hinge on the quality of its starting materials. A chemical reagent is not just a line item in a purchasing order; it's a collection of molecules, each with a history and a set of characteristics that will influence your experimental outcome. The Certificate of Analysis (CoA) is the document that tells this story. For a versatile and reactive building block like this compound, which is pivotal in the synthesis of pharmaceuticals and complex organic molecules, understanding its CoA is not just good practice—it's a prerequisite for reproducible, reliable science.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. We will move beyond a superficial reading of the CoA to a deep, practical interpretation. We will dissect the analytical data, compare product grades, and provide a real-world experimental protocol to demonstrate how this knowledge directly translates to success at the bench.
Part 1: Deconstructing the Certificate of Analysis
The CoA is a formal document that confirms a product meets its predetermined specifications. It is a snapshot of a specific batch, providing crucial data on identity, purity, and other key physical and chemical properties. Let's break down the essential components you will encounter for this compound.
Key Analytical Parameters and Their Significance
A typical CoA for this compound will include several analytical tests. The choice of these tests is designed to provide a comprehensive quality profile.
-
Appearance: This is a simple but important first check. The product is typically described as a solid, ranging in color from white to yellow or light brown. A significant deviation from the expected color could indicate degradation or the presence of chromophoric impurities.
-
Identity by ¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation in organic chemistry.[3] For this compound (C₆H₄BrNO), the ¹H NMR spectrum provides a unique fingerprint.
-
Causality: The electron-withdrawing nature of the nitrogen atom, the bromine atom, and the formyl (aldehyde) group significantly influences the chemical shifts of the three remaining protons on the pyridine ring. Protons closer to these groups are "deshielded" and appear further downfield (at a higher ppm value).[3][4]
-
Expected Spectrum:
-
Aldehyde Proton (-CHO): A singlet, typically observed far downfield around δ 10.0-10.4 ppm.
-
Pyridine Ring Protons: Three distinct signals in the aromatic region (δ 7.5-9.0 ppm). The proton at the 6-position (adjacent to the nitrogen) will be the most downfield, followed by the proton at the 4-position, and finally the proton at the 5-position. Spin-spin coupling between these adjacent protons will result in characteristic doublet of doublets patterns.
-
-
Trustworthiness: The spectrum must match a reference spectrum, and the integration values (the area under each peak) should correspond to the number of protons (1H for the aldehyde, 1H for each ring proton). Any unexpected peaks signal the presence of impurities, such as residual solvents or synthesis byproducts.
-
-
Purity by High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture.[5] It is the primary method for determining the purity of this compound.
-
Causality: A sample is dissolved in a mobile phase and passed through a stationary phase (the column). Different components travel through the column at different speeds based on their chemical and physical properties (like polarity), allowing for their separation.[6]
-
Interpretation: The output, a chromatogram, shows peaks corresponding to each separated component. Purity is typically reported as a percentage of the main peak's area relative to the total area of all peaks detected. A high-purity sample (>98%) will show one major peak and only minor peaks for impurities.[7][8]
-
Self-Validation: A well-developed HPLC method, often validated according to International Council for Harmonisation (ICH) guidelines, ensures accuracy and precision.[9] The CoA may specify the column type (e.g., C18) and mobile phase conditions used.[5][10][11]
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions.
-
Causality: The molecule is ionized, and the resulting charged particles are accelerated through a magnetic or electric field. The path of the ions is dependent on their mass, allowing for precise measurement.
-
Expected Result: For this compound (Molecular Weight: 186.01 g/mol ), MS should show a prominent peak corresponding to this mass.[12] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an almost 1:1 ratio), you will see a characteristic pair of peaks (M and M+2) of nearly equal intensity, which is a powerful confirmation of the presence of a single bromine atom.
-
Workflow for Quality Control Analysis
The generation of a CoA follows a logical and rigorous workflow to ensure all quality parameters are assessed.
Caption: Standard workflow for generating a Certificate of Analysis.
Part 2: A Comparative Guide to Product Grades
Not all this compound is created equal. Suppliers often offer different grades of the same chemical, and the CoA is your guide to understanding the differences. A lower-purity, "technical grade" product may be cheaper, but the impurities could compromise your experiment, leading to failed reactions, difficult purifications, and lost time. In drug development, where regulatory scrutiny is high, using a well-characterized, high-purity material is non-negotiable.[1][13]
Let's compare two hypothetical CoAs for this compound.
| Parameter | Supplier A (Standard Grade) | Supplier B (High Purity Grade) | Senior Scientist's Interpretation |
| Purity (HPLC) | 97.5% | ≥ 99.5% | Supplier B's product has significantly fewer impurities, reducing the risk of side reactions. The 2.5% of "other" material in Supplier A's product is unknown and could inhibit a sensitive catalyst. |
| ¹H NMR | Conforms to structure. Minor peaks at 2.50 and 3.33 ppm. | Conforms to structure. No extraneous peaks observed. | The minor peaks in Supplier A's sample likely correspond to residual solvents (e.g., DMSO and water). While often benign, high levels of certain solvents can affect reaction kinetics. Supplier B's material is cleaner. |
| Impurity Profile | Not specified. | Known Impurity X: ≤ 0.1%Any Unknown Impurity: ≤ 0.1% | Supplier B provides a more detailed impurity profile. This is critical for process development and regulatory filings, as known impurities can be tracked and controlled. The lack of this data from Supplier A introduces a significant risk. |
| Water Content | ≤ 1.0% | ≤ 0.1% | High water content can be detrimental in many organometallic reactions, such as Grignard or Suzuki couplings, which often require anhydrous conditions. The lower water content of Supplier B's product makes it suitable for a wider range of sensitive applications. |
The Bottom Line: For early-stage discovery, a standard grade might suffice. However, for process development, scale-up, or any work involving sensitive catalytic systems, the higher cost of a high-purity, well-characterized grade is a sound investment in the reliability and success of your project. Some suppliers even sell products on an "as-is" basis without providing analytical data, placing the full burden of quality confirmation on the buyer—a significant risk for critical applications.
Part 3: From Paper to Practice - Application in Suzuki-Miyaura Coupling
To illustrate the practical importance of CoA interpretation, let's consider a common and powerful application for this compound: the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.[14][15]
The CoA data directly informs our experimental design. The high purity (≥99.5%) ensures accurate stoichiometry, while the confirmed identity gives us confidence that the correct product will be formed. The low water content is critical, as water can negatively impact the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes the synthesis of 2-formyl-3-phenylpyridine.
Materials:
-
This compound (Purity ≥ 99.5%, from CoA)
-
Phenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 equivalents, 4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, deionized
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 186 mg). The high purity confirmed by the CoA allows for precise massing to achieve the target molar quantity.
-
Add phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (3.0 mmol, 414 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and PPh₃ (0.04 mmol, 10.5 mg).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the palladium(0) species in the catalytic cycle is oxygen-sensitive.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and water (1 mL) via syringe. The CoA's confirmation of low water content in the starting material ensures the total water in the reaction is controlled.
-
Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[14][16][17]
Visualizing the Mechanism
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Certificate of Analysis is more than a mere quality checklist; it is an essential scientific document that provides deep insights into the identity and purity of a chemical reagent. For a valuable building block like this compound, the ability to expertly interpret its CoA empowers researchers to mitigate risks, ensure reproducibility, and design robust synthetic protocols. By treating the CoA as the first step in the experimental design process, scientists and developers can build a foundation of quality that supports the entire lifecycle of their research, from initial discovery to final application.
References
-
BenchChem. Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. [Online] Available at: [3]
-
HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. [Online] Available at: [10]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Online] Available at: [6]
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Online] Available at: [11]
-
Sigma-Aldrich. This compound AldrichCPR. [Online] Available at:
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Source not specified. [Online] Available at: [4]
-
Sigma-Aldrich. This compound | 405174-97-2. [Online] Available at:
-
AK Scientific, Inc. 405174-97-2 this compound AKSci X3289. [Online] Available at: [7]
-
Santa Cruz Biotechnology. This compound | CAS 405174-97-2. [Online] Available at: [8]
-
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Online] Available at: [9]
-
BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. [Online] Available at: [14]
-
Benchchem. Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. [Online] Available at: [5]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Source not specified. [Online] Available at: [16]
-
ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... [Online] Available at: [18]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Online] Available at: [15]
-
New therapeutic modalities in drug discovery and development: Insights & opportunities. Source not specified. [Online] Available at: [13]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Online] Available at: [17]
-
The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Source not specified. [Online] Available at: [1]
-
PubChem. 3-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 16414231. [Online] Available at: [12]
-
LookChem. Cas 405174-97-2,3-Bromo-2-pyridinecarboxaldehyde. [Online] Available at: [2]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-formylpyridine
Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. For researchers, scientists, and drug development professionals, the proper disposal of reactive intermediates like 3-Bromo-2-formylpyridine is not merely a regulatory formality but a critical component of responsible laboratory practice. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Part 1: Core Hazard Profile and Immediate Safety
This compound (CAS 405174-97-2) is a halogenated pyridine derivative widely used in organic synthesis.[1][2] Its chemical structure necessitates a rigorous approach to handling and disposal. The primary hazards are associated with its reactivity and potential toxicity.
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazard statements:
The presence of a bromine atom classifies this compound as a halogenated organic substance , a critical distinction for waste management.[5] Halogenated compounds require specific disposal pathways to prevent the formation of environmentally persistent and toxic byproducts during waste treatment.[6][7]
Table 1: Essential Safety and Handling Information
| Parameter | Specification | Rationale & Source |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles (or face shield), lab coat. | Nitrile gloves offer good resistance to pyridine-based compounds.[8] Goggles are essential to prevent serious eye irritation.[3][9] |
| Work Environment | Chemical Fume Hood | To mitigate inhalation risks and respiratory irritation, all handling must be performed in a well-ventilated area, preferably a certified fume hood.[8][10] |
| Storage | Cool, dry, well-ventilated area, away from incompatible materials. | Store in a refrigerator as recommended.[2][3] Keep segregated from strong oxidizing agents and acids to prevent hazardous reactions.[11][12] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | Pyridine derivatives can react exothermically with these materials.[11] |
Part 2: Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is waste segregation . It must never be mixed with non-halogenated organic waste or disposed of down the sanitary sewer.[8][13]
Step 1: Designate a Halogenated Organic Waste Container
-
Action: Procure a dedicated hazardous waste container made of compatible material (e.g., high-density polyethylene or borosilicate glass).[10]
-
Causality: Halogenated waste streams are typically incinerated at high temperatures. Segregation prevents the contamination of non-halogenated solvent waste, which can often be recycled or disposed of via less energy-intensive methods.[5][14] Mixing complicates and increases the cost of disposal for the entire waste volume.
Step 2: Proper Labeling
-
Action: Before adding any waste, affix a completed hazardous waste label to the container. The label must include:
-
Causality: Accurate labeling is a regulatory requirement and is essential for the safety of all personnel handling the waste, from the lab to the final disposal facility. It ensures the waste is handled according to its specific hazards.
Step 3: Waste Collection
-
For Solid Waste (Pure Compound, Residue):
-
Action: Carefully transfer the solid waste into the designated container using a chemically resistant spatula. Avoid creating dust.
-
-
For Liquid Waste (Solutions):
-
Action: Using a funnel, carefully pour the solution containing this compound into the designated halogenated liquid waste container.
-
-
Causality: This compound is a solid at room temperature.[3] Whether in pure form or dissolved in a solvent, it must be collected in a container designated for halogenated waste. Always keep the waste container closed except when actively adding waste to prevent the release of vapors.[11][14]
Step 4: Temporary Storage in the Laboratory
-
Action: Store the sealed waste container in a designated satellite accumulation area, typically within or near the fume hood where the waste was generated. Ensure it is stored away from incompatible materials.[11]
-
Causality: Storing waste in a secondary containment tray within a ventilated area minimizes risks in case of a primary container failure and prevents accidental reactions.
Step 5: Arrange for Final Disposal
-
Action: Once the container is full (up to 90% capacity) or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[10][11]
-
Causality: Final disposal of hazardous waste is strictly regulated by agencies like the EPA and must be handled by certified professionals.[15] The most common method for this type of waste is high-temperature incineration.[15]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
Part 3: Emergency Procedures
Even with meticulous planning, accidents can occur. A prepared response is critical.
Spill Response:
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.[10]
-
Assess & Equip: Do not attempt cleanup without the proper PPE (nitrile gloves, goggles, lab coat, and potentially a respirator for large spills).[10]
-
Contain: For a solid spill, carefully sweep it up. For a liquid spill, contain it using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[8][10] Do not use combustible materials like paper towels or sawdust. [10]
-
Collect: Carefully scoop the absorbed material and spilled solid into your designated halogenated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department.[10]
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][16]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[8][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]
References
- BenchChem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste.
- Centers for Disease Control and Prevention (CDC). (n.d.). Pyridine | ToxFAQs™. Agency for Toxic Substances and Disease Registry.
- Sigma-Aldrich. (n.d.). This compound.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website.
- National Center for Biotechnology Information (NCBI). (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine.
- LookChem. (n.d.). Cas 405174-97-2, 3-Bromo-2-pyridinecarboxaldehyde.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. In Hazardous Waste Manual.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Thermo Fisher Scientific. (2025, December 18). 3-Bromopyridine Safety Data Sheet.
- Pharmaffiliates. (n.d.). CAS No : 405174-97-2 | Product Name : this compound (BSC).
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine.
- National Center for Biotechnology Information (NCBI). (n.d.). 4. PRODUCTION, IMPORT, USE, AND DISPOSAL. In Toxicological Profile for Pyridine.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- Jubilant Ingrevia. (n.d.). JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet.
- Occupational Safety and Health Administration (OSHA). (n.d.). PYRIDINE.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- U.S. Environmental Protection Agency (EPA). (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- U.S. Environmental Protection Agency (EPA). (n.d.). Other Disposal Guidance.
- Jubilant Ingrevia. (2024, February 6). 3-Bromopyridine Safety Data Sheet.
- Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Occupational Safety and Health Administration (OSHA). (n.d.). PYRIDINE (Partially Validated Method).
- AiFChem. (n.d.). 405174-97-2 | this compound.
- BLD Pharm. (n.d.). 405174-97-2|this compound.
- U.S. Environmental Protection Agency (EPA). (n.d.). Environmental Fact Sheet, Organobromine.
- Fisher Scientific. (2021, December 28). 3-Bromo-2-methylpyridine, 97% Safety Data Sheet.
- GovInfo. (1998, May 4). Federal Register, Volume 63 Issue 85.
- Synquest Labs. (n.d.). 5-Bromo-2-formylpyridine Safety Data Sheet.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
